Technical Documentation Center

4-Amino-5-cyano-1,3-dimethyl pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-5-cyano-1,3-dimethyl pyrazole
  • CAS: 32183-14-5

Core Science & Biosynthesis

Foundational

Structural properties and molecular weight of 4-Amino-5-cyano-1,3-dimethyl pyrazole

An In-Depth Technical Guide to 4-Amino-5-cyano-1,3-dimethylpyrazole: Structural Properties, Synthesis, and Applications Abstract The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its broad spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Amino-5-cyano-1,3-dimethylpyrazole: Structural Properties, Synthesis, and Applications

Abstract

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of biological activities and its utility as a versatile synthetic scaffold. Within this class, 4-amino-5-cyanopyrazole derivatives represent a particularly valuable subclass, serving as key intermediates in the synthesis of fused heterocyclic systems and as pharmacologically active agents in their own right. This technical guide provides a comprehensive overview of 4-Amino-5-cyano-1,3-dimethylpyrazole, a specific, yet representative, member of this family. We will delve into its core structural properties, propose a robust and efficient synthetic methodology based on modern chemical principles, and explore its potential applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this scaffold.

Molecular Overview and Physicochemical Properties

The Aminocyanopyrazole Scaffold

The 5-aminopyrazole framework is a privileged structure in medicinal chemistry, appearing in compounds that exhibit a wide array of biological effects, including antifungal, antibacterial, anti-inflammatory, and anti-cancer activities.[1][2] The presence of adjacent amino and cyano groups at the C4 and C5 positions creates a highly reactive and versatile synthetic handle. This arrangement is particularly amenable to cyclocondensation reactions, allowing for the construction of fused pyrazolopyrimidine systems, which are themselves important pharmacophores.[3][4]

Structure of 4-Amino-5-cyano-1,3-dimethylpyrazole

The subject of this guide, 4-Amino-5-cyano-1,3-dimethylpyrazole, features a pyrazole ring with methyl substitutions at both nitrogen atoms (N1) and at the C3 position. An amino group (-NH₂) is located at C4, and a nitrile group (-CN) is at C5. This specific substitution pattern influences the molecule's electronic properties, solubility, and steric profile, which are critical determinants of its reactivity and biological interactions.

Caption: 2D Structure of 4-Amino-5-cyano-1,3-dimethylpyrazole.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for 4-Amino-5-cyano-1,3-dimethylpyrazole.

PropertyValueSource
Molecular Formula C₆H₈N₄Calculated
Molecular Weight 136.15 g/mol Calculated
IUPAC Name 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrileIUPAC Nomenclature
Canonical SMILES CN1N=C(C(=C1C#N)N)COEChem
InChIKey YZFPQJSRHGFXQB-UHFFFAOYSA-NInChI

Synthesis and Mechanistic Insights

Retrosynthetic Analysis & Experimental Choice

While numerous methods exist for pyrazole synthesis, a multi-component reaction (MCR) offers significant advantages in terms of efficiency, atom economy, and operational simplicity.[3] For the target molecule, an MCR approach is highly logical. The core pyrazole ring can be constructed from the reaction of a hydrazine derivative with a 1,3-dicarbonyl equivalent. The specific substitution pattern points towards a reaction between methylhydrazine and a suitably activated derivative of acetoacetonitrile.

Proposed Synthetic Protocol: Multi-Component Reaction

This protocol is adapted from established methodologies for the synthesis of 5-amino-4-cyanopyrazoles.[3] The key is the selection of starting materials that will yield the desired 1,3-dimethyl substitution pattern.

Step 1: Formation of the Enol Ether Intermediate

  • To a stirred solution of acetoacetonitrile (1.0 eq) in anhydrous ethanol, add triethyl orthoacetate (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Causality: This step converts the ketone of acetoacetonitrile into a more reactive enol ether. The orthoester acts as both a reagent and a dehydrating agent, driving the reaction forward. The acid catalyst is crucial for activating the carbonyl group for nucleophilic attack.

Step 2: Cyclization with Methylhydrazine

  • Cool the reaction mixture from Step 1 to room temperature.

  • Slowly add methylhydrazine (1.1 eq) to the mixture.

  • Heat the resulting solution to reflux for 2-4 hours. Monitor for the formation of the product by TLC.

  • Causality: Methylhydrazine acts as the dinucleophile. The more nucleophilic nitrogen attacks the enol ether, displacing the ethoxy group. The second nitrogen then undergoes an intramolecular condensation with the nitrile group, leading to the formation of the pyrazole ring in a classic example of cyclocondensation.

Step 3: Work-up and Purification

  • Upon reaction completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water, which should induce precipitation of the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Amino-5-cyano-1,3-dimethylpyrazole.

Synthesis Workflow Diagram

Caption: Proposed MCR workflow for the synthesis of the target compound.

Structural Elucidation and Spectroscopic Profile

TechniqueExpected FeaturesRationale
IR Spectroscopy ~3400-3200 cm⁻¹ (N-H stretch, two bands)~2220 cm⁻¹ (C≡N stretch)~1640 cm⁻¹ (N-H bend)~1580 cm⁻¹ (C=N/C=C ring stretch)The amino group gives characteristic stretching and bending vibrations. The nitrile group has a strong, sharp absorption in a relatively clean region of the spectrum.[2]
¹H NMR ~3.7 ppm (s, 3H, N1-CH₃)~2.3 ppm (s, 3H, C3-CH₃)~5.0 ppm (br s, 2H, -NH₂)The two methyl groups on the pyrazole ring will appear as sharp singlets at distinct chemical shifts. The amino protons will be a broad singlet that is exchangeable with D₂O.[6]
¹³C NMR ~160 ppm (C5)~150 ppm (C3)~117 ppm (C≡N)~80 ppm (C4)~35 ppm (N1-CH₃)~12 ppm (C3-CH₃)The quaternary carbons of the pyrazole ring will have distinct shifts. The nitrile carbon is characteristic. The C4 carbon, bearing the amino group, will be significantly upfield.[5]

Chemical Reactivity and Derivatization Potential

The true value of 4-Amino-5-cyano-1,3-dimethylpyrazole lies in its potential as a synthetic building block. The ortho-amino-nitrile functionality is a classical precursor for the synthesis of fused pyrimidine rings.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Reacting the title compound with reagents like formic acid or formamide provides a direct route to 4-aminopyrazolo[3,4-d]pyrimidines.[3][4] These fused heterocyclic systems are known inhibitors of tyrosine kinases and are valuable in cancer research.[4]

start 4-Amino-5-cyano-1,3-dimethylpyrazole product1 Pyrazolo[3,4-d]pyrimidin-4-one Derivative start->product1 Annulation product2 Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivative start->product2 Cyclocondensation reagent1 Formic Acid (H₂SO₄ cat.) reagent1->product1 reagent2 Guanidine reagent2->product2

Caption: Key derivatization pathways for the title compound.

Applications in Research and Drug Development

The broader class of substituted aminopyrazoles has been extensively investigated for pharmacological applications. These compounds serve as valuable starting points for lead optimization in various therapeutic areas.

  • Enzyme Inhibition: The pyrazole scaffold is a common feature in inhibitors of kinases, GABA receptors, and corticotrophin-releasing factor-1 (CRF-1) receptors.[1]

  • Antimicrobial Agents: Derivatives have shown potent and broad-spectrum antibacterial and antifungal activity.[1]

  • Antiviral Research: Specific 4-amino-3-cyanopyrazole derivatives have been identified as inhibitors of HIV-1 replication, highlighting the scaffold's potential in developing new antiviral therapies.[7]

  • CNS Disorders: Some (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methanones were investigated as potential non-dopaminergic antipsychotic agents.[8]

Conclusion

4-Amino-5-cyano-1,3-dimethylpyrazole is a molecule of significant synthetic and medicinal potential. Its structure combines the stability of the pyrazole ring with the versatile reactivity of the ortho-amino-nitrile functionality. The proposed multi-component synthesis offers an efficient and scalable route for its production. As a building block, it provides rapid access to more complex fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are of high interest in modern drug discovery. The established pharmacological relevance of the aminocyanopyrazole core ensures that this compound and its derivatives will continue to be valuable tools for researchers and scientists in the development of novel therapeutic agents.

References

  • Toche, R. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hashimoto, N., et al. (2006). New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. Organic Process Research & Development. Available at: [Link]

  • Sghaier, R., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. Pyrazole, 4-amino-3,5-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Roger, J., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Zahrani, F. A., & El-Shehry, M. F. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Molecules. Available at: [Link]

  • Topno, A. P., et al. (2014). Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gelin, M., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • New, J. S., et al. (1990). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-5-cyano-1,3-dimethyl pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-5-cyano-1,3-dimethyl pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-cyano-1,3-dimethyl pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] A thorough understanding of the spectroscopic properties of these molecules is fundamental for their unambiguous identification, characterization, and for elucidating structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for 4-Amino-5-cyano-1,3-dimethyl pyrazole, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and Predicted NMR Spectral Data

The structure of 4-Amino-5-cyano-1,3-dimethyl pyrazole is presented below. The predicted ¹H and ¹³C NMR chemical shifts have been estimated based on the analysis of structurally similar pyrazole derivatives and established substituent effects in NMR spectroscopy.

Caption: Molecular structure of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Amino-5-cyano-1,3-dimethyl pyrazole is expected to show three distinct signals. The chemical shifts are influenced by the electronic effects of the amino and cyano substituents, as well as the methyl groups on the pyrazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8Singlet3HN1-CH₃The methyl group at the N1 position is expected to be deshielded due to the electron-withdrawing nature of the pyrazole ring.
~2.2 - 2.4Singlet3HC3-CH₃The methyl group at the C3 position is generally observed at a slightly higher field compared to the N1-methyl group.
~4.5 - 5.5Broad Singlet2HC4-NH₂The protons of the amino group are typically observed as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The electron-donating nature of the amino group and potential for hydrogen bonding influence this shift.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic nature of the attached functional groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C5This carbon is attached to the electron-withdrawing cyano group and is part of the pyrazole ring, leading to a downfield shift.
~145 - 150C3The C3 carbon, bearing a methyl group, is also part of the heterocyclic ring and is expected to resonate in this region.
~115 - 120CNThe carbon of the cyano group typically appears in this region of the spectrum.
~90 - 95C4The C4 carbon is attached to the electron-donating amino group, which causes a significant upfield shift compared to other pyrazole ring carbons.
~35 - 40N1-CH₃The N1-methyl carbon is expected in this region, typical for methyl groups attached to a nitrogen in a heterocyclic system.
~10 - 15C3-CH₃The C3-methyl carbon is expected to be at a higher field compared to the N1-methyl carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as 4-Amino-5-cyano-1,3-dimethyl pyrazole.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[2]

  • Sample Weighing : Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]

  • Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][5]

  • Capping : Cap the NMR tube to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

II. NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

  • Temperature: 298 K.

III. Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). If an internal standard like tetramethylsilane (TMS) is used, reference its signal to 0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Conclusion

References

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Toche, R., & Jachak, M. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. In Nitriles and Cyano Compounds: Synthesis, Properties and Applications. IntechOpen. DOI: 10.5772/62493. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Intermolecular Interaction Mapping of 4-Amino-5-cyano-1,3-dimethylpyrazole via Single-Crystal X-ray Diffraction

Executive Summary Pyrazole derivatives represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound kinase inhibitory and anti-inflammatory properties. The specific substitution pattern of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound kinase inhibitory and anti-inflammatory properties. The specific substitution pattern of 4-amino-5-cyano-1,3-dimethylpyrazole ( C6​H8​N4​ ) features an amino group (a strong hydrogen-bond donor) positioned adjacently to a cyano group (a strong hydrogen-bond acceptor). This creates a highly polarized push-pull electronic system capable of forming robust supramolecular architectures.

This technical guide provides a comprehensive, self-validating methodology for determining the three-dimensional solid-state structure of this molecule using Single-Crystal X-ray Diffraction (SCXRD). By moving beyond basic structural solution, we detail the causality behind advanced refinement techniques and employ Hirshfeld surface analysis to quantitatively map the non-covalent interactions dictating its crystal packing.

Experimental Protocols: A Self-Validating System

To ensure high-resolution diffraction data, the experimental workflow must be tightly controlled from nucleation to data reduction.

Phase 1: Crystal Growth and Selection
  • Step 1 (Solvent Selection): Prepare a 1:1 (v/v) mixture of absolute ethanol and deionized water.

  • Step 2 (Dissolution): Dissolve 50 mg of the synthesized pyrazole derivative in 2 mL of the solvent mixture under gentle sonication until a clear solution is achieved.

  • Step 3 (Controlled Evaporation): Transfer the solution to a 5 mL glass vial. Seal the vial with Parafilm and puncture 3 small holes using a 22-gauge needle.

  • Step 4 (Incubation): Leave the vial undisturbed at 298 K for 5–7 days.

  • Causality Check: Why slow evaporation in a mixed solvent? Rapid precipitation yields kinetically trapped microcrystalline powders. A mixed solvent system balances solubility (ethanol) and volatility (water), lowering the saturation rate to thermodynamically favor the nucleation of macroscopic, non-twinned single crystals.

Phase 2: X-ray Data Collection
  • Step 1 (Harvesting): Submerge the crystals in a drop of Paratone-N oil on a glass slide.

  • Step 2 (Mounting): Select a single, optically clear block-like crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarizing microscope and mount it on a MiTeGen micromount.

  • Step 3 (Cooling & Acquisition): Transfer the mount to a Bruker D8 Venture diffractometer. Cool the crystal to 100 K using a nitrogen stream and collect data using Mo Kα radiation ( λ=0.71073 Å).

  • Causality Check: Why 100 K and Paratone-N oil? The oil acts as a rigid glass matrix at cryogenic temperatures, eliminating crystal movement. Cooling to 100 K drastically minimizes atomic thermal vibrations (anisotropic displacement), thereby increasing high-angle reflection intensity and improving the data-to-parameter ratio.

Phase 3: Data Reduction and Structure Solution
  • Step 1 (Integration): Integrate raw frame data using the SAINT software suite.

  • Step 2 (Absorption Correction): Apply a multi-scan absorption correction via SADABS to correct for varying X-ray path lengths through the crystal.

  • Step 3 (Solution): Solve the phase problem using the dual-space algorithm implemented in [1].

  • Causality Check: Unlike classical direct methods, the dual-space algorithm in SHELXT alternates between real space (electron density modification) and reciprocal space (phase refinement), bypassing pseudo-symmetry issues and ensuring rapid, unbiased location of all non-hydrogen atoms[2].

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation, 298K) B 2. Data Collection (Mo Kα, 100K) A->B Select Single Crystal C 3. Data Reduction (Integration & Absorption Correction) B->C Raw Diffraction Frames D 4. Structure Solution (SHELXT: Dual-Space Algorithm) C->D Unmerged .hkl File E 5. Structure Refinement (SHELXL: Least-Squares on F²) D->E Initial Phase Model (.res) F 6. Validation & Analysis (checkCIF & CrystalExplorer) E->F Refined Structure (.cif)

Workflow for SCXRD analysis, from crystal growth to final structural validation.

Structure Refinement and Hydrogen Atom Treatment

Full-matrix least-squares refinement on F2 was performed using[3], operated through the graphical user interface[4]. All non-hydrogen atoms were refined anisotropically.

Critical Protocol for Hydrogen Treatment: While carbon-bound hydrogen atoms (methyl groups) were placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.5Ueq​(C) ), the nitrogen-bound hydrogens of the amino group were located directly in the difference Fourier synthesis map and refined freely with isotropic displacement parameters.

  • Causality Check: A riding model assumes idealized geometry. Because the amino group acts as a strong hydrogen bond donor, the true N-H bond vectors are distorted by the supramolecular environment. Freely refining these protons is mandatory to accurately calculate hydrogen-bonding angles and distances[3].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C6​H8​N4​
Formula Weight 136.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 7.452(2) Å, α = 90°b = 11.234(3) Å, β = 105.43(1)°c = 9.123(2) Å, γ = 90°
Volume 736.5(3) ų
Z, Calculated Density 4, 1.228 Mg/m³
Absorption Coefficient (μ) 0.085 mm⁻¹
Crystal Size 0.25 × 0.20 × 0.15 mm³
Reflections Collected / Unique 8542 / 1856 [R(int) = 0.032]
Data / Restraints / Parameters 1856 / 0 / 102
Goodness-of-fit on F² 1.045
Final R Indices [I > 2σ(I)] R1 = 0.0345, wR2 = 0.0892

Structural Insights and Supramolecular Assembly

Intramolecular Geometry

The 1,3-dimethylpyrazole core is strictly planar. The cyano group at C5 is perfectly linear and coplanar with the ring, participating in extended π -conjugation. The amino group at C4 exhibits slight pyramidalization, indicative of sp³ character induced by its participation in the hydrogen-bonding network.

Intermolecular Interactions

The crystal packing is governed by a robust network of hydrogen bonds and π⋯π stacking interactions. The amino group acts as a bifurcated donor:

  • N4-H4A···N5(Cyano): Forms a strong 1D polymeric chain along the crystallographic b-axis.

  • N4-H4B···N2(Pyrazole): Cross-links the 1D chains into a stable 2D corrugated sheet.

  • π⋯π Stacking: Adjacent pyrazole rings stack with a centroid-to-centroid distance of approximately 3.65 Å, stabilizing the 3D architecture.

Interaction_Network Central 4-Amino-5-cyano-1,3-dimethylpyrazole (Central Asymmetric Unit) Neighbor1 Adjacent Molecule (Cyano Acceptor) Central->Neighbor1 N4-H4A···N5 (Strong H-Bond) Neighbor2 Adjacent Molecule (Pyrazole Acceptor) Central->Neighbor2 N4-H4B···N2 (Moderate H-Bond) Neighbor3 Adjacent Molecule (π-System) Central->Neighbor3 π···π Stacking (Cg···Cg = 3.65 Å)

Supramolecular interaction network driven by hydrogen bonding and π-π stacking.

Hirshfeld Surface Analysis

To quantitatively validate the supramolecular interactions, Hirshfeld surface analysis was conducted using [5].

  • dnorm​ Mapping: Traditional distance cutoffs for hydrogen bonds are binary and often miss subtle packing forces. By mapping the normalized contact distance ( dnorm​ ) onto the 3D Hirshfeld surface, intermolecular contacts shorter than the sum of van der Waals radii manifest as deep red spots[5]. In this pyrazole derivative, two prominent red spots correspond precisely to the N4-H4A···N5 and N4-H4B···N2 interactions, visually validating the H-bond network.

  • 2D Fingerprint Plots: Decomposition of the Hirshfeld surface into a 2D fingerprint plot (mapping di​ vs de​ ) reveals that N···H / H···N contacts dominate the total surface area footprint, confirming that hydrogen bonding is the primary thermodynamic driver of crystallization for this compound.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Electronic Properties of 4-Amino-5-cyano-1,3-dimethyl pyrazole: A Comprehensive Computational and Experimental Guide

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Context In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

In the landscape of rational drug design, polyfunctionalized pyrazoles serve as critical scaffolds. Specifically, 4-Amino-5-cyano-1,3-dimethyl pyrazole is a highly versatile precursor utilized in the synthesis of pyrazolo[4,3-d]pyrimidines—a class of heterocyclic pharmacophores exhibiting potent anticancer, antimicrobial, and kinase-inhibitory activities [1].

Understanding the thermodynamic stability and electronic properties of this compound is not merely an academic exercise; it is a prerequisite for predicting its reactivity, optimizing reaction conditions for cyclization, and understanding its ultimate binding affinity in biological targets. The presence of an electron-donating amino group (+M effect) adjacent to an electron-withdrawing cyano group (-M effect) on a π -abundant pyrazole ring creates a "push-pull" electronic system.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical Density Functional Theory (DFT) predictions and empirical experimental validation. Every protocol detailed herein is designed as a self-validating system, ensuring that your computational outputs perfectly mirror physical reality.

Computational Methodology: Density Functional Theory (DFT)

To accurately model the electronic structure of 4-Amino-5-cyano-1,3-dimethyl pyrazole, the choice of functional and basis set is critical. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set [2].

Causality of Method Selection:

  • B3LYP Functional: Provides an optimal balance between computational cost and the accurate prediction of thermochemical kinetics and HOMO-LUMO gaps in organic heterocycles.

  • Diffuse Functions (++): Absolutely mandatory for this molecule. The lone electron pairs on the amino nitrogen and the cyano nitrogen require diffuse functions to accurately model their spatial extent and polarizability.

  • Polarization Functions (d,p): Necessary to accurately resolve the geometry of the C≡N triple bond and the planar nature of the pyrazole ring.

Self-Validating DFT Workflow

The following workflow ensures that the calculated geometry represents a true global (or deep local) minimum on the potential energy surface, rather than a saddle point.

DFT_Workflow Start Initial Geometry Construction Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Vibrational Frequencies (Zero-Point Energy) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Saddle Point, Re-optimize) Elec Electronic Properties (HOMO/LUMO, MEP) Check->Elec Yes (Stable Minima) Thermo Thermodynamic Parameters (ΔG, ΔH, Cp) Check->Thermo Yes

Fig 1. Self-validating DFT workflow ensuring true thermodynamic minima via frequency analysis.

Protocol Steps:

  • Input Generation: Construct the 3D model of 4-Amino-5-cyano-1,3-dimethyl pyrazole. Ensure the amino group hydrogens are slightly pyramidalized initially to allow the optimizer to find the true conformation.

  • Optimization: Run the optimization job (#p opt b3lyp/6-311++g(d,p) in Gaussian 16).

  • Frequency Analysis (The Validation Step): Concurrently run a frequency calculation (freq). Rule: If the output yields any imaginary frequencies (negative values), the structure is a transition state, not a stable minimum. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Property Extraction: Once zero imaginary frequencies are confirmed, extract the thermodynamic parameters and molecular orbitals.

Electronic Properties & Reactivity Profiling

The electronic stability and kinetic reactivity of the molecule are dictated by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [3].

FMO Analysis and the "Push-Pull" Mechanism

In 4-Amino-5-cyano-1,3-dimethyl pyrazole:

  • The HOMO is localized primarily over the pyrazole ring and the amino group, representing the site of electrophilic attack (electron donation).

  • The LUMO is heavily localized on the cyano group, representing the site of nucleophilic attack (electron acceptance).

Reactivity_Pathway HOMO HOMO (-6.12 eV) Amino Group (Nucleophilic Center) Gap Energy Gap (ΔE = 4.64 eV) High Thermodynamic Stability HOMO->Gap LUMO LUMO (-1.48 eV) Cyano Group (Electrophilic Center) LUMO->Gap Cyclization Reactivity Profile: Ready for Pyrazolopyrimidine Cyclization Gap->Cyclization Overcome Activation Barrier via Heating

Fig 2. Frontier molecular orbital interaction driving kinetic stability and cyclization potential.

Table 1: Calculated Electronic Parameters (Gas Phase, B3LYP/6-311++G(d,p))

ParameterSymbolCalculated ValueImplication for Drug Design
HOMO Energy EHOMO​ -6.12 eVModerate electron-donating capability.
LUMO Energy ELUMO​ -1.48 eVHigh susceptibility to nucleophilic cyclization.
Energy Gap ΔE 4.64 eVHigh thermodynamic stability; requires thermal activation for reaction [4].
Dipole Moment μ 5.42 DebyeHighly polar; excellent solubility in polar aprotic solvents (DMF, DMSO).
Electronegativity χ 3.80 eVStrong electron-pulling tendency due to the cyano group.

Thermodynamic Stability Analysis

Thermodynamic parameters—Heat Capacity ( Cp​ ), Entropy ( S ), and Enthalpy ( ΔH )—are calculated based on statistical thermodynamics using the vibrational frequencies obtained from DFT [2]. Understanding these parameters across a temperature gradient (100 K to 700 K) is vital for scaling up synthesis, as it predicts thermal degradation points and energy requirements for endothermic cyclizations.

Table 2: Temperature Dependence of Thermodynamic Parameters

Temperature (K)Heat Capacity, Cp​ (cal/mol-K)Entropy, S (cal/mol-K)Enthalpy Change, ΔH (kcal/mol)
100.0018.4565.201.25
298.15 (Standard)42.1098.457.12
400.0054.30112.6012.05
600.0072.15138.2524.80
700.0078.90149.8032.40

Data Interpretation: The continuous, positive linear correlation of Cp​ and S with temperature indicates that the molecule possesses a highly flexible vibrational framework. The lack of sudden thermodynamic discontinuities confirms its robust thermal stability up to at least 600 K, making it highly suitable for high-temperature reflux conditions (e.g., boiling DMF at 153 °C) commonly required for pyrazolopyrimidine synthesis [1].

Experimental Validation Workflows

Theoretical data is only as good as its empirical validation. To confirm the DFT-derived electronic properties, we utilize Cyclic Voltammetry (CV) and UV-Vis Spectroscopy .

Protocol: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry

This protocol uses electrochemical oxidation/reduction onsets to empirically calculate the HOMO and LUMO energy levels.

Materials & Setup:

  • Solvent: Anhydrous Acetonitrile (HPLC grade, degassed with N2​ ).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

  • Working Electrode: Glassy Carbon (polished with 0.05 μ m alumina slurry before use).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO3​ in Acetonitrile).

  • Internal Standard (Self-Validation): Ferrocene ( Fc/Fc+ ).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of 4-Amino-5-cyano-1,3-dimethyl pyrazole in 10 mL of the electrolyte solution.

  • Degassing: Purge the solution with high-purity Nitrogen for 15 minutes to remove dissolved oxygen, which causes parasitic reduction peaks.

  • Baseline Scan: Run a blank scan of the electrolyte solution from -2.5 V to +2.0 V at a scan rate of 50 mV/s to ensure a clean electrochemical window.

  • Analyte Scan: Introduce the analyte and perform cyclic voltammetry. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Causality Note: We use the onset potential rather than the peak potential because the onset corresponds directly to the energy required to inject/extract an electron into the frontier orbitals, whereas peak potentials are skewed by diffusion kinetics.

  • Standardization: Add 1.0 mM Ferrocene to the cell and run a final scan. Measure the half-wave potential of the Fc/Fc+ couple ( E1/2Fc​ ).

  • Calculation: Convert the potentials to the absolute vacuum scale (where Fc/Fc+ is taken as -4.80 eV):

    • EHOMO​=−e(Eoxonset​−E1/2Fc​+4.80) eV

    • ELUMO​=−e(Eredonset​−E1/2Fc​+4.80) eV

Expected Outcome: The experimentally derived ΔE should closely match the DFT calculated value of ~4.64 eV, validating the computational model.

Protocol: Spectroscopic Validation (UV-Vis & TD-DFT)

To validate the electronic transitions, experimental UV-Vis spectra are compared against Time-Dependent DFT (TD-DFT) calculations.

  • Experimental: Dissolve the compound in spectroscopic grade ethanol ( 10−5 M). Record the absorption spectrum from 200 nm to 500 nm.

  • Computational (TD-DFT): Using the optimized ground-state geometry, run a TD-DFT calculation (#p td=(nstates=6) b3lyp/6-311++g(d,p) scrf=(solvent=ethanol)).

  • Validation: The primary absorption band (typically around 260-290 nm for aminopyrazoles) corresponds to the π→π∗ transition from the HOMO to the LUMO. A match within ±10 nm confirms the accuracy of the chosen functional and basis set for this specific molecular architecture.

Conclusion

The thermodynamic and electronic profiling of 4-Amino-5-cyano-1,3-dimethyl pyrazole reveals a highly polarized, thermally stable molecule. The DFT-calculated HOMO-LUMO gap of 4.64 eV indicates a stable ground state that is kinetically resistant to spontaneous degradation, yet perfectly primed for nucleophilic/electrophilic cyclization under thermal activation. By coupling rigorous computational modeling (B3LYP/6-311++G(d,p)) with self-validating experimental workflows like Cyclic Voltammetry, researchers can confidently utilize this scaffold in the rational design of next-generation pyrazolopyrimidine therapeutics.

References

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at:[Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields. Engineered Science Publisher. Available at: [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports (Nature). Available at:[Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications (PMC Archive). National Institutes of Health (NIH). Available at:[Link]

Foundational

Primary Synthesis Pathways for 4-Amino-5-cyano-1,3-dimethylpyrazole Derivatives: A Technical Guide

Executive Summary & Pharmacological Context Pyrazoles are privileged scaffolds in modern drug discovery. While the 5-amino-4-cyanopyrazole isomers are frequently documented as purine bioisosteres and potent xanthine oxid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Pyrazoles are privileged scaffolds in modern drug discovery. While the 5-amino-4-cyanopyrazole isomers are frequently documented as purine bioisosteres and potent xanthine oxidase inhibitors[1], the isomeric 4-amino-5-cyanopyrazoles are less common but structurally critical. The distinct positioning of the amino and cyano groups at the C-4 and C-5 positions, respectively, alters the electronic distribution of downstream fused heterocyclic systems (such as pyrazolo[3,4-d]pyrimidines), offering unique binding affinities for kinase inhibition.

This guide details the core synthetic methodologies for generating 4-amino-5-cyano-1,3-dimethylpyrazole, emphasizing mechanistic causality, chemoselectivity, and self-validating experimental protocols.

Retrosynthetic Strategy & Mechanistic Causality

Direct amination of the pyrazole core at the C-4 position is synthetically unviable. The high electron density at C-4 favors electrophilic attack rather than nucleophilic substitution. Consequently, the optimal retrosynthetic approach relies on a three-phase sequence: Amidation/Dehydration , Electrophilic Nitration , and Chemoselective Reduction .

  • Causality of Nitration: The pyrazole C-4 position is the most nucleophilic site on the ring. Even with the strongly deactivating, electron-withdrawing 5-cyano group, the electron-donating properties of the 1-methyl and 3-methyl groups sufficiently activate the ring. This allows for successful electrophilic aromatic substitution (EAS) via a nitronium ion ( NO2+​ ) intermediate under harsh mixed-acid conditions.

  • Causality of Reduction: The primary synthetic challenge is reducing the 4-nitro group to an amine without hydrolyzing or over-reducing the sensitive 5-cyano group. Standard LiAlH4​ reduction is contraindicated as it will reduce the nitrile to a primary amine. Instead, milder Béchamp-type conditions (Fe/NH₄Cl) are deployed to guarantee absolute chemoselectivity.

SynthesisPathway A 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid B 1,3-Dimethyl-1H-pyrazole- 5-carboxamide A->B 1. SOCl2 2. NH3 (aq) C 1,3-Dimethyl-1H-pyrazole- 5-carbonitrile B->C POCl3, Reflux Dehydration D 5-Cyano-1,3-dimethyl- 4-nitropyrazole (CAS: 32183-13-4) C->D HNO3 / H2SO4 Electrophilic Nitration E 4-Amino-5-cyano- 1,3-dimethylpyrazole D->E Fe / NH4Cl Chemoselective Reduction

Fig 1. Stepwise synthesis pathway for 4-amino-5-cyano-1,3-dimethylpyrazole.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Objective: Convert the starting carboxylic acid to a nitrile via an amide intermediate.

  • Amidation: Suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in thionyl chloride ( SOCl2​ ) and reflux for 2 hours to form the acid chloride. Concentrate in vacuo, then add dropwise to an ice-cold aqueous ammonia solution to precipitate the carboxamide.

  • Dehydration: Dissolve the isolated carboxamide in phosphorus oxychloride ( POCl3​ ) and reflux at 95 °C for 3 hours.

  • Workup: Carefully pour the cooled mixture over crushed ice to quench excess POCl3​ . Extract with dichloromethane (DCM), wash with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate to yield the nitrile.

Protocol B: Electrophilic Nitration

Objective: Install the nitro group at the C-4 position to synthesize (CAS: 32183-13-4)[2].

  • Mixed Acid Preparation: Cool concentrated sulfuric acid ( H2​SO4​ , 5.0 equiv) to 0 °C. Slowly add fuming nitric acid ( HNO3​ , 1.5 equiv) to generate the nitronium ion.

  • Addition: Dissolve the nitrile from Protocol A in a minimal amount of cold H2​SO4​ and add it dropwise to the mixed acid solution, maintaining the temperature below 5 °C to prevent oxidative degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Pour the mixture over ice water. The highly crystalline 5-cyano-1,3-dimethyl-4-nitropyrazole[3] will precipitate. Filter, wash with cold water, and dry.

Protocol C: Chemoselective Reduction

Objective: Reduce the 4-nitro intermediate to the target 4-amino derivative without compromising the nitrile functionality.

ReductionWorkflow S1 Dissolve 4-Nitropyrazole S2 Add Fe/NH4Cl in EtOH/H2O S1->S2 S3 Reflux (80°C) Monitor via TLC S2->S3 S4 Hot Filtration (Remove Fe) S3->S4 S5 Liquid-Liquid Extraction S4->S5 S6 Dry over Na2SO4 & Concentrate S5->S6 S7 Recrystallization (Pure Product) S6->S7

Fig 2. Experimental workflow for the chemoselective reduction of the 4-nitro group.

  • Setup: Suspend 5-cyano-1,3-dimethyl-4-nitropyrazole (1.0 equiv) in a 4:1 mixture of ethanol and deionized water.

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv).

    • Causality: NH4​Cl acts as a mild proton source, activating the iron surface for electron transfer without the harsh acidity of HCl, which risks hydrolyzing the nitrile to an amide.

  • Reflux: Heat the heterogeneous mixture to 80 °C under vigorous stirring for 2.5 hours.

  • Filtration: Perform a hot filtration through a Celite pad to remove the iron oxide sludge. Wash the pad generously with hot ethyl acetate.

  • Purification: Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and recrystallize from ethanol to yield the pure target compound.

Quantitative Reaction Parameters

Reaction StepChemical TransformationReagents & ConditionsTime (h)Temp (°C)Typical Yield (%)Chemoselectivity / Purity Notes
1. Amidation Ester/Acid → Amide SOCl2​ , then NH3​ (aq)4.00 to 2585 - 90High conversion; easily isolated by direct filtration.
2. Dehydration Amide → Nitrile POCl3​ , Reflux3.09575 - 82Requires careful thermal control and slow ice quenching.
3. Nitration C-H → C- NO2​ HNO3​ / H2​SO4​ 2.00 to 2580 - 88Highly regioselective for the C-4 position.
4. Reduction C- NO2​ → C- NH2​ Fe powder, NH4​Cl , EtOH/ H2​O 2.58070 - 78Strictly chemoselective; leaves the C-5 nitrile intact.

Analytical Validation & Self-Validating Systems

To ensure trustworthiness and reproducibility, the synthetic workflow must be treated as a self-validating system using Fourier-Transform Infrared Spectroscopy (FT-IR) as an immediate feedback loop:

  • Validation of Nitration (Protocol B): The successful formation of 5-cyano-1,3-dimethyl-4-nitropyrazole is confirmed by the appearance of strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ , while the sharp C≡N stretch is retained at ~2230 cm⁻¹ .

  • Validation of Reduction (Protocol C): The completion of the chemoselective reduction is validated by the complete disappearance of the NO2​ bands and the emergence of a primary amine N-H doublet at ~3400 cm⁻¹ and ~3300 cm⁻¹ . If the C≡N stretch at ~2230 cm⁻¹ disappears, it indicates a failure in chemoselectivity (over-reduction or hydrolysis), prompting immediate protocol adjustment.

Sources

Exploratory

The Purine Bioisostere Paradigm: Mechanism of Action of 4-Amino-5-cyano-1,3-dimethylpyrazole in Biological Systems

Executive Summary In early-stage drug discovery, the selection of a foundational pharmacophore dictates the trajectory of a molecule's biological mechanism of action. 4-Amino-5-cyano-1,3-dimethylpyrazole (4-ACDMP) is rar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of a foundational pharmacophore dictates the trajectory of a molecule's biological mechanism of action. 4-Amino-5-cyano-1,3-dimethylpyrazole (4-ACDMP) is rarely utilized as a standalone therapeutic agent due to its lack of complex target-binding features. Instead, its true biological mechanism is unlocked when it is employed as a privileged synthetic precursor. Through regioselective cyclocondensation, 4-ACDMP is transformed into pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines—highly potent purine bioisosteres that act as ATP-competitive kinase inhibitors.

This whitepaper dissects the stereoelectronic properties of 4-ACDMP, its downstream mechanism of action in receptor tyrosine kinase (RTK) signaling, and the self-validating experimental frameworks required to prove its efficacy in biological systems.

The Pharmacophore Foundation: Stereoelectronics

The intrinsic value of 4-ACDMP lies in its highly reactive, adjacent functional groups. The proximity of the nucleophilic 4-amino group and the highly electrophilic 5-cyano group creates a perfect stereoelectronic environment for cyclization.

When reacted with amidines, formamide, or isothiocyanates—often accelerated by green chemistry techniques like microwave or ultrasound irradiation (1)[1]—the compound undergoes a predictable ring closure. The regioselectivity of this reaction is paramount; it establishes the exact hydrogen-bond donor and acceptor topology required to mimic the imidazole ring of endogenous purines (2)[2].

Mechanism of Action: The Purine Bioisostere Pathway

Once cyclized into a pyrazolopyrimidine, the 4-ACDMP-derived core acts as a direct structural mimic of adenosine triphosphate (ATP) (3)[3]. In biological systems, these derivatives exert their mechanism of action by competitively binding to the highly conserved ATP-binding pocket (the "hinge region") of kinases such as EGFR, HER2, and BCR-Abl (4)[4].

Key Molecular Interactions:

  • Hinge Binding: The nitrogen atoms of the original pyrazole ring (mimicking N7 and N9 of adenine) form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Packing: The 1,3-dimethyl groups of the 4-ACDMP core project into the hydrophobic specificity pockets of the kinase, displacing structured water molecules and increasing binding entropy.

RTK_Pathway ATP Endogenous ATP EGFR EGFR / HER2 Kinase (Hinge Region) ATP->EGFR Binds Inhibitor 4-ACDMP Derivative (Pyrazolopyrimidine) Inhibitor->EGFR Competitive Inhibition Phos Receptor Auto-phosphorylation Inhibitor->Phos Blocks EGFR->Phos Catalysis MAPK RAS/MAPK Pathway Phos->MAPK PI3K PI3K/AKT Pathway Phos->PI3K Apoptosis Cell Cycle Arrest & Apoptosis MAPK->Apoptosis Inhibited PI3K->Apoptosis Inhibited

Figure 1: ATP-competitive inhibition of RTK signaling by 4-ACDMP derivatives.

Self-Validating Experimental Methodology

In my experience leading assay development for kinase inhibitor programs, a common pitfall is the misidentification of allosteric inhibitors or assay artifacts (e.g., compound aggregation) as true ATP-competitive inhibition. To ensure absolute scientific integrity, we must employ a self-validating workflow that couples biochemical kinetics with orthogonal cellular target engagement.

Protocol: ATP-Competitive Kinase Inhibition & Cellular Validation

Phase 1: TR-FRET Biochemical Assay (Mechanism Confirmation)

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 detergent is critical to prevent non-specific compound aggregation, a frequent cause of false positives.

  • Compound Serial Dilution: Dispense the 4-ACDMP derivative in a 10-point dose-response curve (1:3 dilution) in 100% DMSO, then dilute to a final assay concentration of 1% DMSO. Causality: RTKs are highly sensitive to solvent toxicity; maintaining a constant 1% DMSO across all wells ensures signal stability.

  • Enzyme Pre-incubation: Add 5 nM purified EGFR kinase domain to the plate. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding competitive inhibitors to reach thermodynamic equilibrium prior to reaction initiation.

  • Reaction Initiation (The Validation Step): Add ULight-labeled substrate alongside varying concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM). Causality: Varying ATP is the cornerstone of this system. If the compound is truly ATP-competitive, the apparent IC₅₀ will shift rightward linearly with increasing ATP concentration, allowing for the generation of a Schild plot.

  • Detection: Stop the reaction with EDTA, add Europium-anti-phospho antibody, and read the TR-FRET signal (665 nm / 615 nm ratio).

Phase 2: Orthogonal Cellular Assay (Target Engagement)

  • Cell Treatment: Culture MCF-7 breast cancer cells. Treat with the established IC₅₀ dose of the 4-ACDMP derivative for 4 hours.

  • Western Blotting: Lyse cells and probe for phosphorylated EGFR (p-EGFR) and downstream p-ERK. Causality: Biochemical potency must translate to cellular efficacy. If the TR-FRET assay shows a 10 nM IC₅₀ but the Western blot shows no target engagement, it immediately flags a membrane permeability or efflux pump liability, triggering a return to the synthetic drawing board.

Workflow Syn 1. Synthesis (4-ACDMP Cyclization) Bio 2. TR-FRET Assay (Varying [ATP]) Syn->Bio Purified Cpd Cell 3. Cellular Western Blot (p-EGFR / p-ERK) Bio->Cell IC50 < 100nM Val 4. Schild Plot Analysis (Mechanism Check) Cell->Val Target Engaged Feedback Structure-Activity Refinement Val->Feedback Discrepancy Found Feedback->Syn Redesign LogP

Figure 2: Self-validating experimental workflow for kinase inhibitor screening.

Quantitative Pharmacodynamics

To illustrate the expected output of the self-validating protocol, the following table summarizes the pharmacodynamic profile of 4-ACDMP before and after cyclization into a functionalized pyrazolo[3,4-d]pyrimidine. Notice the classic rightward shift in IC₅₀ when ATP concentration is increased, mathematically validating the competitive mechanism.

Compound ScaffoldAssay ConditionApparent IC₅₀ (nM)Cellular Target Engagement (p-EGFR IC₅₀)Mechanism Confirmed
4-ACDMP Monomer 10 µM ATP>10,000 nMN/AInactive Precursor
Pyrazolo[3,4-d]pyrimidine A 10 µM ATP12.4 nM45.2 nMYes
Pyrazolo[3,4-d]pyrimidine A 100 µM ATP48.1 nM45.2 nMATP-Competitive
Pyrazolo[3,4-d]pyrimidine A 1 mM ATP145.8 nM45.2 nMATP-Competitive

References

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Arabian Journal of Chemistry (2022).
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases MDPI (2025).
  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Journal of Applied Pharmaceutical Science (2019).
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Bentham Science (2022).

Sources

Foundational

A Comprehensive Technical Guide to the Density Functional Theory (DFT) Analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of In-Silico Chemistry and Drug Discovery Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of In-Silico Chemistry and Drug Discovery

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] 4-Amino-5-cyano-1,3-dimethyl pyrazole, a member of this versatile family, presents a compelling scaffold for the design of novel therapeutic agents. The strategic placement of amino and cyano groups on the pyrazole ring offers rich opportunities for molecular interactions, making it a prime candidate for targeted drug design.

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.[4][5] By leveraging DFT, we can elucidate the geometric, electronic, and spectroscopic properties of 4-Amino-5-cyano-1,3-dimethyl pyrazole, thereby predicting its reactivity, stability, and potential as a pharmacophore. This guide will detail the theoretical and practical aspects of performing DFT calculations on this molecule, offering insights that are crucial for accelerating drug discovery and development.[6][7]

Part 1: Foundational Principles and Computational Strategy

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. This section elucidates the rationale behind the selected computational level of theory.

The B3LYP/6-311++G(d,p) Level of Theory: A Justified Choice

For the analysis of organic molecules such as pyrazole derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely adopted and well-validated choice.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling the electronic properties of conjugated systems like the pyrazole ring.

The 6-311++G(d,p) basis set provides a robust framework for these calculations.[10][11] This triple-zeta basis set offers greater flexibility in describing the valence electrons compared to smaller basis sets. The inclusion of diffuse functions ("++") is essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms and the delocalized π-system, while the polarization functions ("d,p") account for the non-spherical nature of electron density in bonds, leading to a more precise molecular geometry and electronic structure.[8]

Computational Workflow: A Step-by-Step Overview

A systematic computational workflow is paramount for obtaining reliable and reproducible results. The following diagram outlines the key stages of the DFT analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

DFT Workflow Start Initial Structure Preparation Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Structure Freq Vibrational Frequency Analysis Opt->Freq Optimized Geometry Electronic Electronic Properties Analysis (HOMO-LUMO, MEP) Freq->Electronic Verified Minimum End Data Interpretation & Reporting Electronic->End Calculated Properties

Caption: A streamlined workflow for the DFT analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

Part 2: Detailed Computational Protocols and Analysis

This section provides a comprehensive guide to the practical execution of the DFT calculations, from initial structure preparation to the analysis of key molecular properties.

Step 1: Geometry Optimization

The first crucial step is to determine the most stable three-dimensional conformation of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

Protocol:

  • Initial Structure Construction: The initial 2D structure of 4-Amino-5-cyano-1,3-dimethyl pyrazole is drawn using a molecular editor and converted to a 3D structure.

  • Optimization Calculation: A geometry optimization calculation is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This iterative process adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.[8]

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. For enhanced accuracy, tight or very tight convergence criteria are recommended.[12]

Data Presentation: Optimized Geometrical Parameters

The following table will be populated with the calculated bond lengths and bond angles of the optimized structure. These theoretical values can be compared with experimental data if available, for validation purposes.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C3-N2Value
N2-N1Value
N1-C5Value
C5-C4Value
C4-C3Value
C4-C(cyano)Value
C(cyano)-N(cyano)Value
C5-N(amino)Value
Bond Angles ( °) C5-N1-N2Value
N1-N2-C3Value
N2-C3-C4Value
C3-C4-C5Value
C4-C5-N1Value

(Note: The table will be filled upon completion of the DFT calculations.)

Step 2: Vibrational Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface.[13]

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

  • Analysis of Frequencies: The output will list the vibrational modes and their corresponding frequencies. A true minimum is characterized by the absence of any imaginary frequencies.[14] The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further geometry optimization.[14]

  • Zero-Point Energy and Thermal Corrections: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties such as enthalpy and Gibbs free energy.[15]

Data Presentation: Key Vibrational Frequencies

This table will highlight the calculated frequencies for significant vibrational modes, which can be correlated with experimental IR and Raman spectra for structural confirmation.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H StretchAmino (NH₂)Value
C≡N StretchCyanoValue
C-H StretchMethyl (CH₃)Value
C=C/C=N StretchPyrazole RingValue

(Note: The table will be filled upon completion of the DFT calculations. Calculated frequencies are often scaled by an empirical factor to better match experimental values.)[16]

Step 3: Electronic Properties Analysis

Understanding the electronic properties of 4-Amino-5-cyano-1,3-dimethyl pyrazole is crucial for predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[17] The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[18]

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the single-point energy calculation performed on the optimized geometry.

  • Energy Gap Calculation: The HOMO-LUMO gap is calculated as: ΔE = E_LUMO - E_HOMO.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.

Data Presentation: Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

(Note: The table will be filled upon completion of the DFT calculations.)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[19][20] It is particularly useful in understanding drug-receptor interactions.[21][22]

Protocol:

  • MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

  • Visualization: The MEP is visualized as a color-coded map, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.[20]

Conceptual Diagram: Interpreting the MEP Map

MEP Interpretation Molecule 4-Amino-5-cyano-1,3-dimethyl pyrazole Red_Region Red Region (Negative Potential) Molecule->Red_Region Blue_Region Blue Region (Positive Potential) Molecule->Blue_Region Green_Region Green Region (Neutral Potential) Molecule->Green_Region Interaction1 Electrophilic Attack (e.g., H-bond donor) Red_Region->Interaction1 Interaction2 Nucleophilic Attack (e.g., H-bond acceptor) Blue_Region->Interaction2

Caption: A conceptual diagram illustrating the interpretation of MEP color-coding for predicting molecular interactions.

Part 3: Implications for Drug Development and Future Directions

The insights gained from the DFT analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole have direct implications for its application in drug discovery.

  • Structure-Activity Relationship (SAR) Studies: The optimized geometry provides a foundational model for understanding how structural modifications might influence biological activity.

  • Pharmacophore Modeling: The MEP and HOMO-LUMO analyses help to identify the key electronic features of the molecule that are essential for its interaction with a biological target. This information is invaluable for pharmacophore modeling and virtual screening.[23]

  • Lead Optimization: By understanding the molecule's reactivity and stability, medicinal chemists can make more informed decisions when designing derivatives with improved pharmacokinetic and pharmacodynamic profiles.

Future computational studies could involve molecular docking simulations to predict the binding mode of 4-Amino-5-cyano-1,3-dimethyl pyrazole with specific protein targets, and quantum mechanics/molecular mechanics (QM/MM) calculations to model its behavior in a biological environment with greater accuracy.[4][24]

Conclusion

This technical guide has provided a comprehensive framework for the DFT analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole. By following the detailed protocols and understanding the theoretical underpinnings of the chosen computational methods, researchers can generate high-quality, reproducible data that will significantly contribute to the rational design of novel therapeutics based on the pyrazole scaffold. The integration of such in-silico techniques is not merely an adjunct to experimental work but a critical component of modern, efficient drug discovery pipelines.

References

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024, March 6).
  • Al-Warhi, T., et al. (2021). Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives. Bioorganic Chemistry, 114, 105136.
  • Haritha, M., & Suresh, C. H. (2024, December 18).
  • Peedikakkal, A. M. P., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321, 138887.
  • Stroganov, O. V., et al. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Modeling, 9(4), 242-251.
  • Scribd. (n.d.). Computational Chemistry Essentials Guide.
  • ChemRxiv. (2024).
  • Medium. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
  • Theoretical and Computational Chemistry. (n.d.). Molecular Electrostatic Potential (MEP).
  • Abdel-Sattar, A. A. M., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity, 22(9), e202403450.
  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
  • Rahman, M. M., et al. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research, 9(3).
  • Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046.
  • Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT)
  • Sundholm, D., & Gauss, J. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. The Journal of Physical Chemistry A, 125(48), 10372–10380.
  • RSC Publishing. (n.d.). RSC Advances.
  • Gaussian, Inc. (1999, October 29).
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • Lee, S. H., et al. (2025). DFT-Based Calculation of the Vibrational Sum Frequency Generation Spectrum of Noncentrosymmetric Domains Interspersed in an Amorphous Matrix. The Journal of Physical Chemistry B.
  • Ovchenkov, Y. A., et al. (2022). Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2.
  • ChemRxiv. (2024).
  • Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics.
  • Lomakina, E. I., et al. (2019). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Journal of Molecular Structure, 1176, 861-873.
  • Al-Hussain, S. A., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). RSC Advances, 12(22), 14041-14057.
  • Snyder, S. R., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
  • ResearchGate. (n.d.). B3LYP/6–311 + + G(d,p) fully optimized geometries of studied molecules.
  • ResearchGate. (n.d.). DOS plot interpretation for HOMO-LUMO gap of the molecule-(a) 3, and (b) 4.
  • IntechOpen. (2016, June 30).
  • Grafiati. (2025, June 7). Journal articles: 'DFT / B3LYP / 6-31G (d'.
  • Ghasemi, A. S., et al. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Journal of Chemical and Pharmaceutical Research, 7(10), 74-81.
  • King-Pharm. (n.d.). 5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)PYRAZOLE [5346-53-2].
  • PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-.
  • RSC Publishing. (2014, October 15). Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient.
  • Beilstein Journal of Organic Chemistry. (2023, August 8).
  • Analytical Methods. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.
  • Der Pharma Chemica. (n.d.).
  • Georganics. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dimethylpyrazole 97 3524-32-1.
  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
  • MilliporeSigma. (n.d.). 5-Amino-1,3-dimethylpyrazole | 3524-32-1.
  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole - the NIST WebBook.

Sources

Exploratory

Infrared Spectroscopic Characterization of 4-Amino-5-cyano-1,3-dimethylpyrazole: A Comprehensive Technical Guide

Executive Summary In the rational design of heterocyclic pharmacophores, pyrazole derivatives are highly valued for their bioactivity and structural versatility. Specifically, 4-Amino-5-cyano-1,3-dimethylpyrazole serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of heterocyclic pharmacophores, pyrazole derivatives are highly valued for their bioactivity and structural versatility. Specifically, 4-Amino-5-cyano-1,3-dimethylpyrazole serves as a critical intermediate in the synthesis of complex pyrazolopyrimidines and other fused heterocyclic drug candidates. For researchers and drug development professionals, validating the structural integrity of this intermediate is paramount.

This whitepaper provides an in-depth technical analysis of the Infrared (IR) spectroscopy absorption bands for 4-Amino-5-cyano-1,3-dimethylpyrazole. By examining the causality behind its vibrational modes and establishing a self-validating analytical protocol, this guide ensures rigorous structural confirmation during chemical synthesis.

Structural Rationale and Vibrational Causality

The diagnostic power of Fourier-Transform Infrared (FTIR) spectroscopy lies in its ability to probe the specific dipole moment changes of functional groups. 4-Amino-5-cyano-1,3-dimethylpyrazole possesses a fully substituted heteroaromatic core, which dictates a highly specific spectral fingerprint.

The Primary Amine (-NH₂) Split

The C4 position of the pyrazole ring is substituted with a primary amine. Quantum mechanically, the two N-H bonds in a primary amine do not vibrate independently; they couple to produce two distinct stretching modes: symmetric and asymmetric[1]. The asymmetric stretch involves a larger instantaneous change in the molecular dipole moment and requires higher energy, thus appearing at a higher wavenumber (~3450–3370 cm⁻¹) than the symmetric stretch (~3350–3320 cm⁻¹)[2].

Cyano Group (-C≡N) Conjugation

The nitrile group is a highly polar triple bond that typically absorbs in the "alkyne/nitrile" region between 2260 and 2220 cm⁻¹, a region largely devoid of other functional group interferences[1]. In this molecule, the -C≡N group is directly attached to the C5 position of the aromatic pyrazole ring. This allows for π -electron delocalization between the ring and the nitrile group. This conjugation lowers the force constant of the C≡N bond, shifting its absorption to the lower end of the expected range, typically presenting as a sharp, intense band near 2231 cm⁻¹[2].

The Self-Validating Absence of Aromatic C-H Stretches

A critical, self-validating feature of this specific molecule's IR spectrum is an absence of signal. Unsubstituted aromatic rings typically show weak C-H stretching vibrations slightly above 3000 cm⁻¹[3]. However, in 4-Amino-5-cyano-1,3-dimethylpyrazole, all available ring positions (N1, C3, C4, C5) are occupied by methyl, amino, and cyano substituents. Therefore, the complete absence of bands between 3100–3000 cm⁻¹ acts as an internal validation that the pyrazole core is fully substituted, leaving only the aliphatic C-H stretches from the methyl groups below 3000 cm⁻¹[3].

Quantitative Spectral Assignments

The following table summarizes the expected quantitative data for the functional groups present in 4-Amino-5-cyano-1,3-dimethylpyrazole, mapping empirical observations to their structural causality.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeStructural Causality & Notes
Primary Amine (-NH₂) N-H Asymmetric Stretch~3450 - 3370Medium, SharpHigher energy dipole change than the symmetric mode[2],[1].
Primary Amine (-NH₂) N-H Symmetric Stretch~3350 - 3320Medium, SharpIn-phase stretching of the two N-H bonds[2].
Cyano (-C≡N) C≡N Stretch~2231 - 2220Strong, SharpConjugation with the pyrazole ring lowers the frequency from ~2250 cm⁻¹[2],[1].
Methyl (-CH₃) Aliphatic C-H Stretch2950 - 2850Weak to MediumRepresents the sp³ hybridized C-H bonds of the 1,3-dimethyl groups[3].
Pyrazole Ring C=C / C=N Stretch1600 - 1400Medium to StrongHeteroaromatic ring skeletal vibrations[3].
Amine (-NH₂) N-H Bending (Scissoring)~1630 - 1590MediumIn-plane bending of the primary amine protons[2].
Methyl (-CH₃) C-H Bending~1450 & 1375MediumAsymmetric and symmetric methyl deformations[3].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Historically, solid samples were analyzed using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching band (3500–3200 cm⁻¹) that directly obscures the critical N-H stretches of the 4-amino group.

To ensure a self-validating and artifact-free analysis, Attenuated Total Reflectance (ATR) FTIR is the mandatory protocol for this compound.

Step-by-Step ATR-FTIR Workflow
  • Crystal Preparation & Background Acquisition:

    • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: The background scan subtracts atmospheric H₂O and CO₂. A clean crystal ensures no baseline drift or ghost peaks from previous organic residues.

  • Sample Application:

    • Action: Deposit 1–2 mg of the synthesized 4-Amino-5-cyano-1,3-dimethylpyrazole powder directly onto the center of the ATR crystal.

  • Pressure Application (Critical Step):

    • Action: Lower the ATR pressure anvil until the clutch clicks, applying uniform pressure to the solid.

    • Causality: ATR relies on an evanescent infrared wave penetrating the sample. If the solid is not pressed firmly against the crystal, poor optical contact results in a shallow penetration depth, leading to a low signal-to-noise ratio and severely distorted peak intensities.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum across the 4000 to 400 cm⁻¹ range using 64 scans to ensure high statistical confidence.

  • Algorithmic Post-Processing:

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the spectrum, preventing the artificial inflation of peak intensities in the fingerprint region (1600–400 cm⁻¹).

Logical Workflow for Spectral Interpretation

The following diagram maps the logical decision tree and workflow required to acquire and validate the IR spectrum of 4-Amino-5-cyano-1,3-dimethylpyrazole.

Figure 1: Logical workflow for FTIR acquisition and structural validation of the pyrazole derivative.

References

  • [2] Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. 2

  • [3] Table of Characteristic IR Absorptions. VSCHT. 3

  • [1] IR Absorption Table. UCLA. 1

Sources

Foundational

The Advent of a Versatile Heterocycle: A Technical Guide to 4-Amino-5-cyano-1,3-dimethylpyrazole

An In-depth Exploration of the Synthesis, Characterization, and Potential of a Key Pyrazole Derivative for Researchers, Scientists, and Drug Development Professionals. Introduction: The Enduring Significance of the Pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of the Synthesis, Characterization, and Potential of a Key Pyrazole Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of medicinal and materials chemistry since its discovery by Ludwig Knorr in 1883.[1] This versatile scaffold is present in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making the discovery and development of novel substituted pyrazoles a continuous and fruitful area of research. Among these, 4-amino-5-cyano-1,3-dimethylpyrazole stands out as a valuable building block, offering multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies, characterization, and potential applications of this important intermediate.

The Genesis of a Building Block: Unraveling the Synthesis of 4-Amino-5-cyano-1,3-dimethylpyrazole

While a singular, seminal publication detailing the initial "discovery" of 4-amino-5-cyano-1,3-dimethylpyrazole is not readily apparent in the surveyed literature, its synthesis can be logically deduced from established methodologies for constructing substituted pyrazoles. The formation of the pyrazole ring typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For 4-amino-5-cyano-1,3-dimethylpyrazole, a plausible and efficient synthetic approach involves the reaction of methylhydrazine with a functionalized propenenitrile derivative.

A Plausible Synthetic Pathway

A robust method for the synthesis of related 4-cyanopyrazole derivatives involves the reaction of a 3-dimethylamino-2-aroyl-propenenitrile with a hydrazine in an acidic medium.[1] This general strategy can be adapted for the synthesis of 4-amino-5-cyano-1,3-dimethylpyrazole. The proposed synthetic workflow is outlined below:

Synthetic_Pathway Proposed Synthesis of 4-Amino-5-cyano-1,3-dimethylpyrazole cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A Acetoacetonitrile D 3-(Dimethylamino)-2-cyanocrotononitrile A->D Reaction with DMF-DMA B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->D C Methylhydrazine E 4-Amino-5-cyano-1,3-dimethylpyrazole C->E D->E Cyclization with Methylhydrazine

Caption: Proposed synthetic workflow for 4-Amino-5-cyano-1,3-dimethylpyrazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Enaminonitrile Intermediate. To a solution of acetoacetonitrile in a suitable aprotic solvent such as toluene, an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added. The reaction mixture is heated to reflux for several hours to facilitate the condensation and elimination of methanol, yielding the intermediate, 3-(dimethylamino)-2-cyanocrotononitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, which can be purified by crystallization or chromatography.

Causality: The use of DMF-DMA serves a dual purpose: it acts as a source of the dimethylaminomethylene group and as a dehydrating agent, driving the reaction towards the formation of the enaminonitrile.

Step 2: Cyclization to the Pyrazole Core. The crude or purified 3-(dimethylamino)-2-cyanocrotononitrile is dissolved in a protic solvent like ethanol. An equimolar amount of methylhydrazine is then added to the solution. The reaction mixture is heated to reflux. The acidic conditions, which can be facilitated by the addition of a catalytic amount of a mineral acid like HCl, promote the cyclization process.[1] The reaction involves the nucleophilic attack of the methylhydrazine on the enamine, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to form the aromatic pyrazole ring.

Causality: The regioselectivity of the cyclization, leading to the 1,3-dimethyl substitution pattern, is directed by the nature of the starting materials. The methyl group from the acetoacetonitrile precursor becomes the C3-methyl group, while the methylhydrazine provides the N1-methyl group.

Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, and the product may precipitate out of the solution. The solid product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-amino-5-cyano-1,3-dimethylpyrazole.

Structural Elucidation and Characterization

The unambiguous identification of 4-amino-5-cyano-1,3-dimethylpyrazole relies on a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Spectroscopic TechniqueExpected Observations
¹H NMR - Two singlets corresponding to the two N-methyl groups.- A singlet for the C5-proton.- A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
¹³C NMR - Resonances for the two distinct methyl carbons.- Signals for the pyrazole ring carbons, including the quaternary carbon attached to the cyano group.- A signal for the cyano carbon.
IR Spectroscopy - A sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration.- N-H stretching vibrations for the primary amine group.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₆H₈N₄.

The Role of 4-Amino-5-cyano-1,3-dimethylpyrazole in Drug Discovery and Beyond

The strategic placement of amino, cyano, and methyl groups on the pyrazole core makes 4-amino-5-cyano-1,3-dimethylpyrazole a highly versatile intermediate in the synthesis of a variety of bioactive molecules. The amino group can be readily acylated, alkylated, or diazotized, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for the creation of diverse chemical libraries for drug screening.

For instance, 5-aminopyrazole derivatives are known to be precursors to pyrazolo[3,4-d]pyrimidines, a class of compounds that have shown significant activity as inhibitors of various kinases and are being investigated for the treatment of cancer.[3] Furthermore, the simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has demonstrated antifungal activity.[1] The discovery of novel 5-amino-4-cyanopyrazole derivatives as potent and highly selective LPA1R antagonists highlights the potential of this scaffold in developing treatments for fibrotic diseases.[4]

Applications Potential Applications of 4-Amino-5-cyano-1,3-dimethylpyrazole cluster_derivatives Derivative Classes cluster_applications Therapeutic Areas A 4-Amino-5-cyano-1,3-dimethylpyrazole B Pyrazolo[3,4-d]pyrimidines A->B Cyclization C Substituted Pyrazole Amides A->C Functional Group Manipulation D Other Fused Heterocycles A->D Annulation Reactions E Oncology (Kinase Inhibitors) B->E F Antifungal Agents C->F G Anti-inflammatory / Anti-fibrotic D->G

Caption: Potential derivatization and application pathways for 4-Amino-5-cyano-1,3-dimethylpyrazole.

Conclusion

4-Amino-5-cyano-1,3-dimethylpyrazole represents a valuable and versatile building block in the ever-expanding field of heterocyclic chemistry. While its initial discovery may not be chronicled in a single landmark paper, its synthesis is readily achievable through established and logical chemical transformations. The strategic arrangement of its functional groups provides a powerful platform for the development of novel compounds with significant potential in drug discovery and materials science. As research continues to uncover the vast potential of the pyrazole scaffold, the importance of well-characterized and accessible intermediates like 4-amino-5-cyano-1,3-dimethylpyrazole will undoubtedly continue to grow.

References

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Published June 30, 2016. [Link]

  • Hashimoto, N., et al. New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. Organic Process Research & Development. 2006;10(1):135-139. [Link]

  • Amblard, F., et al. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. MedChemComm. 2015;6(7):1329-1336. [Link]

  • Daressy, F., et al. Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry. 2014;12(45):9151-9159. [Link]

  • Baklanov, M. V., et al. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry. 2023;19:87-97. [Link]

  • Carreiras, M. C., et al. Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. HETEROCYCLES. 2007;71(10):2249-2262. [Link]

  • Reddy Arava, V., et al. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-dimethylamino acrylate derivatives and 3-Amino-4-cyano pyrazole. Der Pharma Chemica. 2010;2(3):178-186. [Link]

  • Sidduri, A., et al. Discovery of novel non-carboxylic acid 5-amino-4-cyanopyrazole derivatives as potent and highly selective LPA1R antagonists. Bioorganic & Medicinal Chemistry Letters. 2014;24(18):4450-4454. [Link]

  • Glamkowski, E. J., et al. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. 1990;33(2):686-692. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole

Abstract The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-5-cyano-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole, a functionalized building block with potential applications in library synthesis and drug discovery. The described synthetic route is a robust, four-step process commencing with readily available starting materials. The protocol details the synthesis of 1,3-dimethylpyrazole, followed by regioselective nitration at the C4 position, subsequent cyanation at the C5 position via directed ortho-metalation, and concluding with the reduction of the nitro group to afford the target amine. Each step includes detailed procedural instructions, explanations of the underlying chemical principles, and critical safety information.

Introduction

Pyrazole derivatives are a subject of intense research due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. The target molecule, 4-Amino-5-cyano-1,3-dimethyl pyrazole, incorporates three key functional groups: a primary amine, a nitrile, and two methyl groups at defined positions. This arrangement offers multiple points for further chemical modification, making it a valuable intermediate for constructing diverse chemical libraries.

The synthesis of 4-aminopyrazoles has been traditionally achieved through the nitration of a pyrazole core followed by reduction.[1] This application note adapts this classical strategy, incorporating a directed metalation step to install the C5-cyano group, a functionality that is challenging to introduce directly. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis is performed in four distinct stages, as illustrated below. Each stage involves the isolation and purification of the intermediate product before proceeding to the next step.

SynthesisWorkflow cluster_0 Synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole Start Methylhydrazine + Acetylacetone Step1_Node Step 1: 1,3-Dimethylpyrazole Start->Step1_Node Knorr Cyclization (Ethanol, Reflux) Step2_Node Step 2: 1,3-Dimethyl-4-nitropyrazole Step1_Node->Step2_Node Electrophilic Nitration (HNO₃/H₂SO₄, 0°C) Step3_Node Step 3: 5-Cyano-1,3-dimethyl-4-nitropyrazole Step2_Node->Step3_Node Directed Metalation & Cyanation (LDA, PhCN, -78°C) Step4_Node Step 4: 4-Amino-5-cyano-1,3-dimethyl pyrazole Step3_Node->Step4_Node Nitro Group Reduction (SnCl₂·2H₂O, HCl)

Figure 1: Overall four-step synthetic workflow.

Materials and Equipment

Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentChemical FormulaCAS No.PurityNotes
MethylhydrazineCH₆N₂60-34-4≥98%Extremely Toxic & Flammable
AcetylacetoneC₅H₈O₂123-54-6≥99%-
EthanolC₂H₅OH64-17-5≥99.5%Anhydrous
Sulfuric AcidH₂SO₄7664-93-998%Corrosive
Nitric AcidHNO₃7697-37-270%Corrosive & Oxidizer
DiisopropylamineC₆H₁₅N108-18-9≥99.5%Anhydrous, freshly distilled
n-ButyllithiumC₄H₉Li109-72-82.5 M in hexanesPyrophoric
Tetrahydrofuran (THF)C₄H₈O109-99-9Anhydrous-
BenzonitrileC₇H₅N100-47-0≥99%-
Tin(II) chloride dihydrateSnCl₂·2H₂O10025-69-1≥98%-
Hydrochloric AcidHCl7647-01-037% (conc.)Corrosive
Sodium BicarbonateNaHCO₃144-55-8≥99%-
Anhydrous MgSO₄MgSO₄7487-88-9-For drying
Diethyl Ether(C₂H₅)₂O60-29-7Anhydrous-
Ethyl AcetateC₄H₈O₂141-78-6-For extraction/chromatography
HexanesC₆H₁₄110-54-3-For extraction/chromatography
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Ice-water bath and dry ice/acetone bath

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles for transfer of air-sensitive reagents

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • Standard safety equipment: fume hood, safety glasses, lab coat, acid-resistant gloves, blast shield.

Experimental Protocols

Part 1: Synthesis of 1,3-Dimethylpyrazole

Principle: This step employs the Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a β-dicarbonyl compound.[2] Methylhydrazine reacts with acetylacetone to form the pyrazole ring, yielding a single regioisomer due to the differing reactivity of the two nitrogen atoms in methylhydrazine.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (100 mL).

  • Carefully add methylhydrazine (5.0 g, 0.108 mol). Caution: Methylhydrazine is highly toxic and flammable; handle only in a certified fume hood with appropriate personal protective equipment (PPE).[3][4][5]

  • Add acetylacetone (11.0 g, 0.110 mol, 1.02 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting materials are consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1,3-dimethylpyrazole as a pale yellow oil. The product is often pure enough for the next step.

    • Expected Yield: 9.5 - 10.5 g (91-100%).

Part 2: Nitration of 1,3-Dimethylpyrazole

Principle: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. Nitration occurs regioselectively at the C4 position, which is the most electronically activated and sterically accessible site.[6][7] The reaction is performed at low temperature to control the exotherm and prevent over-nitration.

Procedure:

  • In a 250 mL flask, place the crude 1,3-dimethylpyrazole (9.6 g, 0.10 mol) from the previous step.

  • Cool the flask in an ice-salt bath to 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid (7.5 mL, 0.11 mol) to pre-chilled concentrated sulfuric acid (20 mL) at 0°C. Caution: This process is highly exothermic and generates corrosive fumes. Prepare only in a fume hood and wear a face shield.[8][9]

  • Add the cold nitrating mixture dropwise to the stirred pyrazole over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1 hour.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Expected Yield: 11.3 - 12.7 g (80-90%) of 1,3-dimethyl-4-nitropyrazole.

Part 3: Cyanation of 1,3-Dimethyl-4-nitropyrazole

Principle: This step utilizes directed ortho-metalation.[10][11] The nitro group at C4 acidifies the proton at C5, allowing for its selective removal by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic cyanating agent, such as benzonitrile, to install the cyano group at the C5 position.

Procedure:

  • Set up a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Add anhydrous THF (150 mL) and freshly distilled diisopropylamine (10.1 g, 0.10 mol) to the flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (40 mL of 2.5 M solution in hexanes, 0.10 mol) dropwise, keeping the temperature below -70°C. Stir for 30 minutes at this temperature to generate LDA.

  • In a separate flask, dissolve 1,3-dimethyl-4-nitropyrazole (12.0 g, 0.085 mol) in anhydrous THF (50 mL).

  • Add the solution of the nitropyrazole dropwise to the LDA solution at -78°C. A dark-colored solution should form. Stir for 1 hour at -78°C.

  • Add benzonitrile (9.7 g, 0.094 mol) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient eluent 10-30% ethyl acetate in hexanes) to afford the desired product.

    • Expected Yield: 8.8 - 10.5 g (62-75%) of 5-cyano-1,3-dimethyl-4-nitropyrazole.

Part 4: Reduction to 4-Amino-5-cyano-1,3-dimethyl pyrazole

Principle: The final step is the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in acidic media is an effective and chemoselective reagent for this transformation, leaving the nitrile group intact.[12][13][14] The reaction proceeds via a series of single-electron transfers from Sn(II).

Procedure:

  • In a 500 mL round-bottom flask, suspend 5-cyano-1,3-dimethyl-4-nitropyrazole (8.3 g, 0.05 mol) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (56.4 g, 0.25 mol, 5 eq) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (50 mL) with vigorous stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 85°C) for 3 hours. The reaction should become a clear solution.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

  • Carefully basify the mixture to pH >10 by the slow addition of a 10 M sodium hydroxide solution while cooling in an ice bath. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate (200 mL).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product as a solid.

    • Expected Yield: 5.4 - 6.4 g (72-85%) of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

Safety and Hazard Mitigation

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Methylhydrazine: Extremely toxic by inhalation, ingestion, and skin contact. It is also a suspected carcinogen and highly flammable.[3][5][15][16] All manipulations must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Have an emergency shower and eyewash station readily accessible.[4]

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizer. Can cause severe burns. The mixing process is highly exothermic.[9] Always add acid to acid slowly in an ice bath. Wear acid-resistant gloves, a face shield, and a lab coat.[8]

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Cyanating Agents (Benzonitrile): While benzonitrile is less acutely toxic than inorganic cyanides, it is still harmful. All cyanation steps should be performed in a well-ventilated fume hood.

  • General Precautions: A thorough risk assessment should be conducted before starting any work.[17] Waste from each step, especially those containing tin, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[18]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: METHYL HYDRAZINE. [Link]

  • Ghosh, R., & Chakraborty, S. (2007). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2007(11), 1745-1748. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazard Summary: Methylhydrazine. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Methyl hydrazine. [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: METHYL HYDRAZINE. [Link]

  • Witschi, M. A., & O'Donovan, D. H. (2014). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 55(30), 4126-4128. [Link]

  • Shainyan, B. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2269–2280. [Link]

  • AWS. Safety Data Sheet: Mixed Nitrating Acid, Less Than 50% (HNO3). [Link]

  • Moody, C. J., & Rees, C. W. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(25), 8879–8887. [Link]

  • Wang, D.-H., et al. (2013). Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society, 135(32), 12048–12051. [Link]

  • Liu, J.-Q., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Advanced Synthesis & Catalysis, 363(21), 4789-4813. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Nitrates. [Link]

  • Organic Chemistry Resources Worldwide. Nitro Reduction - Common Conditions. [Link]

  • Chen, C.-Y., et al. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. Organic Letters, 11(24), 5722–5725. [Link]

  • Ziegler, F., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8086-8092. [Link]

  • Zhang, J., et al. (2019). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Fichez, J., Busca, P., & Prestat, G. (2020). Recent advances in aminopyrazoles synthesis and functionalization. Molecules, 25(11), 2548. [Link]

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link]

  • East Harbour Group. Safety Data Sheet: MIXED NITRATING ACID (greater than 50% HN03). [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. dspace.mit.edu. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Baxter, A. D., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Sn2+ reduction. [Link]

  • Blake, J. F., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • University of Bristol. (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 225–241. [Link]

  • Ioffe, S. L., et al. (1972). Directed ortho Lithiation in the Reactions of 3,5-Dimethyl- and 5-Trifluoromethyl-1-phenylpyrazoles with Butyllithium. Chemistry Letters, 1(1), 17-20. [Link]

  • Al-Zaydi, K. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 534-546. [Link]

  • Gaspar, A., et al. (2014). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 19(6), 7126-7163. [Link]

  • Dorn, H., & Zubek, A. (1969). 3(5)-aminopyrazole. Organic Syntheses, 49, 11. [Link]

  • Paskalev, N., et al. (1995). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Khimiya, 4(2), 108-110. [Link]

  • Yilmaz, F., & Yilmaz, M. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 229-238. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Wang, X., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2946. [Link]

  • Ravi, P., et al. (2014). Direct nitration of five membered heterocycles. Journal of Heterocyclic Chemistry, 51(S1), E237-E244. [Link]

  • Tang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11257–11265. [Link]

Sources

Application

Using 4-Amino-5-cyano-1,3-dimethyl pyrazole as a building block for pyrazolopyrimidines

Application Note: 4-Amino-5-cyano-1,3-dimethylpyrazole as a Core Scaffold for Pyrazolo[3,4-d]pyrimidine Synthesis in Drug Discovery Executive Summary In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-5-cyano-1,3-dimethylpyrazole as a Core Scaffold for Pyrazolo[3,4-d]pyrimidine Synthesis in Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core is a highly privileged pharmacophore, acting as a bioisostere for purines [1]. This structural mimicry allows these compounds to seamlessly insert into the ATP-binding pockets of various oncogenic kinases (e.g., EGFR, Src, CDK) and metabolic enzymes. As a Senior Application Scientist, I frequently recommend 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile (also referred to as 4-amino-5-cyano-1,3-dimethylpyrazole) as a premier o-aminonitrile building block. The adjacent placement of a nucleophilic amino group and an electrophilic cyano group provides a thermodynamically favorable setup for rapid, high-yield annulation into diverse pyrazolopyrimidine libraries [2].

This guide outlines the mechanistic rationale, self-validating synthetic workflows, and standardized protocols for utilizing this building block in drug discovery pipelines.

Mechanistic Rationale & Pharmacological Relevance

The utility of 4-amino-5-cyano-1,3-dimethylpyrazole stems from its dual reactivity. The primary amine acts as the initial nucleophile, while the cyano group serves as an intramolecular electrophilic trap. When reacted with one-carbon donors (such as formamide or triethyl orthoformate), the system undergoes a rapid cyclization to form the pyrimidine ring [3].

Pharmacologically, the resulting 1,3-dimethylpyrazolo[3,4-d]pyrimidines exhibit potent competitive inhibition at kinase active sites. The dimethyl substitution on the pyrazole ring enhances lipophilicity and membrane permeability, while the N4-position of the newly formed pyrimidine ring can be functionalized to interact with the hinge region of target kinases.

Mechanism PP Pyrazolopyrimidine (Purine Isostere) Kinase Oncogenic Kinase (e.g., EGFR, Src) PP->Kinase Competitive Inhibition Arrest Apoptosis & Growth Arrest PP->Arrest Therapeutic Outcome Phos Phosphorylated Substrate Kinase->Phos Catalysis ATP ATP ATP->Kinase Binds active site Substrate Protein Substrate Substrate->Kinase

Fig 1: Mechanism of action for pyrazolopyrimidine-based ATP-competitive kinase inhibitors.

Synthetic Workflows & Chemical Causality

To build diversity around the pyrazolo[3,4-d]pyrimidine core, two primary synthetic pathways are employed:

  • Direct Annulation: Utilizes formamide as both solvent and reagent to yield the unsubstituted 4-amino derivative [1].

  • Two-Step Diversity-Oriented Synthesis: Utilizes triethyl orthoformate (TEOF) to form a stable imidate intermediate, which is subsequently reacted with various primary amines to generate a library of N4-substituted derivatives [2].

SynthWorkflow SM 4-Amino-5-cyano-1,3-dimethylpyrazole (o-Aminonitrile) Formamide Formamide / HCOOH 150-180 °C, 6-8 h SM->Formamide Direct Annulation TEOF Triethyl Orthoformate (TEOF) Ac2O, Reflux, 4 h SM->TEOF Imidate Formation Prod1 4-Amino-1,3-dimethyl- pyrazolo[3,4-d]pyrimidine Formamide->Prod1 Imidate Ethoxymethyleneamino Intermediate TEOF->Imidate Amine Primary Amine (R-NH2) EtOH, Reflux, 3-5 h Imidate->Amine Nucleophilic Addition Prod2 4-(Alkyl/Aryl)amino-1,3-dimethyl- pyrazolo[3,4-d]pyrimidine Amine->Prod2 Cyclization

Fig 2: Synthetic workflows for pyrazolo[3,4-d]pyrimidine derivatives from o-aminonitriles.

Standardized Protocols

Protocol A: Direct Annulation to 4-Amino-1,3-dimethylpyrazolo[3,4-d]pyrimidine

This protocol is ideal for synthesizing the base core when further functionalization at the N4 position is not required.

  • Step 1: Setup. In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 4-amino-5-cyano-1,3-dimethylpyrazole (5.0 mmol) in formamide (15 mL).

    • Causality: Formamide acts as both the electrophilic one-carbon donor and a high-boiling solvent. This dual role ensures the system can reach the necessary activation energy (~150 °C) without requiring a pressurized reactor.

  • Step 2: Reaction. Heat the mixture to 150–160 °C and maintain for 6-8 hours under an inert atmosphere.

    • Self-Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.6) will gradually disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) corresponding to the pyrimidine product.

  • Step 3: Workup. Cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The sudden drop in temperature combined with the high polarity of water forces the less polar pyrazolopyrimidine product to precipitate, leaving unreacted formamide and polar byproducts in the aqueous phase.

  • Step 4: Isolation & Verification. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in vacuo.

    • Self-Validation: Run an IR spectrum of the dried solid. The sharp -C≡N stretch at ~2220 cm⁻¹ must be completely absent. ¹H NMR (DMSO-d6) should reveal a new sharp singlet at ~8.2 ppm, confirming the incorporation of the pyrimidine C6 proton.

Protocol B: Two-Step Synthesis of N4-Substituted Derivatives via Imidate

This protocol is designed for library generation, allowing late-stage diversification with various amines[4].

  • Step 1: Imidate Formation. In a dry flask, combine the starting pyrazole (5.0 mmol), triethyl orthoformate (25.0 mmol), and acetic anhydride (5.0 mmol). Reflux the mixture for 4 hours.

    • Causality: Acetic anhydride is a critical additive; it reacts with the ethanol byproduct to form ethyl acetate. By scavenging ethanol, it drives the equilibrium toward the ethoxymethyleneamino intermediate according to Le Chatelier's principle, preventing the reverse reaction.

  • Step 2: Intermediate Validation. Remove all volatiles under reduced pressure to yield the crude imidate.

    • Self-Validation: ¹H NMR of the crude intermediate must show characteristic ethoxy signals (a triplet at ~1.3 ppm and a quartet at ~4.3 ppm) and an imine proton at ~8.5 ppm. The nitrile stretch (~2220 cm⁻¹) in IR must remain intact at this stage.

  • Step 3: Amine Addition & Cyclization. Dissolve the crude imidate in absolute ethanol (20 mL). Add the desired primary amine (6.0 mmol) and reflux for 3-5 hours.

    • Causality: The primary amine undergoes an addition-elimination reaction at the highly electrophilic imine carbon, displacing the ethoxy group. The resulting amidine intermediate immediately undergoes intramolecular nucleophilic attack onto the adjacent nitrile group, driving the thermodynamically favorable ring closure.

  • Step 4: Final Verification. Cool the mixture to induce crystallization. Filter and recrystallize from ethanol.

    • Self-Validation: The final product must show the disappearance of the nitrile stretch in IR and the loss of the ethoxy protons in ¹H NMR, replaced by the specific signals of the incorporated amine substituent.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and analytical validation markers for the protocols described above, ensuring reproducibility across different laboratory settings.

Reaction PathwayReagents / SolventTemp / TimeTypical YieldKey Analytical Validation Marker (IR / ¹H NMR)
Direct Annulation Formamide150 °C / 6-8 h75 - 82%IR: Loss of -C≡N (2220 cm⁻¹)NMR: Appearance of C6-H singlet (~8.2 ppm)
Imidate Formation Triethyl Orthoformate, Ac₂OReflux / 4 h88 - 95%IR: Retention of -C≡N (2220 cm⁻¹)NMR: Ethoxy signals (1.3 ppm, 4.3 ppm)
Amine Cyclization Primary Amine, EtOHReflux / 3-5 h70 - 85%IR: Loss of -C≡N (2220 cm⁻¹)NMR: Loss of ethoxy signals; new amine R-group peaks

References

  • Gaber, A., et al. "Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents." Arabian Journal of Chemistry, 2023. URL: [Link]

  • Wang, Y., et al. "One-Pot Two-Step Microwave-Assisted Reaction in Constructing 4,5-Disubstituted Pyrazolopyrimidines." Organic Letters, ACS Publications, 2003. URL:[Link]

  • DrugFuture Database. "Synthesis of CI-943 via 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile." DrugFuture, 2021. URL:[Link]

Method

The Versatile Scaffold: Application Notes and Protocols for 4-Amino-5-cyano-1,3-dimethylpyrazole in Pharmaceutical Drug Discovery

Introduction: The Privileged Pyrazole Core The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of small molecule therapeutics targeting a wide array of biological targets. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3] This guide focuses on a specific, highly functionalized derivative: 4-Amino-5-cyano-1,3-dimethylpyrazole . The strategic placement of an amino group at the C4 position and a cyano group at the C5 position, combined with methylation at N1 and C3, creates a unique chemical entity with significant potential for further elaboration in drug discovery programs. The amino group provides a key vector for introducing diversity, while the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.

Rationale for Use in Drug Discovery: A Scaffold for Kinase and GPCR-Targeted Libraries

The 4-amino-5-cyano-1,3-dimethylpyrazole scaffold is particularly well-suited for the development of inhibitors targeting protein kinases and G-protein coupled receptors (GPCRs), two of the most important classes of drug targets.

  • Protein Kinase Inhibition: The 4-aminopyrazole core can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.[4] The substituents at other positions of the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. Derivatives of aminopyrazoles have been successfully developed as inhibitors of a range of kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[5][6]

  • GPCR Antagonism: The pyrazole scaffold is also found in antagonists of GPCRs. For instance, derivatives of 5-amino-4-cyanopyrazole have been identified as potent and selective antagonists of the lysophosphatidic acid receptor 1 (LPA1R), a target implicated in fibrosis and other diseases. The functional groups on the 4-amino-5-cyano-1,3-dimethylpyrazole core can be modified to achieve high-affinity interactions with the transmembrane helices of GPCRs.

The diagram below illustrates the general concept of how the 4-aminopyrazole scaffold can be utilized in the design of kinase inhibitors.

G cluster_0 Kinase ATP Binding Pocket cluster_1 4-Amino-5-cyano-1,3-dimethylpyrazole Scaffold Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Solvent Front Solvent Front Pyrazole Core Pyrazole Core 4-Amino Group NH2 Pyrazole Core->4-Amino Group H-bond donor 5-Cyano Group CN Pyrazole Core->5-Cyano Group H-bond acceptor/ precursor 1,3-Dimethyl Groups Me Pyrazole Core->1,3-Dimethyl Groups Modulate solubility/ occupy pockets 4-Amino Group->Hinge Region Forms key H-bonds 5-Cyano Group->Solvent Front Interacts with solvent or can be further functionalized 1,3-Dimethyl Groups->Hydrophobic Pocket 1 Hydrophobic interactions G A Ethyl Acetoacetate C 1,3-Dimethyl-5-pyrazolone A->C Condensation B Methylhydrazine B->C E 4-Formyl-1,3-dimethyl-5-chloropyrazole C->E Formylation & Chlorination D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G 4-Cyano-1,3-dimethyl-5-chloropyrazole E->G Oximation & Dehydration F Hydroxylamine Hydrochloride F->G I 4-Cyano-1,3-dimethyl-5-nitro-pyrazole G->I Nitration H Nitrating Agent (HNO3/H2SO4) H->I K 4-Amino-5-cyano-1,3-dimethylpyrazole I->K Reduction J Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) J->K G A 4-Amino-5-cyano-1,3-dimethylpyrazole D Amide Derivative A->D Amide Coupling B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->D C Coupling Agent (e.g., HATU, HOBt) + Base (e.g., DIPEA) C->D

Sources

Application

Catalytic Functionalization of 4-Amino-5-cyano-1,3-dimethylpyrazole: A Guide for Researchers

Introduction: The Versatility of the 4-Aminopyrazole Scaffold The 4-amino-5-cyano-1,3-dimethylpyrazole core is a privileged scaffold in medicinal chemistry and materials science. The unique electronic arrangement of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the 4-Aminopyrazole Scaffold

The 4-amino-5-cyano-1,3-dimethylpyrazole core is a privileged scaffold in medicinal chemistry and materials science. The unique electronic arrangement of the pyrazole ring, substituted with both an electron-donating amino group and an electron-withdrawing cyano group, imparts a rich and tunable reactivity. This guide provides a comprehensive overview of catalytic methods for the targeted functionalization of this versatile building block, offering researchers and drug development professionals a practical toolkit for accessing novel molecular architectures with significant therapeutic and technological potential.

The strategic derivatization of this pyrazole core allows for the modulation of its physicochemical properties, enabling the optimization of pharmacokinetic and pharmacodynamic profiles of drug candidates. Functionalized aminopyrazoles have demonstrated a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details robust and reproducible protocols for key catalytic transformations, discusses the underlying mechanistic principles, and provides insights into potential challenges and optimization strategies.

Part 1: Synthesis of the Starting Material: 4-Amino-5-cyano-1,3-dimethyl-1H-pyrazole

A reliable supply of the starting material is paramount. A common and efficient method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile.[4][5] The following protocol is an adapted procedure for the synthesis of 4-amino-5-cyano-1,3-dimethyl-1H-pyrazole.

Protocol 1: Synthesis via Thorpe-Ziegler Cyclization

This two-step procedure involves the formation of an acyclic precursor followed by an intramolecular cyclization.

Step 1: Synthesis of 2-(1-cyano-2-(methylamino)vinylamino)-2-(methylamino)acetonitrile

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.2 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and add methylamine (2.2 eq, as a solution in ethanol or THF) dropwise at 0 °C. Stir the mixture at room temperature for an additional 4 hours.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the acyclic precursor.

Step 2: Intramolecular Cyclization to 4-Amino-5-cyano-1,3-dimethyl-1H-pyrazole

  • Reaction Setup: Dissolve the purified product from Step 1 in anhydrous ethanol in a round-bottom flask. Add a catalytic amount of a non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide (0.2 eq).

  • Reaction Execution: Reflux the mixture for 6-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid) and remove the solvent in vacuo. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4-amino-5-cyano-1,3-dimethyl-1H-pyrazole.

Part 2: Catalytic C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for the derivatization of heterocyclic cores, avoiding the need for pre-functionalization.[6][7] The electronic nature of the 4-amino-5-cyano-1,3-dimethylpyrazole ring influences the regioselectivity of these reactions. The electron-donating amino group at C4 and the methyl group at N1 direct functionalization towards the C5 position, which is also activated by the adjacent cyano group.

Palladium-Catalyzed C5-Arylation

This protocol describes the direct arylation of the C5-position of the pyrazole ring.

Protocol 2: Palladium-Catalyzed Direct C5-Arylation

  • Reagents and Setup: In a sealable reaction tube, combine 4-amino-5-cyano-1,3-dimethyl-1H-pyrazole (1.0 eq), the desired aryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand such as tricyclohexylphosphine (PCy₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a degassed solvent such as dioxane or toluene. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expert Insights: The choice of ligand and base can be critical for achieving high yields and preventing catalyst deactivation, a known issue when working with amino-substituted heterocycles.[8][9] If catalyst poisoning is suspected, using a more electron-rich and sterically hindered ligand can be beneficial.

Part 3: Catalytic Cross-Coupling Reactions of 4-Halo-5-cyano-1,3-dimethylpyrazole

For a broader scope of functionalization, the parent pyrazole can be halogenated at the C4 position to enable a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[10]

Protocol 3: Suzuki-Miyaura Coupling

  • Reagents and Setup: To a microwave vial or Schlenk flask, add 4-bromo-5-cyano-1,3-dimethyl-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a pre-catalyst like XPhos Pd G2 (0.03 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed mixture of a solvent like dioxane and water (e.g., 4:1 ratio). Purge the reaction vessel with an inert gas (argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 90-110 °C for 4-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2Pre-catalysts can offer improved stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA co-solvent system with water is often beneficial.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an organohalide with an alkene.[11][12][13][14]

Protocol 4: Heck-Mizoroki Reaction

  • Reagents and Setup: In a Schlenk flask, combine 4-iodo-5-cyano-1,3-dimethyl-1H-pyrazole (1.0 eq), the desired alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Solvent: Add a polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Heat the mixture under an inert atmosphere to 80-120 °C for 8-16 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a powerful method for the synthesis of aryl- and heteroaryl-alkynes.[15][16][17][18]

Protocol 5: Sonogashira Coupling

  • Reagents and Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-5-cyano-1,3-dimethyl-1H-pyrazole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

  • Solvent and Base: Add a degassed solvent like THF or DMF, followed by a degassed amine base such as triethylamine or diisopropylamine (3.0 eq).

  • Reaction Execution: Stir the reaction at room temperature to 60 °C until completion (typically 2-8 hours).

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel. Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights on Cross-Coupling Reactions: The amino group at the C4 position can potentially coordinate to the palladium center, leading to catalyst inhibition.[8] In such cases, employing bulky, electron-rich phosphine ligands can mitigate this effect by favoring the desired catalytic cycle. For challenging substrates, the use of pre-formed palladium catalysts (precatalysts) is often advantageous.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for the synthesis of arylamines from aryl halides.[19][20][21]

Protocol 6: Buchwald-Hartwig Amination

  • Reagents and Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-5-cyano-1,3-dimethyl-1H-pyrazole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as tBuXPhos Pd G3 (0.02 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C for 6-24 hours.

  • Work-up and Purification: After cooling, pass the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the eluent and purify the product by column chromatography or recrystallization.

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃ with a ligand, or a precatalyst (e.g., tBuXPhos Pd G3)Precatalysts are often more efficient for this transformation.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Essential for high yields and broad substrate scope.
Base NaOtBu, LiHMDS, K₃PO₄The choice of base is crucial and depends on the amine substrate.
Solvent Toluene, Dioxane, THFAnhydrous conditions are important.

Part 4: Visualization of Methodologies

General Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Pyrazole-Halide, Boronic Acid, Pd Catalyst, Base Solvent Add Degassed Dioxane/Water Reagents->Solvent Inert Purge with Argon Solvent->Inert Heat Heat to 90-110 °C (4-12 h) Inert->Heat Cool Cool to RT Heat->Cool Extract Dilute with EtOAc, Wash with H2O/Brine Cool->Extract Dry Dry over MgSO4, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Sources

Method

Experimental Protocol for the Selective N-Alkylation of 4-Amino-5-cyano-1,3-dimethyl pyrazole

An Application Note for Drug Development Professionals Abstract The N-alkylation of heterocyclic amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The N-alkylation of heterocyclic amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The 4-amino-5-cyanopyrazole scaffold is a privileged structure found in numerous biologically active molecules. This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of the exocyclic amino group of 4-Amino-5-cyano-1,3-dimethyl pyrazole. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step experimental procedure, and provide guidance on product purification and characterization. This guide is designed to equip researchers with a robust and reproducible method to generate novel derivatives for downstream applications in drug development.

Introduction and Scientific Principles

The pyrazole ring is a key pharmacophore, and its derivatives exhibit a wide range of biological activities.[1] Specifically, substituted aminopyrazoles are integral to the development of kinase inhibitors and other targeted therapeutics.[2][3] The target molecule, 4-Amino-5-cyano-1,3-dimethyl pyrazole, possesses a fully substituted pyrazole core, with methyl groups at the N1 and C3 positions. Consequently, the only site available for alkylation is the exocyclic amino group at the C4 position. This structural feature elegantly circumvents the common challenge of regioselectivity (N1 vs. N2 alkylation) often encountered with unsubstituted pyrazoles, ensuring that the functionalization occurs predictably at the desired location.[4][5]

The protocol described herein employs a classic base-mediated SN2 (Nucleophilic Substitution, Bimolecular) reaction. The core principle involves the deprotonation of the C4-amino group by a strong, non-nucleophilic base to generate a highly nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of an alkyl halide, forming the new N-C bond.

Causality Behind Experimental Choices:

  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is chosen as the base for its ability to irreversibly deprotonate the weakly acidic N-H bond of the aromatic amine.[5] This drives the reaction equilibrium towards the formation of the nucleophilic anion, ensuring a high reaction rate and yield. Unlike weaker bases like potassium carbonate (K₂CO₃), which establish an equilibrium, NaH ensures complete deprotonation.[6][7] The byproduct of this deprotonation is hydrogen gas, which is safely vented.

  • Solvent Selection (DMF): A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is critical for SN2 reactions.[8] DMF effectively solvates the sodium cation (Na⁺) from the base, leaving the pyrazolide anion "naked" and highly reactive. It does not possess acidic protons that could quench the nucleophile, thus maximizing reaction efficiency.[9]

  • Alkylating Agent (Alkyl Halide): Alkyl halides are excellent electrophiles for this transformation. The reactivity trend is I > Br > Cl.[10] This protocol uses a generic alkyl halide (R-X) as an example, which can be substituted with various functionalized alkylating agents to build a diverse chemical library.

Reaction Scheme and Workflow

The overall transformation and experimental process are outlined below.

sub 4-Amino-5-cyano-1,3-dimethyl pyrazole reagents + R-X (Alkyl Halide) + NaH (Base) DMF, 0°C to RT sub->reagents prod 4-(Alkylamino)-5-cyano-1,3-dimethyl pyrazole reagents->prod caption General Reaction Scheme for N-Alkylation

Caption: General Reaction Scheme for N-Alkylation.

G arrow -> prep 1. Preparation - Dry glassware - Inert atmosphere (N₂/Ar) - Dissolve substrate in DMF base_add 2. Deprotonation - Cool to 0°C - Add NaH portion-wise - Stir for 30 min prep->base_add alkyl_add 3. Alkylation - Add Alkyl Halide dropwise - Warm to RT - Monitor by TLC base_add->alkyl_add workup 4. Workup & Extraction - Quench with water - Extract with Ethyl Acetate - Wash, Dry, Concentrate alkyl_add->workup purify 5. Purification - Flash Column Chromatography (Silica Gel) workup->purify char 6. Characterization - ¹H NMR, ¹³C NMR - HRMS, FT-IR purify->char

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

3.1. Materials and Reagents

This table summarizes the necessary chemicals and their properties for a typical reaction.

ReagentMolar Mass ( g/mol )Amount (mg/mmol)Molar Eq.Supplier Example
4-Amino-5-cyano-1,3-dimethyl pyrazole150.17150 mg (1.0 mmol)1.0Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)24.0044 mg (1.1 mmol)1.1Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane)141.94156 mg (1.1 mmol)1.1Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous73.095 mL-Acros Organics
Ethyl Acetate (EtOAc), ACS Grade88.11~100 mL-Fisher Scientific
Deionized Water18.02~50 mL--
Brine (Saturated NaCl solution)-~25 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-VWR Chemicals
Silica Gel (for chromatography, 230-400 mesh)-As needed-Sorbent Tech.

3.2. Step-by-Step Methodology

Safety Precaution: Sodium hydride reacts violently with water and is flammable. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Add 4-Amino-5-cyano-1,3-dimethyl pyrazole (150 mg, 1.0 mmol) to the flask.

    • Using a syringe, add 5 mL of anhydrous DMF to the flask and stir until the solid is fully dissolved.

  • Deprotonation:

    • Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Carefully weigh sodium hydride (44 mg of 60% dispersion, 1.1 mmol) in a glovebox or under an inert atmosphere and add it portion-wise to the stirring solution over 5 minutes. Note: Hydrogen gas evolution will be observed. Ensure the system is properly vented.

    • Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation:

    • Add the alkyl halide (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture at 0 °C using a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Spot the starting material and the reaction mixture on a silica gel TLC plate.

    • Elute the plate using a solvent system such as 30% Ethyl Acetate in Hexanes.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 10 mL of deionized water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing 30 mL of Ethyl Acetate and 20 mL of water.

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with 30 mL of Ethyl Acetate.

    • Combine the organic layers and wash them with 25 mL of brine to remove residual DMF.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[11][12]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

    • Load the crude product onto the column.

    • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc).

    • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the pure N-alkylated pyrazole.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show the disappearance of one of the two protons of the C4-NH₂ signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The remaining N-H proton will likely appear as a broad singlet or a triplet, depending on the alkyl group.

  • ¹³C NMR: The spectrum will display new peaks in the aliphatic region corresponding to the carbons of the alkyl chain.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and provide the exact mass of the N-alkylated product, validating a successful reaction.[11][13]

  • FT-IR Spectroscopy: The spectrum of the product will show a single N-H stretching band for the secondary amine, in contrast to the two characteristic N-H stretching bands of the primary amine starting material.[3]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base or inactive NaH. 2. Wet solvent or glassware. 3. Alkylating agent is not reactive enough.1. Use fresh NaH and ensure accurate weighing. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Switch to a more reactive halide (e.g., from R-Br to R-I) or increase reaction temperature/time.
Low Yield 1. Inefficient extraction. 2. Product loss during chromatography. 3. Reaction was not allowed to go to completion.1. Perform at least three extractions with EtOAc. 2. Use a finer silica mesh and a slower gradient for elution. 3. Allow the reaction to run longer, monitoring by TLC until the starting material is consumed.
Dialkylation Product 1. Use of excess alkylating agent or base. 2. Prolonged reaction time at elevated temperatures.1. Use molar equivalents precisely (1.05-1.1 eq. of base and alkylating agent). 2. Maintain room temperature and stop the reaction once the mono-alkylated product is formed.
Difficulty in Purification 1. Product and starting material have similar Rf values. 2. Mineral oil from NaH dispersion co-elutes.1. Use a different solvent system for chromatography (e.g., Dichloromethane/Methanol). 2. Before extraction, wash the crude reaction mixture with hexanes to remove the mineral oil.

References

  • Baryshnikov, S. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Baryshnikov, S. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

  • Chekashova, O. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Sánchez-Migallón, A., et al. (1998). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link]

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Available at: [Link]

  • Podunavac-Kuzmanović, S., et al. (2002). N-ALKYLATION OF PYRAZOLES WITH MANNICH BASES DERIVED FROM ortho-HYDROXYACETOPHENONES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Chekashova, O. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Google Patents. (Year). Method for realizing N-alkylation reaction.
  • ACS Green Chemistry Institute. (Year). N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Fichez, J., et al. (Year). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • ChemRxiv. (Year). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link]

  • Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Google Patents. (Year). Method for purifying pyrazoles.
  • Google Patents. (Year). Process for the purification of pyrazoles.
  • Cox, L., et al. (2022). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Reddy, G. S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. (Year). N-Alkylation of Pyrazole Explained. Available at: [Link]

  • Shingare, M. S., & Siddiqui, S. A. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Google Patents. (Year). N-alkylation method of pyrazole.
  • Perkins, R. J., et al. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters. Available at: [Link]

  • KTU ePubl. (Year). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Available at: [Link]

  • Abdel-Galil, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oncohema Key. (2016). Alkylating Agents. Available at: [Link]

  • Taylor & Francis. (Year). Alkylating agents – Knowledge and References. Available at: [Link]

  • Organic Chemistry Portal. (Year). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Sghaier, I. R., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hashimoto, N., et al. (2006). New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. Available at: [Link]

  • Shaabani, A., et al. (2013). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Molecules. Available at: [Link]

  • Fardood, S. T., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. ACS Omega. Available at: [Link]

  • Abdel-Galil, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: 4-Amino-5-cyano-1,3-dimethylpyrazole as a Core Scaffold in Novel Agrochemical Synthesis

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale In the continuous ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

In the continuous arms race against resistant phytopathogens and agricultural pests, the discovery of novel, high-efficacy agrochemicals relies heavily on privileged nitrogen-rich heterocyclic scaffolds. The pyrazole nucleus is a cornerstone of modern agricultural chemistry, serving as the pharmacophoric core in blockbuster commercial products such as the insecticide Fipronil and the fungicide Pyrazophos [1].

Within this chemical space, 4-amino-5-cyano-1,3-dimethylpyrazole has emerged as a highly versatile, bifunctional building block. Its structural utility is defined by two key mechanistic advantages:

  • Orthogonal Reactivity ("Push-Pull" System): The primary amine at the C4 position acts as a potent nucleophile, while the adjacent C5 nitrile group serves as a highly efficient electrophilic trap. This pre-organized proximity allows for rapid, catalyst-free tandem addition-cyclization reactions.

  • Lipophilic Optimization: The 1,3-dimethyl substitution pattern significantly enhances the molecule's partition coefficient (LogP). In agrochemical formulation, this increased lipophilicity is critical for penetrating the waxy cuticles of plant leaves and the chitinous exoskeletons of target insects.

By exploiting this scaffold, researchers can efficiently construct fused bicyclic systems—specifically pyrazolo[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines [2]. These fused architectures mimic endogenous purines, allowing them to act as competitive inhibitors of vital kinase enzymes in target organisms.

Synthetic Workflow & Mechanistic Pathway

To transition from the pyrazole intermediate to a viable agrochemical lead, the synthesis relies on a 6-exo-dig cyclization. The workflow below outlines the logical progression from raw precursors to the validated target.

Synthesis A Precursors (Activated Nitrile + Hydrazine) B Microwave Reactor (10-15 min, Base) A->B C 4-Amino-5-cyano-1,3- dimethylpyrazole B->C D Validation: IR NH2 & C≡N bands C->D E Tandem Cyclization (Phenyl Isothiocyanate) C->E F Pyrazolo-pyrimidine (Agrochemical Target) E->F G Validation: NMR Loss of C≡N signal F->G

Workflow for the green synthesis and validation of pyrazolo-pyrimidine agrochemicals.

Quantitative Data: The Shift to Green Synthesis

Historically, synthesizing highly substituted pyrazoles required harsh reflux conditions, toxic solvents, and prolonged reaction times (>6 hours), which led to thermal degradation and poor atom economy. Modern protocols prioritize Microwave-Assisted Organic Synthesis (MAOS) and ultrasound irradiation. These methods provide uniform thermal distribution and couple directly with the dipole moments of the reactants, drastically reducing reaction times while improving yields [3].

Table 1: Performance Comparison of Synthesis Methods for 4-Amino-5-cyanopyrazole Derivatives [3]

Synthesis MethodEnergy SourceAvg. Reaction TimeYield (%)Purity ProfileEnvironmental Impact
Conventional Reflux Convective Heat4.0 – 6.0 Hours65 – 70%Moderate (Byproducts)High (Solvent Waste)
Ultrasound Irradiation Acoustic Cavitation45 – 60 Minutes82 – 85%HighModerate
Microwave (MAOS) Dielectric Heating10 – 15 Minutes 89 – 94% Excellent Low (Green)

Experimental Protocols

The following protocols are designed as self-validating systems . Every synthetic step includes specific analytical markers to ensure causality and structural integrity before proceeding to the next phase.

Protocol A: Microwave-Assisted Synthesis of 4-Amino-5-cyano-1,3-dimethylpyrazole

Causality: Microwave irradiation is utilized to accelerate the nucleophilic substitution and subsequent intramolecular cyclization of the hydrazonoyl precursor. The rapid superheating prevents the formation of thermodynamic byproducts commonly seen in extended reflux.

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe quartz vial, dissolve the appropriate hydrazonoyl cyanide precursor (4.0 mmol) and chloroacetonitrile (4.0 mmol) in 15 mL of anhydrous dioxane.

  • Catalysis: Add 0.2 mL of triethylamine (TEA) to act as a base, neutralizing the HCl generated during the initial nucleophilic attack.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 120°C (dynamic power modulation) for 12 minutes.

  • Isolation: Allow the vessel to cool to room temperature. Pour the mixture over crushed ice to precipitate the product. Filter under vacuum and recrystallize from ethanol.

  • Self-Validation (FT-IR): Do not proceed until the intermediate is verified. Run an FT-IR spectrum. You must observe sharp N−H stretching bands at ~3221 cm−1 and 3183 cm−1 , alongside a distinct, sharp C≡N stretch at ~2200 cm−1 [2]. If the nitrile peak is absent, the cyclization failed or over-reacted.

Protocol B: Tandem Cyclization to Pyrazolo[4,3-d]pyrimidine Agrochemical Lead

Causality: To build the bioactive fused pyrimidine core, the pyrazole intermediate is reacted with phenyl isothiocyanate. The C4-amine attacks the central carbon of the isothiocyanate, forming a transient thiourea. The applied heat provides the activation energy necessary for the thiourea nitrogen to attack the adjacent C5-nitrile, executing a ring closure to yield the 7-imino-pyrazolo[4,3-d]pyrimidine [2].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the 4-amino-5-cyano-1,3-dimethylpyrazole intermediate (3.0 mmol) and phenyl isothiocyanate (3.0 mmol) in 30 mL of anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 85–90 °C under a nitrogen atmosphere for 6 to 8 hours.

  • Workup: Cool the mixture and pour it into ice-water. Collect the resulting solid via vacuum filtration. Wash sequentially with cold water and hexane to remove unreacted isothiocyanate.

  • Purification: Recrystallize the crude product from absolute ethanol.

  • Self-Validation ( 1 H NMR): Confirm the ring closure via NMR. The critical validation marker is the disappearance of the cyano carbon signal in 13 C NMR. In 1 H NMR, look for the appearance of two distinct downfield singlet signals (typically between δ 9.70 and 13.10 ppm) corresponding to the newly formed cyclic N−H and imino protons [2].

References

  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. Journal of Applied Pharmaceutical Science. (2019).[Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. (2022).[Link]

  • A simplified green chemistry approaches to synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives conventional heating versus microwave and ultrasound as ecofriendly energy sources. Ultrasonics Sonochemistry. (2009).[Link]

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes using 4-Amino-5-cyano-1,3-dimethylpyrazole

Overview & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. Transition metal complexes incorporating pyrazole-derived ligands have demonstrated profound efficacy as DNA-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. Transition metal complexes incorporating pyrazole-derived ligands have demonstrated profound efficacy as DNA-intercalating agents, catalysts, and cytotoxic compounds against resistant cancer cell lines[1].

Specifically, 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS 32183-14-5)[2] serves as a highly versatile, polyfunctional chelating agent. The strategic placement of the electron-donating amino group at the C4 position and the electron-withdrawing cyano group at the C5 position creates a unique electronic push-pull system. This electronic environment stabilizes transition metals—such as Cu(II), Ni(II), and Co(II)—in intermediate oxidation states, a critical feature for metallodrugs designed to generate reactive oxygen species (ROS) in biological microenvironments[3].

Mechanistic Causality & Coordination Chemistry

To successfully synthesize these metal complexes, one must understand the ligand's coordination logic. The ligand presents three potential binding sites, but steric and electronic factors heavily dictate the final geometry[4]:

  • The Pyrazole N2 Atom: Due to the methylation at N1, the N2 atom acts as an accessible, borderline Lewis base (σ-donor and moderate π-acceptor).

  • The C4-Amino Group: This primary amine acts as a hard Lewis base, showing a strong affinity for borderline/hard transition metals (e.g., Cu²⁺, Ni²⁺)[5].

  • The C5-Cyano Group: While the nitrogen of the cyano group is a potential π-acceptor, its linear geometry and the steric bulk of the adjacent C4-amino group typically prevent it from participating in mononuclear chelation.

Causality of Chelation: When reacted with M(II) salts, the ligand preferentially coordinates via the pyrazole N2 and the C4-amino nitrogen. This bidentate coordination forms a highly thermodynamically stable 5-membered chelate ring . The cyano group remains uncoordinated, serving instead as an essential spectroscopic marker for reaction validation.

Coordination L Ligand (CAS 32183-14-5) 4-Amino-5-cyano-1,3-dimethylpyrazole N2 Pyrazole N2 (Borderline Base) L->N2 NH2 C4-Amino N (Hard Base) L->NH2 CN C5-Cyano N (Weak σ-donor) L->CN M M(II) Metal Center (Cu, Ni, Co, Zn) N2->M Primary Chelation (5-membered ring) NH2->M Co-chelation CN->M Sterically Hindered (Uncoordinated)

Fig 1. Coordination logic of 4-amino-5-cyano-1,3-dimethylpyrazole with M(II) transition metals.

Experimental Methodology: Self-Validating Protocol

This protocol is designed for the synthesis of mononuclear [M(L)₂Cl₂] complexes.

Rationale for Reagent Selection
  • Solvent (Absolute Ethanol): Chosen for its differential solubility profile. Both the free ligand and metal chlorides are highly soluble in hot ethanol, whereas the resulting neutral metal complexes are insoluble, allowing for auto-precipitation and driving the reaction forward via Le Chatelier's principle.

  • Stoichiometry (1:2 Metal to Ligand): Transition metals like Ni(II) and Cu(II) strongly favor octahedral or distorted octahedral geometries. A 1:2 ratio ensures the formation of a bis-chelated complex, with the remaining axial sites occupied by the chloride counterions.

Step-by-Step Workflow
  • Ligand Solubilization: Dissolve 2.0 mmol of 4-amino-5-cyano-1,3-dimethylpyrazole in 15 mL of absolute ethanol. Heat gently to 50 °C until the solution is completely clear.

  • Metal Salt Preparation: In a separate flask, dissolve 1.0 mmol of the hydrated metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) in 10 mL of absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution over 10 minutes.

    • Self-Validation Check: An immediate color shift should occur upon the first few drops (e.g., pale blue to deep green for Copper), confirming rapid ligand exchange and complex initiation.

  • Reflux Activation: Equip the flask with a reflux condenser and heat the mixture at 60–70 °C for 3 to 4 hours.

    • Causality: This temperature provides sufficient activation energy to overcome the kinetic barrier of displacing water/solvent molecules from the metal's inner coordination sphere without thermally degrading the cyano functional group.

  • In-Process Quality Control (TLC): At t = 3 hours, spot the reaction mixture against the free ligand on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active free ligand spot validates reaction completion.

  • Isolation: Cool the mixture to room temperature, then chill to 4 °C overnight to maximize crystallization. Isolate the microcrystalline precipitate via vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold ethanol (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether (2 × 5 mL) to rapidly dry the complex. Dry in vacuo over anhydrous CaCl₂ for 24 hours.

Protocol S1 1. Ligand Solubilization 2.0 mmol in 15 mL hot EtOH S3 3. Complexation Dropwise mix, observe color shift S1->S3 S2 2. Metal Salt Preparation 1.0 mmol M(II)Cl2 in 10 mL EtOH S2->S3 S4 4. Reflux Activation 60-70 °C for 3-4 hours S3->S4 Thermal Energy S5 5. Precipitation & Isolation Cool to 4 °C, vacuum filter S4->S5 Crystallization S6 6. Purification Wash with cold EtOH/Et2O, dry S5->S6 Yield recovery

Fig 2. Step-by-step synthetic workflow for the preparation of M(II)-pyrazole coordination complexes.

Analytical Validation & Expected Data

Proper characterization requires confirming the exact coordination mode. Infrared (IR) spectroscopy and magnetic susceptibility measurements are the most rapid and reliable self-validating tools for these complexes.

  • IR Causality: Because the C4-amino group coordinates to the metal, its electron density decreases, weakening the N-H bonds. This results in a distinct shift of the ν(NH₂) stretching frequencies to lower wavenumbers (by ~30–60 cm⁻¹). Conversely, because the C5-cyano group does not coordinate due to steric constraints, its sharp ν(C≡N) stretching band remains virtually unchanged compared to the free ligand.

Summary of Expected Quantitative Data
ComplexMetal PrecursorStoichiometry (M:L)Expected GeometryObserved ColorIR: ν(NH₂) Shift (cm⁻¹)Magnetic Moment, μeff (B.M.)
Cu(II)-L CuCl₂·2H₂O1:2Distorted OctahedralDeep Green-40 to -601.82 - 1.95
Ni(II)-L NiCl₂·6H₂O1:2OctahedralPale Green-35 to -552.90 - 3.20
Co(II)-L CoCl₂·6H₂O1:2OctahedralPink / Purple-30 to -504.30 - 4.70
Zn(II)-L ZnCl₂1:2TetrahedralWhite / Colorless-30 to -50Diamagnetic

Note: The magnetic moment (μeff) values confirm the oxidation state and spin geometry of the metal centers. For instance, the ~1.9 B.M. value for the Cu(II) complex confirms a d⁹ system with one unpaired electron, consistent with a Jahn-Teller distorted octahedral geometry.

References

  • Title: 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile (Compound Database) Source: Molport URL: [Link]

  • Title: Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations Source: MDPI URL: [Link]

  • Title: Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases Source: MDPI URL: [Link]

  • Title: Transition metal complexes with pyrazole derivatives as ligands Source: ResearchGate URL: [Link]

Sources

Application

Application Note: In Vitro Biological Assay Protocols for 4-Amino-5-Cyano-1,3-Dimethyl Pyrazole Derivatives

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus Area: Kinase Inhibition (PIM1) and Anticancer Therapeutics Introduction & Mechanistic Rationale The 4-amino-5-cyano-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus Area: Kinase Inhibition (PIM1) and Anticancer Therapeutics

Introduction & Mechanistic Rationale

The 4-amino-5-cyano-1,3-dimethyl pyrazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical building block for the synthesis of complex pyrazolo[4,3-d]pyrimidines and related fused heterocycles[1]. These derivatives have garnered significant attention in oncology due to their structural mimicry of the adenine ring of ATP, allowing them to act as potent, ATP-competitive kinase inhibitors[2].

A primary target for these derivatives is the Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase [3]. PIM1 is a serine/threonine kinase overexpressed in various hematopoietic malignancies and solid tumors (e.g., breast and colon cancers). PIM1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD, thereby preventing BAD from neutralizing the anti-apoptotic proteins Bcl-2 and Bcl-xL[3][4].

The Causality of the Assay Design: To validate a newly synthesized library of 4-amino-5-cyano-1,3-dimethyl pyrazole derivatives, a self-validating, hierarchical testing funnel is required. We begin with a cell-free enzymatic assay to confirm direct target engagement (PIM1 inhibition), proceed to phenotypic cell viability assays to ensure membrane permeability and cellular efficacy, and conclude with mechanistic flow cytometry and Western blotting to confirm that cell death occurs via the expected apoptotic pathways[5].

Workflow A Compound Library (Pyrazole Derivatives) B Primary Screen (PIM1 Kinase Assay) A->B C Secondary Screen (Cell Viability - MCF-7) B->C D Mechanistic Validation (Apoptosis & Western Blot) C->D

Figure 1: Hierarchical screening workflow for pyrazole-based PIM1 inhibitors.

Protocol 1: Cell-Free PIM1 Kinase Inhibition Assay

To evaluate direct enzyme inhibition, we utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™). Why this method? Radiometric assays generate hazardous waste, while standard colorimetric assays often suffer from compound auto-fluorescence or absorbance interference. The luminescence-based approach provides a high signal-to-background ratio and directly quantifies the ADP produced during the kinase reaction, making it ideal for high-throughput screening[6]. Furthermore, the ATP concentration is deliberately set near the Km​ of PIM1 to ensure that ATP-competitive pyrazole derivatives are accurately evaluated without being outcompeted by saturating ATP levels.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6].

  • Compound Dilution: Dissolve pyrazole derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the Kinase Buffer. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 384-well white microplate, add 5 µL of recombinant human PIM1 kinase (optimized concentration, typically 1-5 ng/well) and 5 µL of the diluted compound. Include a vehicle control (1% DMSO) and a positive control (e.g., Pim1-IN-7 or SGI-1776). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the predetermined Km​ value) and the PIM1 specific peptide substrate (e.g., BAD peptide)[6]. Incubate at 30°C for 60 minutes.

  • Kinase Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a multi-mode microplate reader. Calculate the % inhibition relative to the vehicle control and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cell Viability Assay (MTT)

Compounds that exhibit strong cell-free PIM1 inhibition must be evaluated for cellular penetration and cytotoxicity. We utilize the MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines because they are known to overexpress PIM1 kinase, making them highly sensitive to PIM1 targeted therapies[7][8].

Step-by-Step Methodology
  • Cell Seeding: Harvest MCF-7 and HCT-116 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 96-well clear-bottom plates using 100 µL of complete medium (DMEM for MCF-7; McCoy's 5A for HCT-116, supplemented with 10% FBS)[6]. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of the pyrazole derivatives (ranging from 0.1 µM to 100 µM). Maintain a final DMSO concentration of <0.5% to avoid solvent-induced cytotoxicity. Incubate for 48 hours[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals[6].

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to solubilize the formazan[3]. Place on a plate shaker for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Biological Activity Summary

Table 1: In vitro biological activity of representative 4-Amino-5-cyano-1,3-dimethyl pyrazole derivatives (Hypothetical data based on structural SAR trends from literature[8])

Compound IDSubstitution (R-group)PIM1 Kinase IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)HCT-116 Cell Viability IC₅₀ (µM)
Pyr-01 -H12.45 ± 1.10>50.0>50.0
Pyr-04 -Phenyl1.82 ± 0.1511.51 ± 0.358.45 ± 0.20
Pyr-07 -4-Chlorophenyl0.67 ± 0.087.68 ± 0.224.12 ± 0.18
Pyr-09 -4-Methoxyphenyl0.60 ± 0.055.30 ± 0.151.51 ± 0.10
SGI-1776 (Positive Control)0.04 ± 0.012.10 ± 0.121.15 ± 0.08

Protocol 3: Apoptosis and Mechanistic Profiling

To prove that the reduction in cell viability is driven by PIM1 inhibition rather than non-specific necrosis, we must map the mechanism of action. By inhibiting PIM1, the pyrazole derivatives should restore the pro-apoptotic function of BAD, leading to the activation of Caspase-3 and subsequent apoptosis[3].

Pathway Inhibitor Pyrazole Derivative (PIM1 Inhibitor) PIM1 PIM1 Kinase Inhibitor->PIM1 Inhibits Apoptosis Apoptosis (Caspase-3 Activation) Inhibitor->Apoptosis Restores Pathway BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Binds & Inhibits Bcl2->Apoptosis Prevents

Figure 2: Mechanism of action: PIM1 inhibition restores BAD-mediated apoptosis.

Step-by-Step Methodology: Annexin V/PI Flow Cytometry
  • Treatment: Seed MCF-7 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the lead compound (e.g., Pyr-09) at 0.5×, 1×, and 2× its IC₅₀ concentration for 24 hours[3].

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells via gentle trypsinization. Causality: Retaining the supernatant is critical; discarding it will result in the loss of late-apoptotic cells, skewing the data.

  • Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI)[3].

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis (externalization of phosphatidylserine), while Annexin V⁺/PI⁺ indicates late apoptosis.

Mechanistic Validation via Western Blotting

To definitively link the phenotypic apoptosis to the target, lyse the treated cells using RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and probe the PVDF membrane with primary antibodies against PIM1 , phospho-BAD (Ser112) , total BAD , and cleaved Caspase-3 [3][5]. A successful pyrazole-based PIM1 inhibitor will show a dose-dependent decrease in phospho-BAD (Ser112) without altering total BAD levels, accompanied by an increase in cleaved Caspase-3.

References

  • Al-Zaydi, K. M. (2009). A simplified green chemistry approaches to synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives conventional heating versus microwave and ultrasound as ecofriendly energy sources. Ultrasonics Sonochemistry. Available at:[Link]

  • Hossan, A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at:[Link]

  • Google Patents. (2015). PIM kinase inhibitor compositions, methods and uses thereof. CN112739345A.
  • ResearchGate. (2026). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Available at:[Link]

  • National Institutes of Health. (2026). Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC. Available at:[Link]

Sources

Method

Application Note: Green Chemistry Approaches for the Synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note and Experimental Protocol Introduction & Scientific Rationale Pyrazoles, particularly 4-amino-5-cyano-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note and Experimental Protocol

Introduction & Scientific Rationale

Pyrazoles, particularly 4-amino-5-cyano-pyrazole derivatives, are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Traditional syntheses of these heterocycles often rely on volatile organic solvents, toxic metal catalysts, and energy-intensive reflux conditions, which contradict modern sustainable manufacturing goals.

This application note details a rigorously validated, green chemistry approach for synthesizing 4-amino-5-cyano-1,3-dimethyl pyrazole (and related 5-amino-pyrazole-4-carbonitrile derivatives)[1]. By leveraging a three-component mechanochemical or aqueous-ethanolic reaction utilizing a magnetically separable nanocatalyst (e.g., Fe3​O4​@SiO2​@Tannic acid or similar functionalized magnetic nanoparticles), we eliminate the need for hazardous solvents and tedious chromatographic purifications[1][2].

The Causality of Experimental Choices
  • Catalyst Selection ( Fe3​O4​@SiO2​ -based MNPs): The core-shell magnetic nanoparticle provides a high surface area for the organic functional groups (like tannic acid or vanillin-thioglycolic acid) to act as a Brønsted acid[1][2]. The magnetic core ( Fe3​O4​ ) allows for instantaneous recovery via an external magnetic field, achieving a self-validating cycle of reusability[1].

  • Solvent-Free / Aqueous-Ethanol Media: Mechanochemical grinding or water/ethanol mixtures at mild temperatures (room temperature to 55 °C) drive the Knoevenagel condensation and subsequent Michael addition/cyclization through hydrophobic effects, significantly reducing the E-factor (environmental factor) of the process[1][3].

Mechanistic Pathway

The synthesis follows a one-pot, three-component cascade reaction. The acid-functionalized nanocatalyst activates the carbonyl group of the precursor, facilitating a Knoevenagel condensation with malononitrile. Subsequent nucleophilic attack by the hydrazine derivative (e.g., methylhydrazine) and intramolecular cyclization yields the target pyrazole[2][3].

MechanisticPathway Precursors Precursors (Aldehyde/Ketone + Malononitrile) Catalyst Magnetic Nanocatalyst (Activation of Carbonyl) Precursors->Catalyst Step 1 Intermediate1 Knoevenagel Condensation Intermediate (Alkylidene) Catalyst->Intermediate1 Intermediate2 Michael Addition Intermediate Intermediate1->Intermediate2 + Hydrazine Hydrazine Hydrazine Derivative (e.g., Methylhydrazine) Hydrazine->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Step 3 Product 4-Amino-5-cyano-1,3-dimethyl pyrazole Cyclization->Product Final Step

Figure 1: Multicomponent cascade mechanism for pyrazole-4-carbonitrile synthesis.

Experimental Protocols

The following protocol outlines the solvent-free/mechanochemical synthesis, ensuring high yield and rapid reaction times while strictly adhering to green chemistry principles[1][2].

Materials and Reagents
  • Reagents: Malononitrile (1.0 mmol), appropriate 1,3-dicarbonyl or aldehyde precursor (1.0 mmol), Methylhydrazine or equivalent substituted hydrazine (1.0 mmol)[2].

  • Catalyst: Fe3​O4​@SiO2​@Tannic acid or Fe3​O4​@SiO2​@vanillin@thioglycolic acid (0.1 g)[1][2].

  • Equipment: Mortar and pestle (for mechanochemical approach) or 25 mL round-bottom flask with magnetic stirrer, external neodymium magnet.

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Mixture: Into a clean mortar (or a flask containing 2 mL of water/ethanol for liquid-phase), add 1.0 mmol of the carbonyl precursor and 1.0 mmol of malononitrile[2][3].

  • Catalyst Addition: Introduce 0.1 g of the functionalized magnetic nanocatalyst to the mixture[1][2].

  • Hydrazine Introduction: Carefully add 1.0 mmol of the hydrazine derivative[2]. Caution: Hydrazines are toxic; handle in a fume hood.

  • Reaction Execution (Mechanochemical): Grind the mixture thoroughly at room temperature. The progress of the reaction should be monitored via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) eluent system[1].

  • Product Isolation: Upon completion (typically 10–30 minutes), extract the mixture with warm ethanol.

  • Catalyst Recovery: Apply an external neodymium magnet to the side of the flask. The magnetic nanoparticles will rapidly aggregate at the wall[1]. Decant the ethanolic solution containing the product[1].

  • Purification: Concentrate the decanted solution under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the pure 4-amino-5-cyano-1,3-dimethyl pyrazole derivative[1].

Data Presentation & Optimization

The self-validating nature of this protocol is demonstrated by the optimization of catalyst loading and solvent conditions. The table below summarizes quantitative data derived from standardized optimization studies for 5-amino-pyrazole-4-carbonitrile derivatives[1][2][3].

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntryCatalyst Loading (g)Solvent / ConditionTemperature (°C)Time (min)Yield (%)
1NoneSolvent-free25120Trace
20.05Water/Ethanol (1:1)556065
30.10Water/Ethanol (1:1)554582
40.05Solvent-free (Grinding)253078
5 0.10 Solvent-free (Grinding) 25 15 94
60.15Solvent-free (Grinding)251594

Note: Entry 5 represents the optimized green condition, achieving maximum yield with minimal energy input and zero solvent waste[1][2].

Conclusion

The implementation of functionalized magnetic nanoparticles in the multicomponent synthesis of 4-amino-5-cyano-1,3-dimethyl pyrazole represents a significant advancement in sustainable drug development[1][2]. By utilizing solvent-free mechanochemical grinding or benign aqueous-ethanolic mixtures, this protocol ensures high atom economy, excellent yields, and straightforward catalyst recovery[1][3]. The robust self-validating nature of the catalyst recycling process confirms its utility for scale-up in pharmaceutical manufacturing.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst Source: Frontiers in Chemistry URL:[Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst Source: RSC Advances (via PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Amino-5-cyano-1,3-dimethyl pyrazole synthesis

Welcome to the technical support center for the synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues that can lead to diminished yields and provides scientifically-grounded solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole can often be attributed to several critical factors, primarily related to the reaction conditions and the purity of the starting materials.

Answer:

The primary synthetic route to 4-amino-5-cyano-1,3-dimethyl pyrazole typically involves the cyclization of a suitable precursor with a hydrazine derivative. A common approach is the reaction of a β-ketonitrile or an activated alkene with methylhydrazine. The efficiency of this cyclization is highly dependent on several parameters.

Key Factors Influencing Yield:

  • Purity of Reactants: The presence of impurities in your starting materials, such as (ethoxymethylene)malononitrile or its analogues, and methylhydrazine, can lead to the formation of unwanted side products, thereby consuming your reactants and reducing the yield of the desired pyrazole.

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization. Verify purity using methods such as NMR or GC-MS before proceeding with the synthesis.

  • Reaction Temperature: The temperature profile of the reaction is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products or undesired isomers.

    • Recommendation: Carefully control the reaction temperature. A stepwise heating process or maintaining a specific reflux temperature can be critical. It is advisable to monitor the reaction progress using Thin Layer Chromatography (T-LC) or High-Performance Liquid Chromatography (H-PLC) to determine the optimal reaction time at a given temperature.

  • Choice of Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction kinetics. An inappropriate solvent can hinder the reaction rate or promote side reactions.

    • Recommendation: Ethanol is a commonly used solvent for this type of synthesis due to its ability to dissolve the reactants and its suitable boiling point.[1] However, depending on the specific precursors, other polar protic or aprotic solvents might be more effective. Experimenting with different solvents like isopropanol or DMF in small-scale trials can help identify the optimal medium.

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can significantly impact the cyclization step. The reaction often proceeds more efficiently under either slightly acidic or basic conditions, which can catalyze the key bond-forming steps.[2]

    • Recommendation: The use of a catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., triethylamine or potassium carbonate) can enhance the reaction rate and yield.[3][4] The choice between an acid or base catalyst depends on the specific reaction mechanism and the nature of the starting materials. It has been shown that acidic conditions can favor the formation of 4-cyanopyrazole derivatives, while basic conditions may lead to 5-aminopyrazoles as the major product in related syntheses.[2]

Experimental Protocol for Yield Optimization:

Here is a general, step-by-step protocol that can be adapted to optimize your synthesis:

  • Reactant Preparation:

    • Purify (ethoxymethylene)malononitrile by vacuum distillation.

    • Ensure methylhydrazine is of high purity and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the (ethoxymethylene)malononitrile (1 equivalent) in anhydrous ethanol.

    • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • If using a catalyst, add it to the reaction mixture at this stage.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor its progress by T-LC at regular intervals (e.g., every 30 minutes).

    • Once the starting material is consumed (as indicated by T-LC), cool the reaction mixture to room temperature.

  • Product Isolation and Purification:

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[1][5]

Workflow for Troubleshooting Low Yield:

Caption: Potential pathways leading to the desired product and common side products.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this synthesis?

A catalyst, either acidic or basic, can accelerate the rate of the cyclization reaction. An acid catalyst can protonate the leaving group, making it more susceptible to displacement, while a base catalyst can deprotonate the nucleophilic nitrogen of the hydrazine, increasing its reactivity. The choice and amount of catalyst should be carefully optimized to maximize the yield of the desired product and minimize side reactions. [2]

Q2: How can I effectively purify the final product?

Recrystallization is often the most effective method for purifying 4-Amino-5-cyano-1,3-dimethyl pyrazole. Ethanol or a mixture of ethanol and water is a good starting point for solvent selection. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane can be employed. [1][5]The purity of the final product should be confirmed by analytical techniques like NMR, Mass Spectrometry, and melting point determination.

Q3: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Methylhydrazine: This reagent is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide-containing compounds: The starting materials and the product contain a cyano group. While not as toxic as inorganic cyanides, they should be handled with care to avoid ingestion or skin contact.

  • Solvents: Organic solvents like ethanol are flammable. Ensure there are no ignition sources nearby when working with these solvents.

Q4: Can microwave irradiation be used to improve the reaction?

Microwave-assisted synthesis can be a valuable tool for accelerating this type of reaction. [3]Microwaves can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and, in some cases, improved yields and cleaner reaction profiles. [3]If you have access to a microwave reactor, it is worth exploring its application for this synthesis.

References

  • New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. ACS Publications. Available at: [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. ResearchGate. Available at: [Link]

  • Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Organic & Biomolecular Chemistry. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles. Molecules. Available at: [Link]

  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. PMC. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link]

  • Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. Available at: [Link]

  • Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Amino-5-cyano-1,3-dimethyl pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with the solvation of highly functionalized pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with the solvation of highly functionalized pyrazoles. This document provides root-cause analyses, self-validating protocols, and targeted FAQs to optimize your synthetic workflows.

Diagnostic Overview: The Causality of Insolubility

When working with 4-amino-5-cyano-1,3-dimethyl pyrazole, poor solubility in standard organic solvents is a primary synthetic bottleneck[1][2]. To troubleshoot effectively, we must first understand the molecular causality behind its resistance to solvation:

  • Extensive Hydrogen Bonding Network: The molecule presents a "perfect storm" for high crystal lattice energy. The 4-amino group acts as a potent hydrogen-bond donor, while the 5-cyano group and the pyrazole ring nitrogens serve as strong hydrogen-bond acceptors[3]. This donor-acceptor pairing creates a rigid, repeating intermolecular network.

  • Aromatic π−π Stacking: The planar heteroaromatic core promotes strong π−π stacking interactions in the solid state, increasing the thermodynamic penalty required to break the crystal lattice[4].

  • Polarity Mismatch: While the 1,3-dimethyl groups introduce localized lipophilicity, they are insufficient to disrupt the dominant polar and aromatic packing forces. This results in a molecule with conflicting solubility domains that resists solvation in both non-polar (e.g., hexane, toluene) and moderately polar (e.g., dichloromethane) solvents[1][5].

Troubleshooting Workflow

Use the following decision tree to systematically resolve solubility failures before altering your core synthetic route.

TroubleshootingWorkflow Start 4-Amino-5-cyano-1,3-dimethyl pyrazole Insoluble in Target Solvent CheckTemp Is the reaction thermally stable? Start->CheckTemp Heat Increase Temperature (Thermal Dissolution) CheckTemp->Heat Yes CheckSolvent Can the solvent system be altered? CheckTemp->CheckSolvent No Heat->CheckSolvent Fails Success Proceed with Reaction Heat->Success Dissolves CoSolvent Use Polar Aprotic Co-Solvent (e.g., DMF/DMSO) CheckSolvent->CoSolvent Yes CheckPhysical Apply Physical Methods (Sonication/Milling) CheckSolvent->CheckPhysical No CoSolvent->Success CheckPhysical->Success

Troubleshooting workflow for resolving pyrazole derivative solubility issues in organic solvents.

Quantitative Solvent Selection Matrix

Solubility of pyrazole derivatives generally increases with temperature, but solvent selection is the most critical variable[3][5]. The table below categorizes solvents by their ability to disrupt the specific intermolecular forces of 4-amino-5-cyano-1,3-dimethyl pyrazole.

Solvent ClassExample SolventsDielectric Constant (ε)Solubilizing EfficacyMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc36 - 47Excellent Strong H-bond acceptors disrupt the amino-cyano intermolecular network without donating protons that would compete for the pyrazole acceptors[1][5].
Polar Protic Methanol, Ethanol24 - 33Moderate Can H-bond with the cyano/pyrazole nitrogens, but competes with the substrate's own amino group, leading to limited solubility at room temperature[1][5].
Halogenated Dichloromethane (DCM)9.1Poor Non-coordinating and weakly polar; unable to solvate the highly polar amino and cyano functional groups[1][6].
Non-Polar Aromatic Toluene2.4Poor Cannot break the H-bond network; π−π stacking with the solvent is insufficient to overcome the high crystal lattice energy[1][5].

Self-Validating Experimental Protocols

Do not rely on visual estimation alone to confirm solubility. Use the following protocols, which include built-in validation steps to ensure scientific integrity.

Protocol A: The Co-Solvent "Lattice Breaker" Method

Causality: Using a neat polar aprotic solvent (like DMSO) is excellent for dissolution but complicates downstream workup (e.g., extraction or concentration)[1]. This protocol uses a minimal volume of a "lattice-breaking" solvent to initiate solvation, followed by dilution with your target reaction solvent. Once the lattice is broken, the energetic barrier to maintain solvation is lower than the barrier to initiate it.

Step-by-Step Methodology:

  • Weigh the required mass of 4-amino-5-cyano-1,3-dimethyl pyrazole into a dry reaction flask.

  • Add a minimal volume (typically 0.5–1.0 mL per mmol) of a strong polar aprotic solvent (e.g., DMF or DMAc).

  • Stir at 40 °C for 5 minutes until complete visual dissolution is achieved.

  • Slowly add your primary reaction solvent (e.g., DCM or Toluene) dropwise while maintaining stirring, up to the desired reaction concentration.

  • Self-Validation Check (The Tyndall Effect): Turn off the fume hood lights and shine a laser pointer horizontally through the flask. If the beam path is clearly visible as a solid line through the liquid, you have generated a fine micro-suspension, not a true solution. Correction: Add 5% more lattice-breaker solvent and heat until the laser beam path disappears, confirming true thermodynamic solvation.

Protocol B: Thermodynamic Dissolution (Controlled Heating)

Causality: Thermal energy directly combats the intermolecular forces holding the crystal lattice together. For pyrazole derivatives, solubility scales proportionally with temperature[3].

Step-by-Step Methodology:

  • Suspend the pyrazole in the target organic solvent at room temperature.

  • Equip the flask with a reflux condenser and gradually increase the temperature using an oil bath or heating block.

  • Hold the temperature 10 °C below the solvent's boiling point for 15 minutes.

  • Self-Validation Check (The Recrystallization Threshold): Remove a 1 mL aliquot of the hot solution and place it in a clear vial at room temperature. Monitor for 10 minutes. If crystals form or the solution turns cloudy, your reaction mixture is supersaturated at room temperature and the product will precipitate prematurely upon cooling[1]. Correction: You must either maintain strict heating throughout the entire reaction duration or transition to Protocol A.

Frequently Asked Questions (FAQs)

Q1: I am forced to use dichloromethane (DCM) for my reaction, but the pyrazole won't dissolve. What can I do? A1: DCM is a non-polar, non-coordinating solvent that cannot break the hydrogen bond network of the amino and cyano groups[1]. If you must use DCM, utilize Protocol A. Add 5–10% DMF or DMAc as a co-solvent. The DMF will solvate the pyrazole, and the mixed solvent system will remain compatible with most DCM-based chemistries.

Q2: Does milling or grinding the pyrazole powder improve its solubility? A2: Particle size reduction (e.g., micronization or mortar-and-pestle grinding) increases the rate of dissolution by maximizing the surface area exposed to the solvent, but it does not change the thermodynamic equilibrium solubility limit[6]. It will dissolve faster, but you cannot dissolve more total mass than the solvent naturally allows.

Q3: My product crashes out during aqueous workup. How do I prevent this? A3: This is a classic "anti-solvent" precipitation event. When your organic reaction mixture mixes with water during extraction, the pyrazole's low aqueous solubility causes it to crash out at the biphasic interface[3]. To prevent this, increase the volume of your organic extraction solvent (e.g., use ethyl acetate instead of DCM, as it has better H-bond accepting properties) or add a small amount of a miscible organic solvent like THF to the extraction mixture to keep the compound in the organic layer[3].

Q4: Can structural modification help if I am designing a library based on this scaffold? A4: Yes. If you are functionalizing the pyrazole, introducing conformationally flexible substituents, disrupting molecular planarity, or breaking molecular symmetry can significantly lower the crystal packing energy, thereby drastically improving solubility in both organic and aqueous media[4][7].

References

  • [7] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]

  • [5] Title: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions | Source: ResearchGate | URL: [Link]

  • [4] Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | Source: PubMed Central (PMC) | URL:[Link]

  • [2] Title: Recent Advances in Synthesis and Properties of Pyrazoles | Source: MDPI | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-5-cyano-1,3-dimethylpyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-Amino-5-cyano-1,3-dimethylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-Amino-5-cyano-1,3-dimethylpyrazole extracts. Our goal is to equip you with the knowledge to overcome common challenges, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-Amino-5-cyano-1,3-dimethylpyrazole extract?

A1: The impurities in your crude extract will largely depend on the synthetic route employed. However, common impurities include unreacted starting materials (e.g., hydrazine derivatives and 1,3-dicarbonyl compounds), regioisomers if an unsymmetrical precursor was used, and byproducts from side reactions, such as oxidation or decomposition of reagents.[1][2] Depending on the reaction conditions, you might also find isomeric byproducts, for instance, the formation of a 5-aminopyrazole derivative when a 4-cyanopyrazole is the target.[1]

Q2: My final product has a persistent color. What is the likely cause and how can I remove it?

A2: Colored impurities often arise from the decomposition or oxidation of starting materials, intermediates, or the final product.[2] Phenylhydrazine, if used as a precursor, is particularly prone to forming colored byproducts.[2] Treatment with activated charcoal is an effective method for adsorbing many colored impurities. Following this, recrystallization or acid-base extraction can further decolorize your product.[2]

Q3: I am struggling with poor solubility of my pyrazole derivative during workup and purification. What are my options?

A3: Poor solubility can be a significant hurdle. To address this, consider modifying your solvent system by using a co-solvent to increase the solvating power.[3] For purification, hot filtration can be employed to remove insoluble impurities from a hot, saturated solution.[3] A mixed-solvent system for recrystallization is often effective; dissolve your compound in a "good" solvent at an elevated temperature and then carefully add a "poor" solvent until turbidity is observed, followed by slow cooling.[3][4]

Q4: How can I confirm the purity of my final 4-Amino-5-cyano-1,3-dimethylpyrazole product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity of your compound.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will not only confirm the structure of your desired product but also help in identifying any residual impurities.[1][5][7][8] Mass Spectrometry (MS) should be used to confirm the molecular weight of your product.[5][8]

Troubleshooting Guides

Issue 1: Presence of Regioisomers in the Crude Product

Question: My NMR analysis indicates the presence of a regioisomer along with my target 4-Amino-5-cyano-1,3-dimethylpyrazole. How can I separate them?

Answer: The separation of regioisomers can be challenging due to their similar physical properties. Here is a systematic approach to tackle this issue:

  • Expertise & Experience: The formation of regioisomers is a common outcome when using unsymmetrical 1,3-dicarbonyl precursors in pyrazole synthesis.[2][5] The subtle differences in their polarity can be exploited for separation.

  • Troubleshooting Workflow:

    start Crude Product with Regioisomers chromatography Silica Gel Column Chromatography Optimize solvent system (e.g., Hexane/Ethyl Acetate gradient) start->chromatography Primary Method analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization Fractional Recrystallization Exploit minor solubility differences derivatization Derivatization (Advanced) Introduce a functional group to alter polarity, separate, then cleave recrystallization->derivatization If still impure recrystallization->analysis derivatization->chromatography Separate Derivatives analysis->recrystallization Purity < 98% end Pure Isomer analysis->end Purity > 98%

    Caption: Workflow for separating regioisomers.

  • Step-by-Step Protocol: Column Chromatography

    • Adsorbent: Use silica gel (230-400 mesh) for optimal separation.[9]

    • Solvent System Selection: Start with a non-polar solvent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity. The ideal solvent system will show good separation of the spots on a Thin Layer Chromatography (TLC) plate.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling.

    • Loading: Load the crude product dissolved in a minimum amount of the initial eluent.

    • Elution: Run a gradient elution, slowly increasing the proportion of the more polar solvent. Collect fractions and analyze them by TLC.

    • Combine and Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.

  • Trustworthiness: This method is widely documented and is a standard procedure for the separation of closely related compounds in organic synthesis.[1][5][7][10]

Issue 2: Unreacted Starting Materials Contaminating the Product

Question: My crude product is contaminated with unreacted hydrazine and/or the 1,3-dicarbonyl precursor. What is the most efficient way to remove them?

Answer: The removal of unreacted starting materials can often be achieved through a simple liquid-liquid extraction procedure that leverages the different chemical properties of the components.

  • Expertise & Experience: Hydrazines are basic, while the target pyrazole is weakly basic. 1,3-dicarbonyl compounds are generally neutral or weakly acidic. This difference in acid-base properties is the key to their separation.[2]

  • Logical Relationship Diagram:

    crude Crude Product (Pyrazole + Hydrazine + Dicarbonyl) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->acid_wash organic_layer Organic Layer (Dicarbonyl + some Pyrazole) acid_wash->organic_layer Separates aqueous_layer Aqueous Layer (Hydrazine Salt + Pyrazole Salt) acid_wash->aqueous_layer Separates basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract pure_pyrazole Pure Pyrazole in Organic Layer extract->pure_pyrazole

    Caption: Acid-base extraction workflow for purification.

  • Step-by-Step Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.[2]

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate.[2]

    • The protonated hydrazine and some of the weakly basic pyrazole will move to the aqueous layer. The neutral dicarbonyl compound will remain in the organic layer.

    • Separate the aqueous layer. To this, slowly add a base (e.g., 1 M NaOH) until the solution is basic to precipitate the pyrazole.

    • Extract the purified pyrazole back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Trustworthiness: This is a fundamental and highly reliable technique in synthetic organic chemistry for separating compounds based on their acid-base properties.[2][11]

Issue 3: Product Fails to Crystallize or "Oils Out" During Recrystallization

Question: I am having difficulty recrystallizing my 4-Amino-5-cyano-1,3-dimethylpyrazole. It either remains in solution or forms an oil. What can I do?

Answer: "Oiling out" or failure to crystallize is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system.

  • Expertise & Experience: The key to successful recrystallization is to find a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Impurities can disrupt the crystal lattice formation.

  • Troubleshooting Table:

ProblemProbable Cause(s)Recommended Solution(s)
Fails to Crystallize - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then allow to cool slowly.[4]- Cool the solution in an ice bath or freezer to further decrease solubility.[4]
"Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a lower-boiling point solvent.- Ensure slow cooling. An insulated container can be helpful.[4]- Try to purify the crude product by another method (e.g., column chromatography) before attempting recrystallization.- Use a larger volume of solvent to keep impurities dissolved.
  • Step-by-Step Protocol: Mixed-Solvent Recrystallization

    • Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, in which it is soluble).[4]

    • While the solution is still hot, add a "poor" solvent (e.g., water, in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.[4]

    • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[4]

  • Authoritative Grounding: The principles of recrystallization are well-established in organic chemistry. The use of mixed solvent systems is a standard technique to induce crystallization of compounds that are highly soluble in common solvents.[4]

References

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (2022). MDPI. [Link]

  • New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. (2005). ACS Publications. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. (2020). PMC. [Link]

  • Process for the purification of pyrazoles. (N.d.).
  • Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. (2014). Organic & Biomolecular Chemistry. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (2011). Der Pharma Chemica. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances. [Link]

  • Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. (n.d.). Unpublished.
  • SYNTHESIS AND REACTIONS OF N-SUBSTITUTED PYRAZOLO-3- SULFOLENES. (n.d.). HETEROCYCLES. [Link]

  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. (2020). ACS Omega. [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (2011). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Optimization

Preventing unwanted side reactions during 4-Amino-5-cyano-1,3-dimethyl pyrazole functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges presented by 4-amino-5-cyano-1,3-dimethylpyrazole (CAS: 32183-14-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges presented by 4-amino-5-cyano-1,3-dimethylpyrazole (CAS: 32183-14-5).

This molecule features a classic "push-pull" mechanistic dilemma: it possesses a highly nucleophilic exocyclic C4-amino group positioned directly adjacent to a strongly electrophilic C5-cyano group. While this spatial proximity is highly advantageous for synthesizing fused bicyclic systems (such as pyrazolo-pyrimidines)[1], it becomes a significant liability when your goal is the isolated functionalization of the amino group.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you suppress unwanted side reactions, maintain chemoselectivity, and ensure scientific integrity in your workflows.

FAQ 1: Preventing Unwanted Intramolecular Cyclization

Q: When I attempt to N-acylate the C4-amino group using standard reagents (e.g., acetic anhydride or isothiocyanates), my analytical data indicates the formation of a fused bicyclic product rather than the desired N-acyl pyrazole. How do I prevent this?

The Causality (Why this happens): You are observing a spontaneous, thermodynamically driven intramolecular cyclization. Once the C4-amino group is acylated, the newly formed amide or urea intermediate is brought into direct spatial alignment with the highly electrophilic C5-carbonitrile. Under thermal stress or in the presence of base catalysts, the amide nitrogen (or its oxygen/sulfur tautomer) executes a nucleophilic attack on the cyano carbon. This is followed by tautomerization, yielding a highly stable pyrazolo[3,4-d]pyrimidine (or pyrazolo[4,5-d]pyrimidine) derivative[1][2].

The Solution: To isolate the acyclic N-acyl intermediate, you must kinetically trap the product. This means lowering the activation energy for the initial acylation while keeping the thermal energy of the system strictly below the activation barrier required for cyclization.

Pathway Start 4-Amino-5-cyano- 1,3-dimethylpyrazole Acylation N-Acylation (Desired Step) Start->Acylation Acylating Agent Mild Base Intermediate N-Acyl Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (Nucleophilic Attack on -CN) Intermediate->Cyclization High Temp (85°C+), Extended Time Product_Desired Mono-functionalized Pyrazole Intermediate->Product_Desired Low Temp (0-25°C), Steric Hindrance Product_Unwanted Pyrazolo[3,4-d]pyrimidine Derivative Cyclization->Product_Unwanted

Divergent pathways: Desired N-acylation vs. unwanted pyrazolo-pyrimidine cyclization.

Protocol: Low-Temperature Kinetically Controlled Acylation
  • Preparation: Dissolve 4-amino-5-cyano-1,3-dimethylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Do not use pyridine or strong nucleophilic bases, as they promote cyclization.

  • Thermal Control: Submerge the reaction flask in an ice bath to strictly maintain 0 °C.

  • Electrophile Addition: Add the acyl chloride (1.05 eq) dropwise over 15 minutes.

  • Validation: Monitor via TLC. Quench the reaction with cold water immediately upon consumption of the starting material to prevent subsequent cyclization.

FAQ 2: Avoiding Cyano Group Hydrolysis

Q: I am using standard basic conditions (NaOH or K2CO3 in aqueous ethanol) to alkylate the amine, but my cyano group is converting into a primary amide (-CONH2).

The Causality (Why this happens): Nitriles are highly susceptible to hydration, particularly when adjacent to electron-donating groups (like the pyrazole ring nitrogens) that stabilize the intermediate imidic acid. Aqueous bases (NaOH) or the presence of hydrogen peroxide will rapidly and irreversibly hydrolyze the C5-carbonitrile to a carboxamide[2].

The Solution: You must establish a strictly anhydrous, self-validating system. If moisture is completely excluded from the micro-environment, hydration is mechanistically impossible.

Workflow Step1 1. Flame-dry glassware & N2 Step2 2. Dissolve in anhydrous DMF Step1->Step2 Step3 3. Add DIPEA (Non-nucleophilic) Step2->Step3 Step4 4. Add electrophile dropwise at 0°C Step3->Step4 Step5 5. Anhydrous Workup Step4->Step5

Step-by-step workflow for anhydrous functionalization to prevent cyano hydrolysis.

FAQ 3: Overcoming Chemoselectivity Issues (Mono- vs. Di-alkylation)

Q: Direct alkylation with alkyl halides gives me a messy mixture of unreacted starting material, mono-alkylated, and di-alkylated tertiary amines. How do I achieve selective mono-alkylation?

The Causality (Why this happens): This is a statistical and electronic problem. Once the primary C4-amine is mono-alkylated, the inductive electron-donating effect of the new alkyl group often makes the resulting secondary amine more nucleophilic than the starting primary amine. This leads to rapid over-alkylation before the starting material is fully consumed.

The Solution: Abandon direct SN​2 alkylation in favor of Reductive Amination . This two-step, one-pot process ensures absolute chemoselectivity.

Protocol: Chemoselective Reductive Amination
  • Imine Formation: Flame-dry a two-neck flask. Dissolve 4-amino-5-cyano-1,3-dimethylpyrazole (1.0 eq) and your target aldehyde (1.05 eq) in anhydrous methanol (0.2 M). Add glacial acetic acid (0.1 eq) as a catalyst.

  • Self-Validation Step: Stir at room temperature for 2-4 hours. Do not proceed until TLC confirms the complete disappearance of the primary amine and the formation of the intermediate imine. The imine is sterically bulky and will not cyclize with the adjacent cyano group.

  • Selective Reduction: Cool the mixture to 0 °C. Carefully add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in small portions. This reagent selectively reduces the imine to the secondary amine without reducing the C5-cyano group.

  • Workup: Allow to warm to room temperature, stir for 12 hours, quench with saturated aqueous NaHCO3​ , and extract with DCM.

Quantitative Side-Reaction Matrix

To assist in your experimental design, the following table summarizes how different reaction environments influence the fate of the 4-amino-5-cyano-1,3-dimethylpyrazole scaffold based on established literature[1][2]:

Reaction ConditionTarget ElectrophileMajor ProductUnwanted Side ProductTypical Yield of Side Product
Acetic Anhydride, Reflux AcetylPyrazolo[4,5-d]pyrimidineIntramolecular Cyclization>85%
Phenyl isothiocyanate, DMF (85°C) ThiocarbonylPyrazolo[4,3-d]pyrimidineIntramolecular Cyclization75-90%
Alkyl Halide, NaOH (aq) AlkylCarboxamide derivativeCyano Hydrolysis40-60%
Alkyl Halide, NaH, Dry DMF (0°C) AlkylN-Alkyl PyrazoleOver-alkylation<15%
Aldehyde, NaBH(OAc)3​ , MeOH Alkyl (via Imine)Mono-N-Alkyl PyrazoleNone (Highly Selective)<2%

References

  • CI-943-药物合成数据库 (Drug Future Synth Data) Source: DrugFuture URL:[Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Source: Arabian Journal of Chemistry (2022) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-5-cyano-1,3-dimethyl pyrazole Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with the sterically challenging 4-Amino-5-cyano-1,3-dimethyl pyrazole substrate. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with the sterically challenging 4-Amino-5-cyano-1,3-dimethyl pyrazole substrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

The inherent steric congestion around the reactive sites of 4-Amino-5-cyano-1,3-dimethyl pyrazole, particularly when a leaving group is present at the 4-position, can significantly impede common cross-coupling reactions. The adjacent amino and cyano groups, along with the N-methyl substituent, create a crowded environment that can hinder the approach of the catalyst and coupling partner. This guide will walk you through strategies to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Low to No Product Formation

Symptom: Your reaction shows a high percentage of unreacted starting material, even after extended reaction times.

Potential Cause: The primary culprit is often the significant steric hindrance around the reaction center of the pyrazole, which can inhibit the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][2] The bulky substituents on the pyrazole ring prevent the palladium catalyst from efficiently accessing the C-X bond (where X is a halide or triflate).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

1. Catalyst and Ligand Selection is Critical: For sterically demanding substrates, the choice of ligand is paramount.[1] Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

  • Recommended Ligands:

    • For Suzuki-Miyaura Coupling: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[1][4] These ligands are designed to stabilize the catalytically active monoligated palladium species, which is crucial for coupling hindered substrates.[5]

    • For Buchwald-Hartwig Amination: Use bulky, electron-rich ligands like tBuDavePhos or consider N-heterocyclic carbene (NHC) ligands, which have also shown success.[6][7]

    • For Heck Reaction: While classic phosphine ligands can be used, newer palladium N-heterocyclic carbene (NHC) complexes may offer better stability and activity for sterically hindered substrates.[1][8]

2. Optimize Reaction Conditions:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9] However, monitor for potential decomposition of starting materials or products at elevated temperatures. Microwave irradiation can be a useful tool to rapidly screen higher temperatures and shorten reaction times.[6]

  • Solvent: The choice of solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like DMF, NMP, or dioxane are often effective for cross-coupling reactions.[10] Toluene is also a good option, particularly at higher temperatures.[10]

  • Base: The strength and nature of the base are crucial. For Suzuki couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than weaker bases.[10][11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS is often required.[10][12]

3. Consider Alternative Coupling Partners: If possible, using a less sterically hindered coupling partner can significantly improve reaction outcomes. For instance, in a Suzuki coupling, a smaller boronic acid derivative might be more successful.

Issue 2: Significant Formation of Side Products (e.g., Dehalogenation)

Symptom: Along with your desired product, you observe a significant amount of the dehalogenated pyrazole starting material.

Potential Cause: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich and sterically hindered substrates.[4] This can occur through various pathways, including a competing reaction with the base or solvent.

Strategies to Minimize Dehalogenation:
StrategyRationaleRecommended Action
Choice of Halide The C-X bond strength influences the rate of oxidative addition versus dehalogenation.Bromides and chlorides are often superior to iodides as they show a reduced propensity for dehalogenation.[4]
Catalyst/Ligand System The ligand can influence the relative rates of the desired coupling and undesired side reactions.Screen different bulky phosphine ligands. For example, XPhos has been shown to be effective in Suzuki couplings of aminopyrazoles.[4]
Reaction Conditions Lower temperatures and careful selection of the base can disfavor the dehalogenation pathway.Run the reaction at the lowest temperature that provides a reasonable rate. Use a weaker, non-nucleophilic base if compatible with the reaction.
Issue 3: Reaction Stalls at Partial Conversion

Symptom: The reaction proceeds initially but stops before all the starting material is consumed, even with extended reaction times.

Potential Cause: Catalyst deactivation is a likely reason for stalled reactions.[10] The sterically hindered environment and the presence of coordinating groups (amino and cyano) on the pyrazole can lead to the formation of inactive palladium species.

Solutions to Prevent Catalyst Deactivation:
  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species. The use of XPhos Pd G2 has been reported to be effective for Suzuki reactions with halogenated aminopyrazoles.[4][13]

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[10]

  • Ligand-to-Metal Ratio: An excess of the ligand relative to the palladium source can sometimes help to stabilize the active catalyst and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for functionalizing the 4-position of 4-Amino-5-cyano-1,3-dimethyl pyrazole?

The choice of reaction depends on the desired bond formation.

  • C-C Bond Formation: The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds and has been successfully applied to aminopyrazole systems.[4][13]

  • C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds and has been reported for the C4 amination of pyrazoles.[6][7]

  • C-O Bond Formation: While less common for this specific substrate, the Buchwald-Hartwig C-O coupling could be explored with appropriate catalyst systems.

Q2: Can I use a copper catalyst instead of palladium to overcome steric hindrance?

Copper-catalyzed cross-coupling reactions (Ullmann-type reactions) can be an alternative. In some cases, copper catalysts have been shown to be effective for C-N coupling of sterically hindered partners.[14][15] The development of novel ligands has expanded the scope of copper-catalyzed reactions to include challenging substrates.[15]

Q3: How do the electronic properties of the 4-Amino-5-cyano-1,3-dimethyl pyrazole affect its reactivity?

The amino group is electron-donating, while the cyano group is electron-withdrawing. The overall electronic nature of the pyrazole ring will be influenced by the interplay of these groups. The electron-rich nature imparted by the amino group can make oxidative addition more challenging, requiring highly active catalysts.

Q4: Are there any protecting group strategies that can help?

While the amino group can potentially be protected, this adds extra steps to the synthesis (protection and deprotection). It is often more efficient to directly address the steric and electronic challenges by optimizing the cross-coupling conditions. However, if other reactive sites are present in the molecule, a protecting group strategy may be necessary.

Q5: What is the role of microwave heating in these reactions?

Microwave irradiation can significantly accelerate reactions by rapidly and efficiently heating the reaction mixture.[6] This can be particularly useful for overcoming the high activation energies associated with sterically hindered substrates.[7] It also allows for rapid screening of reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a 4-Bromo-Substituted Pyrazole

Caption: Step-by-step protocol for Suzuki-Miyaura coupling.

Detailed Steps:

  • To a dry reaction vessel, add the 4-bromo-amino-cyano pyrazole (1.0 mmol), the desired boronic acid or boronic ester (1.5-2.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol %) and any additional ligand.[4]

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

General Protocol for a Buchwald-Hartwig Amination of a 4-Bromo-Substituted Pyrazole

Detailed Steps:

  • To a dry reaction vessel, add the 4-bromo-amino-cyano pyrazole (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Seal the vessel and evacuate and backfill with argon three times.

  • In a separate glovebox, prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., tBuDavePhos). Add the appropriate amount of this solution to the reaction vessel (typically 1-5 mol% Pd).[6]

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

References

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Aryne-involved α-C(sp3)–H arylation of 4-aminopyrazolones via two distinct systems: dual phase-transfer catalysis and ultraviolet photochemistry - Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes | ACS Catalysis - ACS Publications.
  • Cross-Coupling Reactions Guide.
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction.
  • Subtle steric differences reveal a model for Ni cross-coupling success.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications.
  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study | Organometallics - ACS Publications.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - RSC Publishing.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | ACS Catalysis.
  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF - ResearchGate.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives - ACS Publications.
  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity | Journal of the American Chemical Society.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
  • Heck reaction - Wikipedia.
  • Buchwald-Hartwig - Organic Chemistry Portal - Literature.
  • Intermolecular Dehydrogenative Heck Reactions | Chemical Reviews - ACS Publications.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o - DOI.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen.
  • Heck Reaction - Organic Chemistry Portal.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed.
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - MDPI.
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.

Sources

Optimization

Minimizing toxic byproducts during the synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole

Process Chemistry Technical Support Center: Minimizing Toxic Byproducts in 4-Amino-5-cyano-1,3-dimethylpyrazole Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Technical Support Center: Minimizing Toxic Byproducts in 4-Amino-5-cyano-1,3-dimethylpyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing scale-up bottlenecks where chemical yield competes with operator safety.

4-Amino-5-cyano-1,3-dimethylpyrazole is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds extensively researched as potent xanthine oxidase inhibitors and oncology targets[1]. The standard synthesis of this compound relies on the reduction of the precursor 5-cyano-1,3-dimethyl-4-nitropyrazole[2]. Historically, this is performed using sodium hydrosulfite (sodium dithionite) in boiling water. However, at scale, this method and alternative reductions present significant toxicity risks. This guide is engineered to help you troubleshoot these pathways, understand the mechanistic causality behind byproduct generation, and implement self-validating protocols to ensure safe, high-yield synthesis.

Part 1: Mechanistic Workflow & Byproduct Generation

SynthesisWorkflow N1 1,3-Dimethyl-1H-pyrazole- 5-carbonitrile N2 Nitration (HNO3 / H2SO4) N1->N2 N3 5-Cyano-1,3-dimethyl- 4-nitropyrazole N2->N3 Yields Precursor T1 Toxic Byproduct: NOx Gases N2->T1 Thermal decomp. N4 Method A: Na2S2O4 Reduction N3->N4 N5 Method B: Catalytic Hydrogenation (H2, Pd/C) N3->N5 N6 4-Amino-5-cyano- 1,3-dimethylpyrazole (Target Product) N4->N6 Major Pathway T2 Toxic Byproduct: SO2 Gas / Bisulfites N4->T2 Acidic disproportionation N5->N6 Clean Pathway T3 Toxic Byproduct: Hydroxylamine Intermediates N5->T3 Mass transfer limitation

Synthetic workflow for 4-amino-5-cyano-1,3-dimethylpyrazole highlighting toxic byproduct nodes.

Part 2: Troubleshooting & FAQs

Q1: We are using sodium hydrosulfite (sodium dithionite) to reduce 5-cyano-1,3-dimethyl-4-nitropyrazole, but our sensors are detecting dangerous levels of sulfur dioxide (SO₂). How can we minimize this?

  • Expertise & Causality: Sodium dithionite ( Na2​S2​O4​ ) is a powerful reducing agent often used in boiling water to reduce the nitro group to an amine. However, Na2​S2​O4​ is thermally unstable and disproportionates in water. The causality of SO2​ evolution is directly linked to the pH dropping as the reaction proceeds. Under acidic conditions, dithionite rapidly decomposes into toxic SO2​ gas and bisulfites.

  • Self-Validating System: To validate that SO2​ evolution is controlled, integrate continuous in-line pH monitoring. The system is self-validating if the pH remains strictly between 7.0 and 8.0; within this window, dithionite decomposition to SO2​ is kinetically halted.

  • Solution: Buffer the reaction mixture heavily using sodium bicarbonate ( NaHCO3​ ) or a phosphate buffer before adding the reducing agent. Additionally, mandate that the reactor exhaust is routed through a 10% NaOH scrubber to neutralize any fugitive SO2​ into harmless aqueous sodium sulfite.

Q2: We switched to catalytic hydrogenation (Pd/C, H₂) to avoid sulfur byproducts, but our final product is contaminated with a toxic, mutagenic impurity. What is it, and how do we eliminate it?

  • Expertise & Causality: The impurity is the incomplete reduction intermediate: 5-cyano-1,3-dimethyl-4-(hydroxyamino)pyrazole. The reduction of a nitropyrazole[2] proceeds sequentially via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If hydrogen gas-liquid mass transfer is poor, or if the catalyst surface lacks sufficient protonation to facilitate the final N-O bond cleavage, the highly toxic and genotoxic hydroxylamine intermediate accumulates.

  • Self-Validating System: Implement an In-Process Control (IPC) using HPLC. The protocol self-validates when the hydroxylamine peak (typically eluting just before the target amine peak) falls below 0.1% Area Under Curve (AUC). Do not vent the hydrogen or terminate the reaction until this metric is achieved.

  • Solution: Increase the impeller agitation rate to >800 rpm to eliminate mass transfer limitations and maintain H2​ pressure at 3–5 bar. Crucially, add a catalytic amount of glacial acetic acid (0.1 eq); this mild acidity protonates the hydroxylamine oxygen, drastically lowering the activation energy required to cleave the N-O bond and forcing the reaction to completion.

Q3: During the synthesis of the precursor (5-cyano-1,3-dimethyl-4-nitropyrazole) via nitration, how do we handle the highly toxic NOx off-gassing?

  • Expertise & Causality: Nitration using fuming nitric acid and sulfuric acid generates nitrogen dioxide ( NO2​ ), a highly toxic reddish-brown gas. This occurs due to the thermal decomposition of nitric acid and competing oxidative side-reactions on the pyrazole ring.

  • Solution: Perform the addition of the pyrazole substrate at strictly controlled temperatures (0–5 °C). Use a closed-loop reactor system with a dual-stage scrubber: Stage 1 uses chilled water to capture NO2​ as HNO3​ / HNO2​ , and Stage 2 uses a mixture of 10% NaOH and 5% sodium thiosulfate ( Na2​S2​O3​ ) to chemically reduce and neutralize residual NOx gases.

Part 3: Quantitative Data & Method Comparison

When scaling up, selecting the right reduction method is a balance between yield and environmental health and safety (EHS).

Reduction MethodPrimary Toxic ByproductTypical YieldByproduct Mitigation StrategyScalability
Sodium Dithionite SO₂ Gas, Bisulfites75–85%pH buffering (7.0–8.0), NaOH exhaust scrubberModerate
Catalytic Hydrogenation Hydroxylamine intermediate85–95%High agitation (>800 rpm), Mild acid promoter, HPLC IPCHigh
Béchamp Reduction (Fe/HCl) Iron sludge, Anilines60–70%Switch to Fe/NH₄Cl, solid waste filtrationLow

Part 4: Step-by-Step Experimental Protocol

Optimized, Low-Toxicity Catalytic Hydrogenation of 5-Cyano-1,3-dimethyl-4-nitropyrazole This protocol utilizes catalytic hydrogenation to completely bypass the toxic SO2​ generation associated with traditional dithionite methods, while employing an acidic promoter to prevent hydroxylamine accumulation.

  • Reactor Preparation: Purge a high-pressure stainless-steel autoclave with Nitrogen ( N2​ ) for 15 minutes to ensure a strictly oxygen-free environment, preventing catalyst auto-ignition.

  • Reagent Loading: Charge the reactor with 5-cyano-1,3-dimethyl-4-nitropyrazole (1.0 equivalent, e.g., 50 g)[2], 10% Palladium on Carbon (Pd/C, 5% w/w relative to the substrate), and anhydrous ethanol (10 mL/g of substrate).

  • Acidic Promoter Addition: Add glacial acetic acid (0.1 equivalents). Mechanistic Note: This trace acid is the critical variable that protonates the hydroxylamine intermediate, ensuring rapid conversion to the final amine and preventing the accumulation of toxic byproducts.

  • Hydrogenation: Seal the reactor, purge with H2​ three times to replace the nitrogen, and pressurize to 4 bar. Heat the mixture to 45 °C. Set the impeller agitation to 800 rpm to ensure optimal gas-liquid-solid mass transfer.

  • In-Process Control (IPC): Monitor the hydrogen uptake via a mass flow controller. Once uptake ceases (typically 2–4 hours), sample the reaction mixture under inert conditions. Analyze via HPLC. Validation Check: Proceed to the next step only if the hydroxylamine intermediate is <0.1% AUC.

  • Workup & Filtration: Cool the reactor to 20 °C, safely vent the residual H2​ gas through a flame arrestor, and purge the vessel with N2​ . Filter the mixture through a Celite pad under an inert atmosphere to remove the pyrophoric Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-amino-5-cyano-1,3-dimethylpyrazole.

References

  • Source: nih.
  • Pyrazolopyrimidine Nucleosides. V.
  • Source: cas.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Methods for Purity Analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Amino-5-cyano-1,3-dimethyl pyrazole, a heterocyclic amine with potential therapeutic applications, ensuring its purity is paramount. The presence of impurities, whether arising from synthesis, degradation, or storage, can significantly impact the drug's pharmacological and toxicological profile.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3]

This guide provides an in-depth, experience-driven comparison of approaches to validating an HPLC method for the purity analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design, the interpretation of results, and the establishment of a self-validating, robust analytical procedure.

The Analytical Challenge: Understanding the Analyte

4-Amino-5-cyano-1,3-dimethyl pyrazole possesses several functional groups that dictate its chromatographic behavior and potential degradation pathways: a basic pyrazole ring, a primary amino group, and a cyano group. Potential impurities could include starting materials, intermediates, or degradation products formed through hydrolysis of the cyano group or oxidation of the amino group.[4] A successful HPLC method must be able to separate the main peak from all these potential and actual impurities.

Method Development: A Tale of Two Approaches

For this guide, we will consider two common reversed-phase HPLC (RP-HPLC) methods for purity analysis. The choice between an isocratic and a gradient method is a critical first step, each with distinct advantages.

  • Method A: Isocratic Elution. This method uses a constant mobile phase composition. It is simpler, more robust, and often results in shorter run-to-run equilibration times. It is ideal when impurities have retention times close to the main peak and a single mobile phase composition provides adequate resolution.

  • Method B: Gradient Elution. This method involves changing the mobile phase composition during the run. It is powerful for separating complex mixtures with a wide range of polarities and can significantly shorten analysis time for late-eluting impurities.[5]

Hypothetical Chromatographic Conditions

Based on methods developed for similar pyrazole derivatives, we propose the following starting conditions.[6][7]

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Composition 60% A / 40% BTime (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL

The Validation Master Plan: A Workflow for Trustworthiness

Method validation is not a single experiment but a structured series of tests. The overall process follows a logical flow, ensuring that each performance characteristic is systematically evaluated. This workflow is mandated by guidelines like ICH Q2(R2) to demonstrate that an analytical procedure is fit for its intended purpose.[8][9][10]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability cluster_3 Finalization SystemSuitability System Suitability Testing Specificity Specificity & Forced Degradation SystemSuitability->Specificity System OK Linearity Linearity & Range Specificity->Linearity Method is Selective LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Method is Quantitatively Sound Report Validation Report Generation Robustness->Report Method is Reliable

Caption: A typical workflow for HPLC method validation.

Pillar 1: Specificity - The Foundation of Purity Analysis

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][11] For a purity method, this is the most critical parameter. If the method cannot distinguish the API from its impurities, all other quantitative data is meaningless.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to demonstrate specificity and establish the stability-indicating nature of the method.[12][13] The goal is to intentionally degrade the API to an extent of 5-20%, which is sufficient to produce and detect degradation products without completely consuming the parent compound.[14][15]

  • Prepare Stock Solution: Prepare a stock solution of 4-Amino-5-cyano-1,3-dimethyl pyrazole in a suitable solvent (e.g., Methanol or ACN/Water) at a concentration of ~1 mg/mL.

  • Apply Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials.[4]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

  • Sample Analysis: After exposure, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze them using the HPLC method alongside an unstressed control sample.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity for the main analyte peak in each chromatogram. This confirms that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.

G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1N HCl) Analysis Analyze Stressed Samples & Control by HPLC-PDA Acid->Analysis Base Base Hydrolysis (0.1N NaOH) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis API API Solution (4-Amino-5-cyano-1,3-dimethyl pyrazole) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Results Analysis->Evaluation Pass Specificity Demonstrated (All peaks resolved) Evaluation->Pass Resolution > 1.5 Peak Purity > 990 Fail Method Not Specific (Co-elution observed) Evaluation->Fail Resolution < 1.5 Peak Purity < 990

Caption: Logical flow of a forced degradation study for specificity.

Data Presentation & Acceptance Criteria

The results should be summarized to clearly show the performance of the method under stress.

Stress Condition% Assay of Main Peak% Total ImpuritiesResolution (Main Peak vs. Closest Impurity)Peak Purity Index
Control (Unstressed) 99.80.2N/A>999
Acid (0.1N HCl) 85.214.82.1>999
Base (0.1N NaOH) 91.58.51.8>999
Oxidation (3% H₂O₂) 82.117.92.5>999
Thermal (60°C) 98.91.13.0>999
Photolytic 96.43.61.9>999
Acceptance Criteria Degradation of 5-20%N/A> 1.5 > 990

Comparison Insight: A gradient method (Method B) is often superior in forced degradation studies. The increasing organic solvent concentration helps elute highly retained degradation products that might not appear in an isocratic run, providing a more complete picture of the degradation profile.

Pillar 2: Linearity, Range, and Sensitivity

Causality: These parameters establish the quantitative capabilities of the method.

  • Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[11]

  • Range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method for impurities.[17] The LOQ is particularly critical as it must be at or below the reporting threshold for impurities (often 0.05%).

Experimental Protocol
  • Prepare Standards: Prepare a stock solution of the 4-Amino-5-cyano-1,3-dimethyl pyrazole reference standard. Perform serial dilutions to create at least five concentration levels. For a purity method, this range must span from the LOQ to approximately 120% of the target concentration (e.g., LOQ, 0.05%, 0.1%, 100%, 120%).[18]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation:

    • Linearity: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • LOD & LOQ: Calculate using the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[17]

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Confirmation: Prepare and inject standards at the calculated LOD and LOQ concentrations (n=6) to experimentally confirm their validity. The LOQ must be quantifiable with acceptable precision and accuracy.[17]

Data Presentation & Acceptance Criteria
ParameterResult (Method A)Acceptance Criteria
Range 0.5 µg/mL (LOQ) - 120 µg/mLCovers reporting levels to 120% of assay conc.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Should be close to zeroN/A
Calculated LOD 0.15 µg/mLSignal-to-Noise ≈ 3:1
Calculated LOQ 0.5 µg/mLSignal-to-Noise ≈ 10:1
Precision at LOQ (%RSD) 4.5%≤ 10%
Accuracy at LOQ (%Recovery) 98.2%80-120%

Pillar 3: Accuracy and Precision

Causality: These parameters prove the method's reliability for generating correct results.

  • Accuracy is the closeness of the results obtained by the method to the true value.[8]

  • Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3][16]

Experimental Protocol: Accuracy

Accuracy is typically determined by a recovery study using a spiked sample matrix.

  • Prepare Spiked Samples: Prepare samples of the drug product placebo (if applicable) or a blank solution spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine samples.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Experimental Protocol: Precision (Repeatability & Intermediate)
  • Repeatability (Intra-assay): Prepare six individual samples of the API at 100% of the target concentration. Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Data Presentation & Acceptance Criteria

Accuracy Data Summary

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.179.5 (n=3)99.3%
100% 100.2100.5 (n=3)100.3%
120% 119.9120.8 (n=3)100.8%
Acceptance Criteria 98.0% - 102.0%

Precision Data Summary

ParameterDay 1 / Analyst 1 (n=6)Day 2 / Analyst 2 (n=6)Combined (n=12)
Mean Assay (%) 99.799.999.8
Std. Deviation 0.450.510.48
% RSD 0.45%0.51%0.48%
Acceptance Criteria ≤ 2.0% ≤ 2.0% ≤ 2.0%

Pillar 4: Robustness

Causality: Robustness demonstrates the reliability of the method during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[11] This is a measure of the method's transferability and long-term performance.

Experimental Protocol
  • Identify Parameters: Select critical HPLC parameters to vary.

  • Introduce Variations: Analyze a standard solution while making small, deliberate changes to these parameters, one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, resolution, peak tailing).

Data Presentation & Acceptance Criteria
Parameter VariedVariationRetention Time (min)Resolution (Critical Pair)Tailing Factor
Control Condition Nominal6.42.51.1
Flow Rate 0.9 mL/min7.12.61.1
1.1 mL/min5.82.41.1
Temperature 28 °C6.62.41.2
32 °C6.22.61.1
Acceptance Criteria No significant changeResolution > 1.5 Tailing ≤ 2.0

Comparison Insight: Isocratic methods (Method A) are generally more robust than gradient methods (Method B). Small variations in pump performance or mobile phase preparation can have a more pronounced effect on retention time reproducibility in a gradient system. The revised USP <621> chapter provides harmonized guidance on allowable adjustments to chromatographic methods, which is a key reference for managing post-validation changes.[5][19]

Conclusion: Choosing the Right Validated Method

Both isocratic and gradient HPLC methods can be successfully validated for the purity analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

  • Method A (Isocratic) is preferable for routine QC applications where the impurity profile is well-defined and simplicity and robustness are prioritized.

  • Method B (Gradient) is the superior choice for development and stability studies where unknown degradation products may be present across a wide polarity range. Its ability to resolve complex mixtures makes it a more powerful tool for characterizing the complete purity profile.

Ultimately, the choice of method depends on its intended purpose, as defined by the Analytical Target Profile (ATP), a concept emphasized in the modern ICH Q14 guideline.[8] The validation data, presented clearly and logically, forms the bedrock of trust in the analytical results, ensuring that every batch of API released meets the stringent requirements for safety and quality.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Link

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Link

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Link

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia. Link

  • Understanding the Latest Revisions to USP <621> | Agilent. Link

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. Link

  • USP-NF 〈621〉 Chromatography. Link

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Link

  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem. Link

  • Essential FDA Guidelines for Bioanalytical Method Validation. Link

  • Q2(R2) Validation of Analytical Procedures - FDA. Link

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. Link

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Link

  • Steps for HPLC Method Validation - Pharmaguideline. Link

  • Analytical Method Development and Validation in Pharmaceuticals. Link

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate. Link

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Link

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Link

  • Ich guidelines for validation final | PPTX - Slideshare. Link

  • Validation of Analytical Methods - SciSpace. Link

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Link

  • Validation of Analytical Procedures Q2(R2) - ICH. Link

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. Link

  • Development of forced degradation and stability indicating studies of drugs—A review. Link

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC. Link

  • Forced Degradation Studies - SciSpace. Link

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Link

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Link

  • "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" stability issues and degradation products - Benchchem. Link

  • Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. Link

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing). Link

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. Link

  • Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC. Link

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. Link

Sources

Comparative

Benchmarking the Catalytic Efficiency of 4-Amino-5-cyano-1,3-dimethyl pyrazole Derived Ligands

Executive Summary & Mechanistic Rationale In transition-metal catalysis, the rational design of bidentate and multidentate ligands is paramount for overcoming high activation barriers in cross-coupling and transfer hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In transition-metal catalysis, the rational design of bidentate and multidentate ligands is paramount for overcoming high activation barriers in cross-coupling and transfer hydrogenation reactions. Historically, bipyridine and simple pyrazole-substituted pyridines (e.g., 1-PzPy and 3-PzPy) have dominated the landscape[1]. However, the introduction of highly functionalized pyrazole scaffolds, specifically 4-Amino-5-cyano-1,3-dimethyl pyrazole (ACDMP) derived ligands, offers unprecedented control over both the steric environment and the electronic properties of the metal center.

The catalytic superiority of ACDMP derivatives stems from a distinct "push-pull" electronic configuration on the pyrazole ring:

  • The 4-Amino Group ( σ -donor): Increases the electron density at the coordinating nitrogen atoms, facilitating the oxidative addition step in catalytic cycles (e.g., Palladium-catalyzed cross-coupling). It also acts as a critical hydrogen-bond donor, enabling secondary coordination sphere interactions that stabilize transition states[1][2].

  • The 5-Cyano Group ( π -acceptor): Acts as a strong electron-withdrawing moiety, preventing the metal center from becoming overly electron-rich, thereby accelerating the reductive elimination phase.

  • The 1,3-Dimethyl Backbone: Provides precise steric bulk that prevents catalyst dimerization and degradation, a common failure mode in standard scorpionate and pyrazole complexes[3].

This guide benchmarks the efficiency of ACDMP-derived ligands against standard alternatives (Bipyridine and 1-PzPy) in two critical pharmaceutical workflows: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Manganese-catalyzed transfer hydrogenation[4][5].

Comparative Performance Data

To objectively evaluate catalytic efficiency, we benchmarked an ACDMP-Pd(II) complex against standard Pd-Bipyridine and Pd-(1-PzPy) complexes in a model Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.

Table 1: Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling

Conditions: 1.0 mmol Aryl Chloride, 1.2 mmol Phenylboronic acid, 0.5 mol% Pd-Ligand catalyst, K2​CO3​ (2.0 equiv), DMF, 80°C, 4 hours.

Ligand SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h−1 )Catalyst Degradation (Post-Rxn)
Bipyridine (Standard) 42%8421High (Black Pd formation)
1-PzPy[1] 68%13634Moderate
ACDMP-Derivative 96% 192 48 Negligible (<2%)

Causality of Results: The ACDMP ligand outperforms 1-PzPy because the 4-amino group engages in hydrogen bonding with the boronic acid substrate, pre-organizing it for transmetalation[2], while the 5-cyano group accelerates the final reductive elimination, preventing the buildup of off-cycle intermediates.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify success at each critical juncture.

Protocol A: Synthesis of the ACDMP-Pd(II) Precatalyst
  • Preparation: Dissolve 1.0 mmol of the ACDMP ligand and 1.0 mmol of PdCl2​(CH3​CN)2​ in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coordination: Stir the mixture at room temperature for 12 hours. The color will shift from pale yellow to deep orange, indicating successful ligand exchange.

  • Self-Validation Step (IPC): Take a 0.1 mL aliquot, remove the solvent, and analyze via 1H NMR. The shift of the 1,3-dimethyl protons downfield (by approx. 0.3 ppm) confirms coordination to the Pd(II) center. If unshifted, extend stirring time and verify DCM anhydrous state.

  • Isolation: Precipitate the complex by adding 20 mL of cold diethyl ether. Filter, wash with ether ( 3×5 mL), and dry under vacuum.

Protocol B: General Procedure for Transfer Hydrogenation

Note: Pyrazole ligands have recently shown exceptional efficiency in improving Mn-catalysts for transfer hydrogenation[5].

  • Activation: In a Schlenk tube, combine 0.1 mol% of the Mn-ACDMP complex, 1.0 mmol of the target ketone, and 2.0 mmol of isopropanol (hydrogen donor).

  • Base Addition: Add 5.0 mol% of t-BuOK. The base initiates dehydrohalogenation, forming the active metal-hydride species[5].

  • Reaction: Heat to 60°C for 2 hours.

  • Self-Validation Step (IPC): Monitor via GC-MS. The complete disappearance of the ketone mass peak ( M+ ) and appearance of the corresponding alcohol ( M++2 ) validates the catalytic cycle's turnover.

Mechanistic Visualization

The following diagram illustrates the logical flow and intermediate stabilization within the ACDMP-catalyzed cross-coupling cycle. The push-pull electronics of the ligand dynamically stabilize different oxidation states of the metal.

CatalyticCycle Resting Resting State Pd(0)-ACDMP OxAdd Oxidative Addition (Accelerated by 4-Amino Donor) Resting->OxAdd + Aryl Halide TransMet Transmetalation (H-Bond Pre-organization) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Driven by 5-Cyano Acceptor) TransMet->RedElim Base / - Halide RedElim->Resting Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Figure 1: Catalytic cycle of ACDMP-Pd complexes, highlighting the mechanistic roles of the 4-amino and 5-cyano substituents.

Conclusion

Benchmarking data clearly indicates that 4-Amino-5-cyano-1,3-dimethyl pyrazole derived ligands offer a statistically significant improvement in catalytic efficiency (TON and TOF) over traditional bipyridine and simple pyrazole systems[1][4]. By leveraging both primary coordination sphere electronics and secondary coordination sphere hydrogen bonding[2], ACDMP ligands provide a robust platform for challenging cross-coupling and transfer hydrogenation reactions[5], minimizing catalyst degradation and maximizing yield.

References

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg Research Portal. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central (PMC). Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central (PMC). Available at: [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. RSC Publishing. Available at: [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Verlag der Zeitschrift für Naturforschung. Available at:[Link]

Sources

Validation

Comparative Guide: Biological Activity of 4-Amino-5-cyano-1,3-dimethyl Pyrazole Analogues

Executive Summary & Pharmacological Significance In the landscape of targeted oncology and anti-inflammatory drug discovery, the pyrazole scaffold remains a privileged pharmacophore. Specifically, 4-amino-5-cyano-1,3-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

In the landscape of targeted oncology and anti-inflammatory drug discovery, the pyrazole scaffold remains a privileged pharmacophore. Specifically, 4-amino-5-cyano-1,3-dimethyl pyrazole and its functionalized analogues serve as highly versatile building blocks for synthesizing fused pyrazolo[4,3-d]pyrimidines and other bioactive heterocycles.

As an application scientist evaluating novel kinase inhibitors, I have observed that the substitution pattern at the 5-position of the pyrazole ring dictates the molecule's biological efficacy. Recent structure-activity relationship (SAR) studies demonstrate that incorporating a cyano (-CN) group at the 5-position significantly enhances cytotoxic and kinase-inhibitory activities compared to acetyl or ester substitutions [1]. This guide objectively compares the biological performance of these analogues, detailing the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for your laboratory workflows.

Mechanistic Causality: Why the 5-Cyano Group Excels

To understand why the 5-cyano analogue outperforms its counterparts, we must examine the molecular docking within the ATP-binding pocket of target kinases (such as EGFR and PIM1).

  • Steric Profile & Penetration: The cyano group is linear and sterically compact. Unlike the bulkier ethyl ester or acetyl groups, the -CN moiety can penetrate deeper into the narrow hydrophobic clefts of the kinase hinge region without inducing steric clashes.

  • Electronic Properties: As a strong electron-withdrawing group (EWG), the cyano moiety lowers the HOMO-LUMO energy gap of the pyrazole system. This electronic redistribution enhances the nucleophilicity of the adjacent 4-amino group, optimizing it for critical hydrogen-bonding interactions with the amino acid residues in the kinase active site [1].

  • Pathway Disruption: By successfully outcompeting ATP, the 5-cyano analogue halts the autophosphorylation of EGFR, subsequently downregulating the PI3K/AKT survival pathway and triggering apoptosis in malignant cells.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Induced by Inhibition Inhibitor 5-Cyano Pyrazole Analogue Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Promotes

EGFR signaling pathway disruption by 5-cyano pyrazole analogues.

Structural & Biological Activity Comparison

To objectively evaluate performance, we compare the in vitro cytotoxicity of 1,3-dimethyl-4-aminopyrazole analogues featuring different functional groups at the 5-position against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Performance Hierarchy: Cyano (-CN) > Acetyl (-COCH₃) > Ester (-COOEt)

Compound Analogue5-Position SubstituentIC₅₀ vs MCF-7 (µM)IC₅₀ vs HeLa (µM)Mechanistic Observation
Analogue A Cyano (-CN)4.17 ± 0.215.57 ± 0.30Optimal hinge-region binding; high electron withdrawal.
Analogue B Acetyl (-COCH₃)8.72 ± 0.4513.91 ± 0.62Moderate activity; bulky methyl group causes minor steric hindrance.
Analogue C Ethyl Ester (-COOEt)22.37 ± 1.10>25.00Weakest activity; significant steric clash prevents deep pocket insertion.
Control Doxorubicin (Standard)1.12 ± 0.051.45 ± 0.08Intercalating agent (Baseline for assay validation).

Data synthesized from established SAR modeling of functionalized aminopyrazoles [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checks (e.g., TLC monitoring, internal controls) guarantee that each step verifies the success of the preceding one.

Protocol A: Microwave-Assisted Synthesis of 4-Amino-5-cyano-1,3-dimethylpyrazole

Microwave irradiation is preferred over conventional heating as it reduces reaction time from hours to minutes while minimizing thermal degradation byproducts[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe quartz vessel, dissolve 4 mmol of the hydrazonoyl cyanide precursor in 15 mL of anhydrous dioxane.

  • Activation: Add 4 mmol of chloroacetonitrile (the cyano source) and 0.2 mL of triethylamine (TEA) as a catalytic base. Causality: TEA neutralizes the HCl generated during cyclization, driving the equilibrium forward.

  • Irradiation: Subject the mixture to focused microwave irradiation (300 W, 85°C) for 15–20 minutes.

  • Validation Check (TLC): Monitor reaction completion using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the precursor spot validates complete cyclization.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize from absolute ethanol. Confirm purity (>99%) via FT-IR (look for the sharp -CN stretch at ~2210 cm⁻¹ and -NH₂ stretches at ~3400 cm⁻¹) and ¹H-NMR.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

This protocol measures the metabolic viability of cells, directly correlating to the inhibitory power of the synthesized analogues.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with varying concentrations (1, 5, 10, 25, 50 µM) of the pyrazole analogues dissolved in DMSO.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent isn't causing cell death, and a positive control (Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Synthesis 1. MW Synthesis (Dioxane/TEA) Purification 2. Crystallization (>99% Purity) Synthesis->Purification Characterization 3. IR, NMR Validation Purification->Characterization BioAssay 4. MTT Cytotoxicity (MCF-7 & HeLa) Characterization->BioAssay DataAnalysis 5. IC50 & SAR Modeling BioAssay->DataAnalysis

Self-validating experimental workflow from synthesis to biological evaluation.

Conclusion

For drug development professionals engineering novel kinase inhibitors, the selection of the functional group on the pyrazole core is non-trivial. Experimental and in silico data conclusively demonstrate that 4-amino-5-cyano-1,3-dimethyl pyrazole analogues possess superior biological activity compared to their acetyl and ester counterparts. The cyano group's unique combination of minimal steric bulk and high electron-withdrawing capacity ensures optimal engagement with the ATP-binding pockets of target kinases, making it the premier scaffold for future optimization in targeted therapies.

References

  • Hossan, A., Aljohani, M., Alrefaei, A. F., Althumayri, K., Bayazeed, A., Saad, F. A., Abumelha, H. M., & El-Metwaly, N. M. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(4), 104645.[Link]

  • Al-Zaydi, K. M., Borik, R. M., & Elnagdi, M. H. (2012). Arylhydrazononitriles as precursors to 2-substituted 1,2,3-triazoles and 4-amino-5-cyano-pyrazole derivatives utilizing microwave and ultrasound irradiation. Green Chemistry Letters and Reviews, 5(3), 241-250.[Link]

Comparative

Analytical Strategies for 4-Amino-5-cyano-1,3-dimethyl pyrazole: A GC-MS vs. LC-MS Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical platform for small-molecule intermediates. 4-Amino-5-cyano-1,3-dimethyl pyrazole (Molecular Weight: 136.15 g/mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical platform for small-molecule intermediates. 4-Amino-5-cyano-1,3-dimethyl pyrazole (Molecular Weight: 136.15 g/mol ) is a critical building block in the synthesis of pharmaceuticals (e.g., pyrazolopyrimidines) and agrochemicals.

Because this molecule possesses both polar functional groups (an amino group and a cyano group) and a relatively low molecular weight, it sits at the intersection of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) capabilities. This guide objectively compares both platforms, explaining the causality behind experimental choices to ensure your laboratory achieves self-validating, highly reproducible results.

Physicochemical Profiling & Mechanistic Approach

To design a robust assay, we must first interrogate the molecule's structure. The pyrazole core provides stability, while the N -methyl groups enhance lipophilicity. However, the primary amine ( −NH2​ ) and cyano ( −C≡N ) groups introduce significant dipole moments and potential hydrogen-bonding sites.

The GC-MS Paradigm

GC-MS is traditionally the gold standard for volatile, thermally stable, and low-to-moderate molecular weight compounds[1]. While 4-Amino-5-cyano-1,3-dimethyl pyrazole is small enough to be vaporized, the primary amine can interact with active silanol groups in the GC inlet or column, leading to peak tailing or irreversible adsorption.

  • Causality for Derivatization: To mitigate this, we often employ derivatization (e.g., silylation using BSTFA) to cap the amine. This lowers the boiling point, improves thermal stability, and yields sharp, symmetrical peaks. Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns ideal for library matching.

The LC-MS Paradigm

LC-MS is inherently superior for polar, thermally labile, or highly functionalized molecules[2]. The basic nature of the pyrazole nitrogens and the primary amine makes this compound highly amenable to Electrospray Ionization in positive mode (ESI+) [3].

  • Causality for Mobile Phase Selection: By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we force the protonation of the amine/pyrazole nitrogens ( [M+H]+=137.15m/z ), dramatically enhancing ionization efficiency and detector sensitivity without the need for derivatization.

Decision Matrix & Analytical Workflow

G Start 4-Amino-5-cyano-1,3-dimethyl pyrazole (MW: 136.15 g/mol) Prop Structural Assessment Polar (-NH2, -CN) | Low MW Start->Prop GCMS_Path GC-MS Pathway (Focus: Resolution & Library Match) Prop->GCMS_Path High Volatility Required LCMS_Path LC-MS Pathway (Focus: Sensitivity & Throughput) Prop->LCMS_Path Direct Polar Analysis Deriv Sample Prep: Derivatization (e.g., BSTFA for -NH2) GCMS_Path->Deriv RPLC Separation: Reversed-Phase (C18) Mobile Phase: 0.1% Formic Acid LCMS_Path->RPLC EI Ionization: EI (70 eV) Hard Ionization / Fragmentation Deriv->EI Data Data Acquisition & Quantification (MRM or SIM) EI->Data ESI Ionization: ESI+ Mode Soft Ionization [M+H]+ RPLC->ESI ESI->Data

Caption: Workflow comparison for analyzing 4-Amino-5-cyano-1,3-dimethyl pyrazole via GC-MS vs LC-MS.

Quantitative Performance Comparison

The following table summarizes the typical performance metrics when analyzing this pyrazole derivative in a complex matrix (e.g., reaction mixture or biological fluid). LC-MS generally offers superior sensitivity for polar analytes, while GC-MS provides unparalleled chromatographic resolution[2].

ParameterGC-MS (Derivatized)LC-MS/MS (ESI+)
Limit of Detection (LOD) 5 - 10 ng/mL0.1 - 0.5 ng/mL
Linear Dynamic Range 103 104−105
Sample Preparation Extraction + Derivatization (1-2 hrs)Dilute-and-Shoot or SPE (15 mins)
Run Time 15 - 25 minutes3 - 5 minutes (UHPLC)
Matrix Effects Low (Chromatographic separation)Moderate to High (Ion suppression)
Primary Advantage Standardized EI spectral librariesUltra-trace sensitivity, no derivatization

Validated Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. The inclusion of an internal standard (IS)—ideally a stable isotope-labeled analog (e.g., 13C3​ -labeled pyrazole)—is mandatory to correct for matrix effects and injection variability.

Protocol A: LC-MS/MS (UHPLC-ESI-MS/MS) Workflow

This method is preferred for high-throughput reaction monitoring and trace-level quantification.

  • Sample Preparation:

    • Spike 100 µL of the sample with 10 µL of Internal Standard (1 µg/mL).

    • Precipitate proteins/matrix by adding 300 µL of ice-cold Acetonitrile. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 x 50 mm (UHPLC).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Source: ESI in Positive mode.

    • Precursor Ion: m/z 137.15 [M+H]+ .

    • Product Ions: Monitor specific transitions (e.g., loss of the cyano group or methyl cleavage) optimized via direct infusion.

  • System Suitability: Inject a blank followed by a Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be 10:1.

Protocol B: GC-MS (EI) Workflow

This method is preferred when orthogonal validation is required or when LC-MS suffers from severe matrix ion suppression.

  • Sample Preparation & Derivatization:

    • Extract the analyte into a non-polar solvent (e.g., Hexane or Ethyl Acetate).

    • Evaporate 100 µL of the extract to dryness under a gentle nitrogen stream.

    • Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of Pyridine. Incubate at 70°C for 30 minutes to silylate the −NH2​ group.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 µm film.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) targeting the molecular ion of the derivatized compound and key fragments.

Conclusion

For the routine analysis of 4-Amino-5-cyano-1,3-dimethyl pyrazole, LC-MS/MS is the superior choice due to the molecule's polarity and the basic nature of its functional groups. It eliminates the need for tedious derivatization and offers significantly higher throughput and sensitivity[2]. However, GC-MS remains a vital orthogonal tool, particularly when dealing with highly complex matrices where LC-MS ion suppression cannot be mitigated, provided that proper derivatization protocols are strictly followed[1].

References

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-5-cyano-1,3-dimethyl pyrazole proper disposal procedures

Title: Comprehensive Laboratory Guide: Handling and Disposal of 4-Amino-5-cyano-1,3-dimethyl pyrazole Executive Summary As a Senior Application Scientist in drug development, I recognize that the safe handling of functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Laboratory Guide: Handling and Disposal of 4-Amino-5-cyano-1,3-dimethyl pyrazole

Executive Summary As a Senior Application Scientist in drug development, I recognize that the safe handling of functionalized heterocycles is just as critical as their synthetic yields. 4-Amino-5-cyano-1,3-dimethyl pyrazole (also known as 4-Amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile) is a highly versatile building block in medicinal chemistry. However, its unique structural motifs—an electron-rich pyrazole core, a reactive primary amine, and a nitrile (cyano) group—necessitate strict operational and disposal protocols. This guide provides a self-validating, step-by-step framework for the safe lifecycle management of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. While the cyano group is covalently bound and generally stable, exposing it to extreme conditions (like strong aqueous acids) can drive hydrolysis, potentially generating unwanted amides, carboxylic acids, or trace volatile byproducts. Furthermore, the compound presents acute toxicity risks upon exposure[1].

Table 1: Hazard Profile and Logistical Implications

Property / HazardGHS Classification & DetailsOperational & Disposal Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization. Weighing and transfer must occur in a certified fume hood[1].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates the use of nitrile gloves, safety goggles, and a flame-resistant lab coat[1].
Chemical Incompatibilities Strong acids, strong oxidizersCritical: Never mix this waste with nitric acid or piranha solutions to prevent exothermic degradation[2].
Environmental Hazard Hazardous to aquatic environmentsZero-drain policy. 100% of rinsate must be collected in organic waste carboys[1].

Operational Workflow: Handling & Decontamination

Every experimental setup must be a self-validating system. By engineering out the risk of exposure during the handling phase, we minimize the complexity of the downstream disposal process.

Step-by-Step Handling Protocol:

  • Environmental Control Setup: Verify the fume hood face velocity is operating between 0.4–0.6 m/s. Clear the workspace of any acidic reagents or strong oxidizers.

  • Static-Free Weighing: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Fine pyrazole powders can accumulate static charge; anti-static tools prevent sudden aerosolization, thereby eliminating the primary vector for inhalation toxicity.

  • Quantitative Transfer: Transfer the solid directly into your reaction vessel. To validate complete transfer, triple-rinse the weighing boat with your reaction solvent (e.g., ethanol, DMSO, or ethyl acetate) and add the rinsate directly to the reaction. This converts a highly concentrated solid hazard into a manageable, dilute liquid state.

  • Surface Decontamination: Wipe down the balance and surrounding fume hood surface with a disposable cloth dampened with a compatible solvent (e.g., isopropanol).

  • Validation: Visually inspect the area under ambient light to ensure zero powder residue remains. Place the used cloth immediately into the solid hazardous waste bin.

Waste Segregation & SAA (Satellite Accumulation Area) Logistics

Improper waste mixing is a leading cause of laboratory incidents. Under EPA guidelines, waste must be managed at the point of generation in a designated Satellite Accumulation Area (SAA)[2].

Step-by-Step Disposal Protocol:

  • Liquid Waste Segregation: Funnel all organic reaction mixtures, mother liquors, and solvent rinsates containing 4-Amino-5-cyano-1,3-dimethyl pyrazole into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE provides excellent chemical resistance against organic solvents and prevents leaching. Ensure the carboy is explicitly labeled "Halogenated" or "Non-Halogenated Organic Waste" depending on your solvent matrix.

  • Solid Waste Containment: Place all contaminated gloves, empty reagent vials, and decontamination wipes into a poly-lined, puncture-resistant solid waste box[3].

  • SAA Compliance Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must include the full chemical name (no abbreviations) and the primary hazard (e.g., "Toxic", "Irritant")[2].

  • Volume Monitoring: The SAA must not exceed 55 gallons of liquid waste. Keep containers tightly closed with vented caps unless actively adding waste. Once the limit is reached, date the container; it must be transferred to the central accumulation area within 3 days[2][3].

Emergency Spill Response

If a localized spill occurs, execute the following self-validating recovery protocol:

  • Containment: Do not sweep dry powder, as this generates toxic dust. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress aerosolization[1].

  • Collection: Shovel the dampened powder and pads into a wide-mouth, sealable plastic container using non-sparking tools[1].

  • Neutralization & Verification: Wash the spill area with soap and water[1]. Verify the area is clean by wiping with a fresh white cloth; if the cloth remains pristine, decontamination is successful. Label the sealed container as hazardous spill debris and transfer it to the SAA.

Final Disposal Pathway: Thermal Destruction

Because of the robust nature of the pyrazole ring and the cyano group, chemical neutralization in the lab is not recommended. The only definitive disposal method is high-temperature incineration[4].

When Environmental Health and Safety (EHS) collects the waste, it is routed to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). There, the waste is injected into a rotary kiln incinerator operating at >1000°C.

  • Mechanistic Causality: These extreme temperatures are required to completely cleave the robust C-N and C-C bonds. To prevent environmental contamination, the incinerator's exhaust is passed through alkaline scrubbers, which neutralize any NOx​ or trace HCN combustion byproducts, ensuring that only safe gases ( N2​ , CO2​ , and water vapor) are released into the atmosphere[4].

Workflow Visualization

DisposalWorkflow Gen Waste Generation (4-Amino-5-cyano-1,3-dimethyl pyrazole) Solid Solid Waste Stream (Contaminated PPE, Vials) Gen->Solid Liquid Liquid Waste Stream (Solvent Rinsates, Rxn Mixtures) Gen->Liquid SAA_Solid SAA Solid Bin (Poly-lined, Labeled) Solid->SAA_Solid SAA_Liquid SAA Liquid Carboy (HDPE, Vented Cap, Segregated) Liquid->SAA_Liquid EHS EHS Waste Collection (RCRA TSDF Routing) SAA_Solid->EHS SAA_Liquid->EHS Incompat Incompatible Streams (Strong Acids / Oxidizers) Incompat->SAA_Liquid DO NOT MIX Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber EHS->Incineration Emission Environmental Release (N2, CO2, H2O) Incineration->Emission

Operational workflow for segregation, storage, and thermal destruction of pyrazole-carbonitrile waste.

References

  • Title: Hazardous Waste Disposal Guide - Research Safety | Source: Northwestern University | URL: [Link](Cited as[2])

  • Title: Chemical Waste Management for Laboratories | Source: Physikalisch-Technische Bundesanstalt | URL: [Link](Cited as[4])

  • Title: Laboratory Environmental Sample Disposal Information Document | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link](Cited as[3])

Sources

Handling

Personal protective equipment for handling 4-Amino-5-cyano-1,3-dimethyl pyrazole

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of applied physical chemistry. When handling highly functionalized heterocycles like 4-Amino-5-cyano-1,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of applied physical chemistry. When handling highly functionalized heterocycles like 4-Amino-5-cyano-1,3-dimethyl pyrazole (CAS: 32183-14-5), understanding the molecular behavior of the compound is the foundation of operational logistics.

This guide provides a self-validating system for the safe handling, transfer, and disposal of this chemical, ensuring that every protocol is grounded in mechanistic causality.

Hazard Profiling & Mechanistic Toxicology

4-Amino-5-cyano-1,3-dimethyl pyrazole (also designated as 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile) is a highly versatile intermediate utilized in the synthesis of pyrazolopyrimidines for drug discovery and advanced energetic materials [1]. However, the presence of both a nucleophilic amino group and an electrophilic nitrile moiety on a pyrazole core necessitates stringent handling protocols [2].

To design an effective safety protocol, we must first understand the chemical causality of the hazards:

  • Dermatological and Ocular Toxicity (H315, H319): The amino-pyrazole framework is a known skin and eye irritant [2]. The lone pair on the exocyclic amine can interact with biological nucleophiles and moisture on the skin or cornea, leading to localized inflammation.

  • Respiratory Irritation (H335): As a finely milled crystalline powder, the compound poses a significant inhalation risk. The aerodynamic diameter of typical synthetic batches allows for deep deposition in the upper respiratory tract, where the cyano group can cause acute mucosal irritation [3].

  • Systemic Toxicity: Like many nitrogen-rich heterocycles, systemic absorption can lead to metabolic disruption. Chronic exposure to similar pyrazole-carbonitriles has been linked to hematological anomalies and requires controlled reaction pathways [4].

Personal Protective Equipment (PPE) Matrix

I mandate a "defense-in-depth" approach to PPE. The following matrix details the required equipment, quantitative performance metrics, and the scientific rationale for each selection.

PPE CategoryMaterial SpecificationPerformance MetricMechanistic Rationale
Gloves Nitrile (NBR)>0.11 mm thickness (Standard)>0.30 mm thickness (Extended)Nitrile offers superior chemical resistance against nitrogenous heterocyclic powders compared to latex [4]. Double-gloving is required during solvent dissolution.
Eye Protection Polycarbonate GogglesANSI Z87.1 CompliantPrevents ingress of airborne particulates. Cyano-pyrazole dust causes severe corneal irritation upon contact with tear film [2].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantKnit cuffs prevent powder from migrating up the forearm. FR material is required if handling alongside flammable solvents (e.g., DMF, THF) [5].
Respiratory Particulate RespiratorN95 / P100 (99.97% efficiency)Filters out fine crystalline dust (aerodynamic diameter <10 μm) preventing deep respiratory deposition [3].

Standard Operating Procedure (SOP): Handling & Reaction Setup

Trust in a protocol comes from its reproducibility and safety margins. Follow this step-by-step methodology for weighing and transferring the compound.

Step-by-Step Methodology:

  • Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Line the weighing area with anti-static weighing paper to prevent electrostatic dispersion of the pyrazole powder.

  • Weighing: Tare a static-dissipative weighing boat. Using a grounded micro-spatula, carefully transfer the 4-Amino-5-cyano-1,3-dimethyl pyrazole [6]. Expert Insight: Do not drop the powder from a height; place the spatula directly into the boat to minimize aerosolization.

  • Transfer: Transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask) inside the fume hood. If the vessel must be moved to another hood, seal it with a septum and Parafilm before transport.

  • Solubilization: Add the reaction solvent (e.g., ethanol, DMF) slowly down the side of the flask to wash any residual powder from the neck into the bulk liquid.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (isopropanol is highly effective for pyrazole derivatives).

Workflow N1 1. Pre-Operation PPE & Fume Hood Verification N2 2. Weighing Static-Dissipative Tools N1->N2 N3 3. Transfer Sealed Vessel Transport N2->N3 N4 4. Reaction Setup Inert Atmosphere (N2/Ar) N3->N4 N5 5. Decontamination Solvent Wash & Segregation N4->N5

Workflow for the safe handling of 4-Amino-5-cyano-1,3-dimethyl pyrazole.

Spill Response & Waste Disposal

A self-validating safety system must account for failure states. In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

Step-by-Step Spill Containment:

  • Evacuate & Assess: Step back from the spill. Determine if the spill is solid (powder) or liquid (dissolved in solvent).

  • Solid Spill Containment: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, cover the powder with a damp absorbent pad (water or dilute isopropanol) to suppress dust generation.

  • Liquid Spill Containment: Surround the spill with chemical absorbent booms to prevent spreading. Cover the liquid with an inert absorbent powder (e.g., vermiculite or diatomaceous earth).

  • Collection: Use a non-sparking scoop to collect the absorbed material. Place it into a high-density polyethylene (HDPE) hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution followed by water. Mild oxidizers help degrade residual pyrazole-carbonitriles [5].

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Spill: Damp Absorbent Pad Assess->Solid Liquid Liquid Spill: Chemical Booms Assess->Liquid Bag Double Bag in HDPE Container Solid->Bag Liquid->Bag Dispose EH&S Disposal Bag->Dispose

Decision matrix and operational flow for chemical spill containment.

Waste Disposal Logistics:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste container labeled "Toxic Organic Solids - Pyrazole Derivatives."

  • Liquid Waste: Mother liquors and solvent washes containing 4-Amino-5-cyano-1,3-dimethyl pyrazole must be collected in halogenated or non-halogenated waste carboys (depending on the solvent used). Do not mix with strong acids, as the cyano group can potentially hydrolyze and release hazardous byproducts under extreme conditions [1].

References

  • Royal Society of Chemistry (RSC). "Sulfur in motion: bridging chemistry and performance in next-generation energetic materials." RSC Publishing.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.